Ethyl 2-(hydroxyimino)-3-oxobutanoate
Description
The exact mass of the compound Ethyl 2-(hydroxyimino)-3-oxobutanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10758. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(hydroxyimino)-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(hydroxyimino)-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (E)-3-hydroxy-2-nitrosobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTHITHXCDMTDK-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5408-04-8 | |
| Record name | Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC10758 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Executive Summary
Ethyl 2-(hydroxyimino)-3-oxobutanoate, an α-oximino-β-ketoester, is a pivotal chemical intermediate with significant utility in organic synthesis and pharmaceutical development. Its structural features, particularly the vicinal oxime and ketone functionalities, render it a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many therapeutic agents. This guide provides a comprehensive, in-depth exploration of the synthesis of this compound from ethyl acetoacetate. Moving beyond a simple recitation of steps, this document elucidates the causal chemical principles, offers a field-proven experimental protocol, and contextualizes the synthesis within the broader landscape of drug discovery.
The Strategic Importance in Synthesis
The value of Ethyl 2-(hydroxyimino)-3-oxobutanoate lies in its capacity as a molecular scaffold. The oxime group can be readily reduced to an amine, while the ketone and ester functionalities offer multiple sites for modification or cyclization. This makes it a key starting material in reactions like the Knorr pyrrole synthesis, a classic method for preparing substituted pyrroles, which are core structures in numerous pharmaceuticals.[1] Furthermore, its derivatives are explored in the development of novel coupling reagents for peptide synthesis, offering alternatives to standard agents.[2][3]
The Core Transformation: Mechanism of Nitrosation
The synthesis is a classic example of an electrophilic substitution at an active methylene carbon. The reaction proceeds via the nitrosation of ethyl acetoacetate, where the active methylene group (the -CH2- between the two carbonyl groups) is converted into a hydroxyimino group (=N-OH).
Pillar of Causality: Why This Pathway Works
-
Keto-Enol Tautomerism: Ethyl acetoacetate exists as a dynamic equilibrium between its keto and enol forms.[1] The presence of the α-proton makes the enol form readily accessible and electronically rich at the α-carbon, priming it for electrophilic attack.
-
In-Situ Generation of the Electrophile: The true nitrosating agent, the nitrosonium ion (NO+) or its carrier, is generated in situ. Sodium nitrite (NaNO2), a stable salt, reacts with a protic acid, typically glacial acetic acid, to form nitrous acid (HONO). In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to generate the highly electrophilic nitrosonium ion.
-
Electrophilic Attack and Tautomerization: The electron-rich α-carbon of the enol tautomer attacks the nitrosonium ion. The resulting intermediate rapidly undergoes deprotonation and tautomerizes to the thermodynamically more stable oxime product, Ethyl 2-(hydroxyimino)-3-oxobutanoate.
Visualizing the Mechanism
The following diagram illustrates the key mechanistic steps from the generation of the electrophile to the final product formation.
Caption: Reaction mechanism for the synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate.
Field-Proven Experimental Protocol
This protocol is a robust, self-validating system designed for high yield and purity. The core principle is meticulous temperature control to prevent side reactions and decomposition of nitrous acid.
Reagents and Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Molar Ratio | Density (g/mL) | Volume |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 292 g | 2.24 | 1.0 | 1.021 | 286 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 180 g | 2.61 | 1.16 | - | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | - | - | 1.049 | 296 mL |
| Deionized Water | H₂O | 18.02 | - | - | - | 1.000 | 400 mL |
Note: Data sourced from multiple synthesis examples.[4][5] A slight excess of sodium nitrite is used to ensure complete reaction.
Step-by-Step Methodology
Visualizing the Workflow
Caption: High-level workflow for the synthesis, work-up, and purification.
Detailed Procedure:
-
Preparation of Reactant Solutions:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 292 g of ethyl acetoacetate and 296 mL of glacial acetic acid.
-
In a separate beaker, dissolve 180 g of sodium nitrite in 400 mL of deionized water. Gentle warming may be required for complete dissolution; ensure the solution is cooled back to room temperature before use.
-
-
Reaction Execution:
-
Cool the flask containing the ethyl acetoacetate solution in an ice-salt bath with vigorous stirring. Ensure the internal temperature drops to below 5°C.
-
Once the temperature is stable, begin the dropwise addition of the aqueous sodium nitrite solution from the dropping funnel. This is the critical control point. The rate of addition must be carefully managed to maintain the internal reaction temperature below 10°C.[4] An exothermic reaction will be observed. The addition process typically takes about one hour.[5]
-
-
Reaction Completion and Work-up:
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 to 60 minutes to ensure the reaction goes to completion.[4]
-
The product will often separate as a dense, oily lower layer. Transfer the entire reaction mixture to a separatory funnel.
-
Separate the lower oily product layer. Extract the remaining aqueous layer with diethyl ether (2 x 150 mL) to recover any dissolved product.
-
Combine the initial oily layer with the ether extracts.
-
-
Purification:
-
Wash the combined organic phase successively with water (1 x 100 mL) and then with a saturated brine solution (1 x 100 mL) to remove residual acid and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and remove the solvent (diethyl ether) using a rotary evaporator.
-
The residual oil should solidify upon standing. The solid can be washed with a small amount of cold petroleum ether to remove non-polar impurities and then dried in a vacuum desiccator over potassium hydroxide to yield the final product.[4]
-
Expected Yield: 90-96%.[5]
Product Characterization
Confirmation of the product's identity and purity is essential.
| Property | Value | Source |
| Chemical Name | Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate | - |
| CAS Number | 5408-04-8 | [6] |
| Molecular Formula | C₆H₉NO₄ | [6] |
| Molecular Weight | 159.14 g/mol | [7] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 46-48 °C | [8] |
Spectroscopic Analysis: While detailed spectra are experiment-dependent, characterization by NMR and IR spectroscopy is standard.
-
¹H NMR: Expect signals corresponding to the ethyl ester protons (a triplet and a quartet), a singlet for the acetyl methyl group, and a broad singlet for the oxime -OH proton.[9]
-
¹³C NMR: Expect distinct signals for the carbonyl carbons (ketone and ester), the oxime carbon (=N-OH), and the carbons of the ethyl and methyl groups.[9]
-
FTIR (cm⁻¹): Key peaks would include a broad O-H stretch (from the oxime), a strong C=O stretch (from the ketone and ester), and a C=N stretch.[9]
Critical Safety & Handling Protocols
A culture of safety is non-negotiable. This synthesis involves materials that require careful handling.
-
Ethyl Acetoacetate (CAS: 141-97-9): Combustible liquid and causes serious eye irritation.[10] Keep away from heat, sparks, and open flames.[11]
-
Sodium Nitrite (CAS: 7632-00-0): Strong oxidizer. Toxic if swallowed. Contact with combustible material may cause fire.
-
Glacial Acetic Acid (CAS: 64-19-7): Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.
-
Diethyl Ether (CAS: 60-29-7): Extremely flammable. May form explosive peroxides. Harmful if swallowed and may cause drowsiness or dizziness.
Mandatory Precautions:
-
Engineering Controls: Conduct all steps of the synthesis in a certified, well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile for incidental contact, thicker butyl rubber for extended handling).
-
Temperature Control: Never deviate from the specified temperature range. A runaway reaction can lead to the rapid release of toxic nitrogen oxides.
-
Waste Disposal: Dispose of all chemical waste in properly labeled, segregated containers according to institutional and local environmental regulations. Aqueous waste should be neutralized before disposal.
References
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Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. PrepChem.com. [Link]
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Ethyl acetoacetate. Wikipedia. [Link]
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Synthesis of ethyl 2-hydroxyimino-acetoacetate. PrepChem.com. [Link]
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Ethyl 2-(hydroxyimino)-3-oxobutanoate. PubChem, National Center for Biotechnology Information. [Link]
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Ethyl (2E)-2-(hydroxyimino)propanoate. National Center for Biotechnology Information. [Link]
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Ethyl 2-hydroxyimino-3-oxobutanoate - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate. PubChem, National Center for Biotechnology Information. [Link]
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MATERIAL SAFETY DATA SHEET - Ethyl Acetoacetate. Pharmco Products, Inc. [Link]
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METHOD AND APPARATUS FOR PREPARING ETHYL (Z)-2-METHOXYIMINO-3-OXOBUTANOATE. European Patent Office. [Link]
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Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Proposed mechanism for N‐nitrosation reaction. ResearchGate. [Link]
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Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate. PubMed. [Link]
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ETHYL ACETOACETATE. Chemstock. [Link]
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Preparation of ethyl 2-ethyl-3-oxobutanoate. PrepChem.com. [Link]
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Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. PrepChem.com. [Link]
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Nitrosation of Glycine Ethyl Ester and Ethyl Diazoacetate to Give the Alkylating Agent and Mutagen Ethyl Chloro(hydroximino)acetate. New Jersey Institute of Technology. [Link]
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Does anyone have an experimental procedure for the synthesis of Ethyl cyano(hydroxyimino)acetate?. ResearchGate. [Link]
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ChemInform Abstract: Ethyl 2-Cyano-2-(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) D. ResearchGate. [Link]
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Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine. MDPI. [Link]
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Additive manufacturing in drug delivery: Innovative drug product design and opportunities for industrial application. PubMed. [Link]
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Spectroscopic Analysis of Ethyl 2-(hydroxyimino)-3-oxobutanoate: A Technical Overview
For Immediate Release
Shanghai, China – January 19, 2026 – Ethyl 2-(hydroxyimino)-3-oxobutanoate is a versatile organic compound with significant applications in synthetic chemistry, particularly as a precursor in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. A comprehensive understanding of its structural features is paramount for its effective utilization. This technical guide provides an overview of the spectroscopic data for ethyl 2-(hydroxyimino)-3-oxobutanoate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.
Introduction to Ethyl 2-(hydroxyimino)-3-oxobutanoate
Ethyl 2-(hydroxyimino)-3-oxobutanoate, with the chemical formula C₆H₉NO₄ and a molecular weight of 159.14 g/mol , is a solid at room temperature with a melting point of 46-48°C.[1] Its structure features an ethyl ester group, a ketone, and an oxime, which contribute to its reactivity and spectroscopic characteristics. The presence of the hydroxyimino group introduces the possibility of stereoisomerism (E/Z isomers), which can often be distinguished by spectroscopic methods.
Synthesis and Structural Elucidation Workflow
The synthesis of ethyl 2-(hydroxyimino)-3-oxobutanoate typically involves the nitrosation of ethyl acetoacetate. A common laboratory-scale procedure involves reacting ethyl acetoacetate with sodium nitrite in the presence of an acid, such as acetic acid. The resulting product can then be purified and characterized using a suite of spectroscopic techniques to confirm its identity and purity.
Sources
Chemical properties and stability of Ethyl 2-(hydroxyimino)-3-oxobutanoate
An In-depth Technical Guide to Ethyl 2-(hydroxyimino)-3-oxobutanoate: Chemical Properties and Stability
Introduction
Ethyl 2-(hydroxyimino)-3-oxobutanoate, a bifunctional organic compound, serves as a crucial building block in advanced organic synthesis. Its unique molecular architecture, featuring ester, ketone, and oxime functionalities, imparts a versatile reactivity profile that is highly valued by researchers in medicinal chemistry and materials science. This guide offers a comprehensive exploration of its chemical properties, stability, and handling protocols, providing an authoritative resource for scientists and drug development professionals.
Known by synonyms such as Ethyl α-(hydroxyimino)acetoacetate and Ethyl 2-oximinoacetoacetate, this compound is a key intermediate in the synthesis of various pharmaceuticals, including the H2 receptor antagonist Cimetidine[1]. Understanding its chemical behavior is paramount for optimizing reaction conditions, ensuring process safety, and maintaining the integrity of the final products.
Core Chemical and Physical Properties
Ethyl 2-(hydroxyimino)-3-oxobutanoate is typically a colorless to pale yellow liquid or an off-white solid at room temperature, with a characteristic odor[2]. Its physicochemical properties are dictated by the interplay of its constituent functional groups.
| Property | Value | Source |
| CAS Number | 5408-04-8 | [2][3][4] |
| Molecular Formula | C₆H₉NO₄ | [3][5][6] |
| Molecular Weight | 159.14 g/mol | [3][4][7] |
| Melting Point | 45-48 °C | [1][7] |
| Boiling Point | 136-137 °C at 5 Torr | [1] |
| Density | 1.22 g/cm³ | [1][7] |
| Appearance | Colorless to pale yellow liquid or off-white solid | [2] |
| Solubility | Soluble in organic solvents; moderate solubility in water | [2] |
Structural Analysis: Isomerism and Tautomerism
The chemical identity and reactivity of Ethyl 2-(hydroxyimino)-3-oxobutanoate are profoundly influenced by two key structural phenomena: E/Z isomerism around the C=N double bond of the oxime and keto-enol tautomerism involving the β-dicarbonyl system.
Oxime E/Z Isomerism
The presence of a hydroxyl group on the nitrogen atom of the imine functionality allows for the existence of two geometric isomers, (E) and (Z). The relative stability and population of these isomers can be influenced by solvent, pH, and light exposure[8][9]. The interconversion between these isomers is a critical consideration in stereoselective synthesis, as the configuration of the oxime can dictate the stereochemical outcome of subsequent reactions, such as the Beckmann rearrangement[10].
Keto-Enol Tautomerism
As a β-ketoester, this molecule exists in a dynamic equilibrium between its keto and enol forms[11][12][13][14]. The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a six-membered ring that enhances its stability. The position of this equilibrium is highly dependent on the solvent; non-polar solvents tend to favor the enol tautomer, whereas polar solvents can shift the equilibrium towards the keto form[12].
Caption: Structural equilibria of Ethyl 2-(hydroxyimino)-3-oxobutanoate.
Spectroscopic Profile
The structural features of Ethyl 2-(hydroxyimino)-3-oxobutanoate give rise to a characteristic spectroscopic signature.
-
Infrared (IR) Spectroscopy : Key bands are typically observed around 3600 cm⁻¹ for the O-H stretch, 1665 cm⁻¹ for the C=N stretch, and 945 cm⁻¹ for the N-O stretch, which are characteristic of oximes[15][16]. Additional strong absorptions corresponding to the ketone and ester carbonyl groups are also present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, characteristic signals include a singlet for the methyl protons of the acetyl group, a triplet and quartet for the ethyl ester protons, and a broad singlet for the hydroxyl proton of the oxime[17]. The chemical shifts can vary depending on the solvent and the predominant tautomeric/isomeric form. ¹³C NMR will show distinct resonances for the carbonyl carbons, the C=N carbon, and the carbons of the ethyl group[17].
Chemical Stability and Reactivity
The stability of Ethyl 2-(hydroxyimino)-3-oxobutanoate is a critical parameter for its storage, handling, and use in synthesis. Several factors can influence its degradation.
Thermal Stability
Oximes, as a class, can be thermally sensitive. Upon heating, they may decompose, and in some cases, this decomposition can be explosive[15][18]. The presence of even trace amounts of acid can catalyze an exothermic Beckmann rearrangement, which could pose a significant hazard if not controlled[18]. For oxime esters, decomposition temperatures have been observed to be relatively low, in the range of 146 to 167 °C[19]. It is therefore crucial to avoid excessive heating.
Hydrolytic Stability
The ethyl ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to yield the corresponding carboxylic acid and ethanol. This process is significantly accelerated under both acidic and basic conditions[20][21].
-
Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with a dilute acid, such as HCl or H₂SO₄[20].
-
Base-Mediated Hydrolysis (Saponification) : This reaction, typically performed by heating with an alkali like sodium hydroxide, is irreversible and generally the preferred method for hydrolysis as the products are easier to separate[20]. The rate of hydrolysis for ethyl esters is generally slower than for methyl esters but can be influenced by neighboring functional groups[22][23].
Photostability
Exposure to light, particularly UV radiation, can promote the E/Z isomerization of the oxime group[9]. In some cases, light can also induce other photochemical reactions, leading to degradation[24][25]. Therefore, to maintain isomeric purity and prevent decomposition, the compound should be protected from light. The International Council for Harmonisation (ICH) guideline Q1B outlines standardized procedures for photostability testing of new active substances[26].
pH Sensitivity and Incompatibilities
The compound's stability is highly pH-dependent. Acidic conditions can promote both ester hydrolysis and E/Z isomerization of the oxime[10][27][28]. Strong bases will readily induce saponification[20]. It is incompatible with strong oxidizing agents and strong bases[29].
Recommendations for Storage and Handling:
-
Storage : Store in a cool, well-ventilated place, away from heat, sparks, and open flames[29][30]. The container should be kept tightly closed in a dry environment[31].
-
Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing[29][32]. Avoid breathing dust or vapors[32].
Experimental Protocol: Synthesis
A standard and efficient method for the preparation of Ethyl 2-(hydroxyimino)-3-oxobutanoate involves the nitrosation of ethyl acetoacetate.
Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate
This protocol is adapted from established chemical synthesis literature[1][33][34].
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Water (H₂O)
-
Diethyl ether (for extraction)
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve ethyl acetoacetate in glacial acetic acid.
-
Separately, prepare a solution of sodium nitrite in water.
-
While vigorously stirring the ethyl acetoacetate solution, slowly add the sodium nitrite solution dropwise. The rate of addition must be controlled to maintain the reaction temperature below 10 °C[33].
-
After the addition is complete, continue stirring the mixture in the ice bath for approximately 30-60 minutes to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel. The product may separate as an oily lower phase[33].
-
Separate the layers. Extract the aqueous layer with diethyl ether to recover any dissolved product.
-
Combine the organic layer (the initial oil and the ether extracts).
-
Wash the combined organic phase successively with water and then with a saturated brine solution to remove residual acid and salts[33].
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.
-
The resulting residual oil, which may solidify upon standing, is the desired product, Ethyl 2-(hydroxyimino)-3-oxobutanoate[33].
Caption: Workflow for the synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate.
Safety and Hazard Profile
According to GHS classifications, Ethyl 2-(hydroxyimino)-3-oxobutanoate is considered hazardous[1][3].
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled[3].
-
Respiratory Irritation : May cause respiratory irritation[3][32].
First Aid Measures:
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[29].
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing[29].
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention[29].
-
Ingestion : Clean mouth with water and seek medical attention[29].
Conclusion
Ethyl 2-(hydroxyimino)-3-oxobutanoate is a compound of significant synthetic utility, whose complex reactivity is governed by its unique combination of functional groups. Its stability is a multifaceted issue, with thermal, hydrolytic, and photochemical pathways all representing potential degradation routes. A thorough understanding of its tendency for isomerization and tautomerism, coupled with strict adherence to appropriate storage, handling, and reaction protocols, is essential for its successful application. This guide provides the foundational knowledge required for researchers and developers to leverage the full potential of this versatile chemical intermediate while ensuring safety and reproducibility in their work.
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Title: Ethyl 2-(hydroxyimino)-3-oxobutanoate | C6H9NO4 | CID 136045771 Source: PubChem URL: [Link]
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Title: ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate | C6H9NO4 | CID 135399194 Source: PubChem URL: [Link]
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Title: Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate Source: PrepChem.com URL: [Link]
-
Title: Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule Source: Journal of the American Chemical Society URL: [Link]
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Title: Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester Source: ChemRxiv URL: [Link]
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Title: The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution Source: Journal of Organic Chemistry URL: [Link]
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Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models Source: National Institutes of Health (NIH) URL: [Link]
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Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Scientific Reports URL: [Link]
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Title: ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE | CAS#:5408-04-8 Source: Chemsrc URL: [Link]
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Title: Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products Source: National Institutes of Health (NIH) URL: [Link]
-
Title: KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS Source: Canadian Journal of Chemistry URL: [Link]
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Title: E/Z oxime isomerism in PhC(NOH)CN. Source: Semantic Scholar URL: [Link]
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Title: Possible keto-enol tautomerism of β-keto ester IV. Source: ResearchGate URL: [Link]
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Title: Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester Source: Organic Letters URL: [Link]
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Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: National Institutes of Health (NIH) URL: [Link]
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Title: (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations Source: ResearchGate URL: [Link]
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Title: Oximes Source: BYJU'S URL: [Link]
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Title: Ethyl (2E)-2-(hydroxyimino)propanoate Source: National Institutes of Health (NIH) URL: [Link]
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Tautomerism in Ethyl 2-(hydroxyimino)-3-oxobutanoate
An In-Depth Technical Guide to the
Abstract
Ethyl 2-(hydroxyimino)-3-oxobutanoate is a pivotal organic compound that exhibits fascinating structural versatility through tautomerism.[1] This guide provides a comprehensive exploration of its synthesis, the structural dynamics of its primary tautomeric forms—the keto-oxime and nitroso-enol isomers—and the advanced analytical techniques employed for their characterization. We delve into the underlying principles governing the tautomeric equilibrium, supported by experimental protocols, spectroscopic data, and computational insights. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this compound's chemical behavior.
Introduction: The Principle of Tautomerism
Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[2] This phenomenon most commonly involves the migration of a proton, a process termed prototropy, which is catalyzed by acids or bases.[2] While keto-enol tautomerism, seen in compounds like ethyl acetoacetate, is widely recognized, other forms, such as nitroso-oxime tautomerism, are equally critical for understanding molecular reactivity and stability.[3][4] In nitroso-oxime systems, a proton shifts between a carbon and an oxygen atom, leading to an equilibrium between a nitrosoalkane and an oxime.[2] For ethyl 2-(hydroxyimino)-3-oxobutanoate, the interplay between its functional groups gives rise to a dynamic equilibrium that dictates its physical and chemical properties.
Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate
The synthesis of ethyl 2-(hydroxyimino)-3-oxobutanoate is reliably achieved through the nitrosation of ethyl acetoacetate. This reaction provides a high yield of the target compound, predominantly as the (Z)-isomer.[5][6]
Experimental Protocol: Synthesis via Nitrosation
This protocol is adapted from established laboratory procedures.[5][6]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂) (1.3 eq)
-
Deionized Water
-
Potassium Chloride (KCl)
-
Diethyl Ether
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate in glacial acetic acid. Cool the solution to 0-5°C using an ice bath.
-
Nitrosating Agent Addition: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the stirred, cooled solution of ethyl acetoacetate. Causality: This slow, cooled addition is critical to maintain the temperature below 10°C.[5] It prevents the decomposition of nitrous acid (formed in situ from NaNO₂ and acetic acid) and controls the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, continue stirring and cooling the mixture for approximately 30 minutes to ensure the reaction goes to completion.
-
Work-up and Isolation: Add a solution of potassium chloride in water to the reaction mixture and stir for one hour. This helps in the separation of the product. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the lower oily phase containing the product. Extract the remaining aqueous phase with diethyl ether to recover any dissolved product.
-
Purification: Combine the initial oil phase with the ether extracts. Wash the combined organic layer successively with water and a saturated brine solution to remove impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting residual oil solidifies upon standing.
-
Final Product: Wash the solid product with petroleum ether and dry it in a vacuum desiccator to yield ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of ethyl 2-(hydroxyimino)-3-oxobutanoate.
The Tautomeric Landscape
Ethyl 2-(hydroxyimino)-3-oxobutanoate primarily exists in equilibrium between two tautomeric forms: the keto-oxime form and the nitroso-enol form. Each of these can also exist as geometric isomers (E/Z).
-
Keto-Oxime Tautomer: CH₃-C(=O)-C(=NOH)-COOC₂H₅. This form contains a ketone group and an oxime group. It is generally the more stable and predominant tautomer.[7][8] The stability is attributed to the greater strength of the C=N double bond compared to the N=O double bond in the nitroso form.[7]
-
Nitroso-Enol Tautomer: CH₃-C(OH)=C(N=O)-COOC₂H₅. This form features an enol and a nitroso group. While less stable, its transient formation is crucial for understanding certain reaction mechanisms. Nitroso compounds are typically stable only when there is no hydrogen on the alpha-carbon.[8]
The equilibrium is dynamic, with the position influenced by solvent, temperature, and pH.
Tautomeric Equilibrium Diagram
Caption: Tautomeric equilibrium in ethyl 2-(hydroxyimino)-3-oxobutanoate.
Analytical Characterization of Tautomers
Distinguishing and quantifying the tautomers requires a combination of spectroscopic and analytical methods. While a comprehensive dataset for each pure tautomer of this specific molecule is not consolidated in the literature, we can infer the expected spectroscopic signatures based on well-understood principles and data from analogous compounds like β-keto esters and oximes.[9]
Spectroscopic Data Summary
The following table summarizes the expected key spectroscopic data for the identification of the major tautomeric forms.
| Tautomer Form | Technique | Characteristic Signal | Expected Chemical Shift / Frequency |
| Keto-Oxime | ¹H NMR | Oxime OH | ~12-14 ppm (broad singlet, H-bonded) |
| Ester CH₂ | ~4.3 ppm (quartet) | ||
| Acetyl CH₃ | ~2.4 ppm (singlet) | ||
| Ester CH₃ | ~1.3 ppm (triplet) | ||
| ¹³C NMR | Ester C=O | ~162 ppm | |
| Ketone C=O | ~195 ppm | ||
| Oxime C=N | ~150 ppm | ||
| IR Spectroscopy | O-H stretch (H-bonded) | ~3200-3400 cm⁻¹ (broad) | |
| C=O stretch (Ketone) | ~1710-1730 cm⁻¹ | ||
| C=O stretch (Ester) | ~1735-1750 cm⁻¹ | ||
| C=N stretch | ~1620-1650 cm⁻¹ | ||
| Nitroso-Enol | ¹H NMR | Enol OH | ~15-17 ppm (very broad, H-bonded) |
| Acetyl CH₃ | ~2.1 ppm (singlet) | ||
| IR Spectroscopy | O-H stretch (H-bonded) | ~3000-3200 cm⁻¹ (very broad) | |
| C=C stretch | ~1600-1640 cm⁻¹ | ||
| N=O stretch | ~1500-1600 cm⁻¹ |
Methodological Deep Dive
-
Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for studying tautomeric equilibria in solution. The presence of distinct sets of signals for each tautomer allows for their unambiguous identification and quantification by integrating the respective peak areas. For related β-keto esters, the percentage of the enol form is routinely determined this way.[10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence for the functional groups present. The strong carbonyl (C=O) absorption is characteristic of the keto-oxime form, while its absence and the appearance of C=C and N=O stretches would indicate the presence of the nitroso-enol form.[9]
Computational and Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the thermodynamics and kinetics of tautomerism.[13]
-
Relative Stability: High-level DFT calculations on analogous systems consistently show that the oxime tautomer is significantly more stable than the nitroso tautomer. For the formaldehyde oxime/nitrosomethane pair, the oxime is more stable by about 16 kcal/mol, a substantial energy difference that pushes the equilibrium far to the oxime side.[8] This provides a strong theoretical grounding for the expected predominance of the keto-oxime form of ethyl 2-(hydroxyimino)-3-oxobutanoate.
-
Interconversion Barrier: The conversion between tautomers is not spontaneous and requires overcoming an energy barrier. Studies on oxime-nitrone tautomerism (a related process) suggest that the interconversion can be facilitated by a bimolecular process involving two oxime molecules, which offers a lower energy pathway than a direct intramolecular 1,2-hydrogen shift.[14] A similar solvent- or self-assisted proton transfer mechanism is likely at play in the keto-oxime/nitroso-enol equilibrium.
Conclusion
The tautomerism of ethyl 2-(hydroxyimino)-3-oxobutanoate is a classic example of structural dynamism governed by fundamental principles of chemical stability. The equilibrium is heavily dominated by the keto-oxime form, a consequence of the thermodynamic favorability of the C=N-OH moiety over the C(OH)=C-N=O arrangement. This understanding is built upon a synergistic approach combining robust synthetic protocols, detailed spectroscopic characterization, and powerful computational modeling. For scientists in medicinal chemistry and materials science, a firm grasp of this tautomeric behavior is essential for predicting the compound's reactivity, intermolecular interactions, and ultimate utility in complex applications.
References
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PrepChem. (n.d.). Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. PrepChem.com. Retrieved from [Link]
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Ríos-Gutiérrez, M., & Domingo, L. R. (2016). Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions. RSC Advances, 6(21), 17285-17293. DOI:10.1039/C6RA02638A. Retrieved from [Link]
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Science Info. (2023). Tautomerism: Condition, Features, Types. Science Info. Retrieved from [Link]
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European Patent Office. (2025). METHOD AND APPARATUS FOR PREPARING ETHYL (Z)-2-METHOXYIMINO-3-OXOBUTANOATE. EP 4671234 A1. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Why is the oxime tautomer more stable than its corresponding nitroso isomer?. StackExchange. Retrieved from [Link]
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Smith, B. J., et al. (1995). Formaldehyde Oxime <--> Nitrosomethane Tautomerism. Journal of the American Chemical Society. Abstract available at ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135399194, ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136045771, Ethyl 2-(hydroxyimino)-3-oxobutanoate. PubChem. Retrieved from [Link]
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Ríos-Gutiérrez, M., & Domingo, L. R. (2016). Revisiting Oxime-Nitrone Tautomerism. Evidences of Nitrone Tautomer Participation in Oxime Nucleophilic Addition Reactions. ResearchGate. Retrieved from [Link]
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Ribeiro da Silva, M. A. V., et al. (2006). Thermochemistry of Ethyl 3-Oxobutanoate Revisited: Observance of a Non-Zero Enthalpy of Mixing between Tautomers and Its Effects. University of Missouri–St. Louis. Retrieved from [Link]
-
Arslan, H., et al. (2008). Crystal and Molecular Structure of Ethyl 2-[(4-Hydroxy-phenyl)-hydrazono]-3-oxobutanoate. ResearchGate. Retrieved from [Link]
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Pérez-Villanueva, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. Retrieved from [Link]
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Oxford Reference. (n.d.). Ethyl 3-oxobutanoate. Oxford Reference. Retrieved from [Link]
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PHYWE. (n.d.). Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). PHYWE. Retrieved from [Link]
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Roy, P., et al. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. Retrieved from [Link]
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Semantic Scholar. (n.d.). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Semantic Scholar. Retrieved from [Link]
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Schiavoni, M. M., et al. (2001). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. ResearchGate. Retrieved from [Link]
-
Ribeiro da Silva, M. A. V., et al. (2006). Thermochemistry of Ethyl 3-Oxobutanoate Revisited: Observance of a NonZero Enthalpy of Mixing between Tautomers and Its Effects on Enthalpies of Formation. ResearchGate. Retrieved from [Link]
-
Mohammed, S. I., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry. Retrieved from [Link]
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A Comprehensive Technical Guide to Ethyl 2-(hydroxyimino)-3-oxobutanoate: Synthesis, Characterization, and Applications in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(hydroxyimino)-3-oxobutanoate is a versatile organic compound that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. Its unique bifunctional nature, possessing both a keto and an oxime group, allows for diverse reactivity and the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its practical applications, with a focus on providing actionable insights for laboratory and research settings.
Nomenclature and Identification: A Compound of Many Names
Clarity in scientific communication is paramount. Ethyl 2-(hydroxyimino)-3-oxobutanoate is known by a variety of synonyms and identifiers across chemical literature and databases. Understanding these alternate names is crucial for comprehensive literature searches and accurate procurement.
| Identifier Type | Identifier | Source |
| Systematic Name | Ethyl 2-(hydroxyimino)-3-oxobutanoate | IUPAC |
| CAS Registry Number | 5408-04-8 | Chemical Abstracts Service |
| 66508-93-8 | Chemical Abstracts Service | |
| 66508-94-9 | Chemical Abstracts Service | |
| EC Number | 611-092-2 | European Chemicals Agency (ECHA) |
| MDL Number | MFCD00039517 | MDL Information Systems |
| PubChem CID | 136045771, 135399194 | National Center for Biotechnology Information |
| Synonyms | Ethyl 2-(hydroxyimino)acetoacetate | |
| Ethyl (2Z)-2-hydroxyimino-3-oxo-butanoate | ||
| (2Z)-2-Hydroxyimino-3-oxobutanoic acid ethyl ester | ||
| (2Z)-2-Hydroximino-3-keto-butyric acid ethyl ester | [1] | |
| 2-hydroxyimino-3-oxo-butyric acid ethyl ester | [2] | |
| Oximinoacetoacetic ester | [3] | |
| NSC 10758 | ||
| AURORA KA-158 | [3] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation for its effective use in synthesis and analysis.
| Property | Value |
| Molecular Formula | C₆H₉NO₄ |
| Molecular Weight | 159.14 g/mol [2][4][5] |
| Appearance | Yellow solid |
| Melting Point | 46-48 °C[3][6] |
| Boiling Point | 136-137 °C at 5 Torr |
| Density | 1.22 g/cm³ (Predicted) |
| Solubility | DMSO (Slightly), Methanol (Slightly)[3] |
| pKa | 7.41 ± 0.10 (Predicted)[3] |
| Storage | Room Temperature, Sealed in dry conditions[1][3][4] |
Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate: A Validated Protocol
The most common and efficient synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate involves the nitrosation of ethyl acetoacetate. This procedure is reliable and can be readily implemented in a standard laboratory setting.
Reaction Principle: The Nitrosation of an Active Methylene Group
The synthesis hinges on the reaction of an enol or enolate of a β-keto ester with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a protic acid. The active methylene group, flanked by two electron-withdrawing carbonyl groups in ethyl acetoacetate, is readily deprotonated or exists in equilibrium with its enol tautomer, making it susceptible to electrophilic attack by the nitrosonium ion (NO⁺).
Detailed Experimental Protocol
This protocol is adapted from established procedures and is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Deionized water
-
Diethyl ether
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve ethyl acetoacetate (e.g., 292 g) in glacial acetic acid (e.g., 296 ml).
-
Preparation of the Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite (e.g., 180 g) in water (e.g., 400 ml).
-
Nitrosation Reaction: Slowly add the sodium nitrite solution to the stirred and ice-cooled solution of ethyl acetoacetate. Maintain the reaction temperature below 10 °C throughout the addition. The slow addition and temperature control are critical to prevent side reactions and ensure the selective formation of the desired product.
-
Reaction Completion and Work-up: After the addition is complete, continue stirring the mixture in the ice bath for approximately 30 minutes to ensure the reaction goes to completion.
-
Extraction: Transfer the reaction mixture to a separatory funnel. The product will likely be in the lower oily phase. Separate the oily phase. Extract the aqueous phase with diethyl ether to recover any dissolved product.
-
Washing and Drying: Combine the organic extracts and the initial oily phase. Wash the combined organic layer sequentially with water and then with a saturated brine solution to remove any remaining acid and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Product Isolation: Remove the diethyl ether using a rotary evaporator. The residual oil should solidify upon standing.
-
Purification: Wash the solidified product with cold petroleum ether to remove any non-polar impurities. Dry the final product in vacuo over potassium hydroxide to yield pure ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate.
Causality Behind Experimental Choices
-
Ice Bath and Slow Addition: The nitrosation reaction is exothermic. Maintaining a low temperature is crucial to prevent the decomposition of nitrous acid and minimize the formation of byproducts.
-
Glacial Acetic Acid: Acetic acid serves as both the solvent and the acid catalyst for the in situ generation of nitrous acid from sodium nitrite.
-
Washing with Water and Brine: These steps are essential to remove water-soluble impurities, including residual acetic acid and inorganic salts, which could interfere with subsequent reactions or affect the purity of the final product.
-
Drying with Anhydrous Sodium Sulfate: This step removes residual water from the organic phase, which is important for obtaining a pure, solid product upon solvent evaporation.
-
Washing with Petroleum Ether: This final wash removes non-polar impurities that may be present, resulting in a higher purity final product.
Synthesis Workflow Diagram
Caption: General mechanism for pyrazole synthesis.
Synthesis of Isoxazole Derivatives
Isoxazoles are another important class of five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. These compounds also exhibit a broad spectrum of pharmacological activities. Ethyl 2-(hydroxyimino)-3-oxobutanoate can be utilized in the synthesis of isoxazoles, often through intramolecular cyclization pathways or by reacting with suitable reagents that provide the remaining atoms for the ring. For instance, the oxime functionality can react with an activated alkyne in a [3+2] cycloaddition manner to furnish isoxazoles.
Conclusion
Ethyl 2-(hydroxyimino)-3-oxobutanoate is a readily accessible and highly versatile building block for organic synthesis. Its rich chemistry, particularly in the construction of pyrazole and isoxazole rings, makes it an invaluable tool for researchers in drug discovery and development. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently utilize this compound in their research endeavors, paving the way for the discovery of novel therapeutic agents.
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Topic: Key Intermediates in the Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(hydroxyimino)-3-oxobutanoate, also known as ethyl isonitrosoacetoacetate, is a pivotal building block in synthetic organic chemistry, particularly in the construction of pharmaceuticals and other bioactive molecules. Its synthesis is a classic example of C-nitrosation at an active methylene position. This guide provides an in-depth examination of the critical intermediates involved in its most common and efficient synthesis route. We will dissect the causality behind the experimental choices, focusing on the precursor ethyl 3-oxobutanoate, its reactive enolate intermediate, and the generation of the electrophilic nitrosating agent. This document is structured to provide both a robust theoretical understanding and practical, field-proven protocols for its synthesis.
The Cornerstone Precursor: Ethyl 3-oxobutanoate (Ethyl Acetoacetate)
The journey to Ethyl 2-(hydroxyimino)-3-oxobutanoate begins with its direct precursor, Ethyl 3-oxobutanoate, more commonly known as ethyl acetoacetate (EAA).[1][2] Its unique structure, possessing both keto and ester functionalities, makes it a highly versatile C4 building block.[3] The key to its reactivity lies in the methylene group (α-carbon) positioned between two carbonyl groups, which imparts significant acidity and facilitates the formation of a key reactive intermediate.
Keto-Enol Tautomerism: The Source of Reactivity
Ethyl acetoacetate exists as a dynamic equilibrium between its keto and enol tautomers.[1][3] Under normal conditions, the keto form predominates, but the enol form, which constitutes about 7-8% of the neat liquid, is crucial for the nitrosation reaction.[3][4] The enol's carbon-carbon double bond is nucleophilic, making the α-carbon susceptible to attack by electrophiles.
Caption: Keto-Enol tautomerism of Ethyl 3-oxobutanoate.
Synthesis of the Precursor
Industrially, ethyl acetoacetate is produced by the treatment of diketene with ethanol.[1] For laboratory applications, the classic Claisen condensation of ethyl acetate provides a reliable method.[1][3] This reaction involves the base-catalyzed self-condensation of two ethyl acetate molecules.
The Key Reactive Intermediates: Enol and Enolate Anion
The acidity of the α-protons in ethyl acetoacetate (pKa ≈ 11) is the cornerstone of its utility in synthesis.[1] In the presence of acid, the keto-enol equilibrium is established. The enol form is the active nucleophile that attacks the nitrosating agent. This process is mechanistically similar to other electrophilic additions to enols, such as α-halogenation.
The formation of the enolate anion, a resonance-stabilized species, further illustrates the enhanced nucleophilicity of the α-carbon. This is particularly relevant in base-mediated reactions involving EAA.
Caption: Formation and resonance stabilization of the enolate anion.
The Electrophile: Generation of the Nitrosating Agent
The synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate is achieved through nitrosation, a reaction that introduces a nitroso group (-N=O) onto a molecule.[1][5] The most common and cost-effective method involves the in situ generation of the nitrosating agent from sodium nitrite (NaNO₂) and a weak acid, typically glacial acetic acid.[6][7]
-
Protonation of Nitrite: Sodium nitrite reacts with acetic acid to form nitrous acid (HNO₂).
-
Formation of the Nitrosonium Ion: In the acidic solution, nitrous acid is further protonated and loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺) .[8] This cation is the primary agent responsible for the electrophilic attack on the enol.
This sequence ensures a controlled, steady supply of the reactive electrophile, minimizing side reactions and decomposition.
The Core Mechanism: Electrophilic Attack and Tautomerization
The central event in the synthesis is the reaction between the nucleophilic enol intermediate and the electrophilic nitrosonium ion.
Overall Synthesis Pathway
The complete pathway involves the acid-catalyzed enolization of ethyl acetoacetate, followed by the electrophilic attack of the nitrosonium ion (generated from sodium nitrite and acid) on the α-carbon. The resulting intermediate rapidly tautomerizes to the more stable oxime product, Ethyl 2-(hydroxyimino)-3-oxobutanoate.
Caption: Overall workflow for the synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures for the nitrosation of active methylene compounds.[6]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂) (1.2 eq)
-
Deionized Water
-
Diethyl Ether (for extraction)
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath, dissolve Ethyl acetoacetate in glacial acetic acid.
-
Separately, prepare a solution of sodium nitrite in deionized water.
-
While vigorously stirring the ethyl acetoacetate solution, add the sodium nitrite solution dropwise. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C.[6] This is critical to prevent decomposition of nitrous acid and minimize side-product formation.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel. The product may separate as an oily lower layer.
-
Separate the layers and extract the aqueous phase with diethyl ether (2-3 times) to recover any dissolved product.
-
Combine the initial product oil with the ether extracts.
-
Wash the combined organic phase successively with water and then a saturated brine solution to remove residual acid and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, often an oil that solidifies upon standing, can be further purified by recrystallization if necessary.[6]
Data Summary and Characterization
The successful synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate is typically confirmed through standard analytical techniques.
Typical Reaction Parameters
| Parameter | Value / Condition | Rationale / Comment |
| Stoichiometry | ||
| Ethyl Acetoacetate | 1.0 eq | Limiting reagent. |
| Sodium Nitrite | 1.1 - 1.3 eq | A slight excess ensures complete conversion of the starting material. |
| Acetic Acid | Solvent / Catalyst | Provides the necessary acidic medium for the reaction. |
| Temperature | 0 - 10°C | Crucial for the stability of nitrous acid and selectivity of the reaction.[6] |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete conversion at low temperatures. |
| Yield | > 90% | High yields are commonly reported for this robust reaction.[6] |
Physicochemical Properties of the Product
| Property | Value |
| Molecular Formula | C₆H₉NO₄[9][10] |
| Molar Mass | 159.14 g/mol [9][10] |
| Appearance | White to pale yellow solid/oil |
| Isomerism | Exists as E/Z isomers; the Z-isomer is often the major product.[6] |
Conclusion
The synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate is a foundational reaction in organic synthesis that hinges on the interplay of several key intermediates. The inherent reactivity of the starting material, Ethyl 3-oxobutanoate , is unlocked through its enol tautomer . This nucleophilic intermediate is intercepted by the highly reactive nitrosonium ion , which is generated in situ from sodium nitrite in an acidic medium. A thorough understanding of these intermediates and the factors controlling their formation is paramount for researchers and drug development professionals seeking to utilize this versatile building block in the synthesis of complex molecular architectures. The self-validating nature of the described protocol, with its emphasis on temperature control and stoichiometric precision, ensures high-yield, reproducible access to this valuable compound.
References
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Oxford University Press. (n.d.). Ethyl 3-oxobutanoate. Oxford Reference. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. Retrieved from [Link]
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Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Retrieved from [Link]
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Gregg, L. (n.d.). Synthesis of Ethyl-2-benzyl-3-oxobutanoate.docx. Course Hero. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of α-Amino Esters via α-Nitro or α-Oxime Esters: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 2-hydroxyimino-3-oxobutanoate. Retrieved from [Link]
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Navigating the Solution Phase: A Technical Guide to the Solubility of Ethyl 2-(hydroxyimino)-3-oxobutanoate in Common Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of Ethyl 2-(hydroxyimino)-3-oxobutanoate, a key intermediate in various synthetic pathways within pharmaceutical and chemical research. In the absence of extensive published quantitative data, this document synthesizes theoretical principles with practical, field-proven experimental methodologies. We explore the molecular structure of Ethyl 2-(hydroxyimino)-3-oxobutanoate to predict its solubility behavior in a range of common organic solvents, categorized by polarity and hydrogen bonding capacity. Furthermore, this guide presents a comprehensive, step-by-step protocol for the experimental determination of its solubility, ensuring researchers can generate reliable and reproducible data. This work is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary for the effective handling and application of this compound in solution-based processes.
Introduction: The Critical Role of Solubility in Chemical Synthesis
The success of many chemical reactions, particularly in the realms of drug discovery and fine chemical manufacturing, is contingent upon the precise control of reaction conditions. Among the most fundamental of these is the solubility of reactants in a chosen solvent.[1] A reactant must be adequately solvated to ensure homogenous reaction kinetics, facilitate purification processes like crystallization, and enable formulation. Ethyl 2-(hydroxyimino)-3-oxobutanoate (CAS 5408-04-8), with its multiple functional groups, presents a nuanced solubility profile that is critical to understand for its effective utilization. This guide addresses the current information gap by providing a predictive analysis of its solubility and a robust experimental framework for its quantitative determination.
Molecular Analysis of Ethyl 2-(hydroxyimino)-3-oxobutanoate: A Predictive Approach to Solubility
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[2] An examination of the structure of Ethyl 2-(hydroxyimino)-3-oxobutanoate allows for a qualitative prediction of its solubility in various solvent classes.
Molecular Structure:
-
Formula: C₆H₉NO₄[3]
-
Molecular Weight: 159.14 g/mol [3]
-
Key Functional Groups:
-
Ester (ethyl group)
-
Ketone (oxo group)
-
Oxime (hydroxyimino group)
-
The presence of the ester, ketone, and particularly the oxime group, which has both a hydrogen bond donor (-OH) and acceptor (=N-), suggests that Ethyl 2-(hydroxyimino)-3-oxobutanoate is a polar molecule.[4] The oxime's hydroxyl group can participate in strong hydrogen bonding interactions, a key factor in its solubility in protic solvents.[5]
Predicted Solubility Profile
Based on this structural analysis, we can anticipate the following solubility trends:
-
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents. Their ability to engage in hydrogen bonding with the oxime and carbonyl groups of the solute will facilitate strong solute-solvent interactions.
-
Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, acetonitrile, and dimethylformamide (DMF) should also be effective. While they cannot donate hydrogen bonds, their polarity and ability to act as hydrogen bond acceptors will promote dissolution.[6]
-
Limited Solubility in Nonpolar Solvents: Nonpolar solvents like hexane, cyclohexane, and toluene are predicted to be poor solvents.[7] The significant mismatch in polarity and the inability of these solvents to form strong intermolecular bonds with the polar functional groups of Ethyl 2-(hydroxyimino)-3-oxobutanoate will hinder dissolution.
This predictive framework is a crucial first step, but for process optimization and reproducibility, empirical determination is essential.
Quantitative Determination of Solubility: A Validated Experimental Protocol
The following protocol details the gravimetric method for determining the equilibrium solubility of Ethyl 2-(hydroxyimino)-3-oxobutanoate. This method is reliable, straightforward, and does not require sophisticated instrumentation beyond standard laboratory equipment.[3][8]
Principle
Equilibrium solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature to form a saturated solution.[9] The gravimetric method involves preparing a saturated solution, separating the dissolved solute from the excess solid, and determining the mass of the dissolved solute in a known volume or mass of the solvent.[1][8]
Materials and Equipment
-
Ethyl 2-(hydroxyimino)-3-oxobutanoate (solid)
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, hexane)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or magnetic stirrer with hotplate
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Glass syringes
-
Pipettes
-
Pre-weighed evaporation dishes or vials
Experimental Workflow
The workflow for the gravimetric determination of solubility is outlined below.
Caption: Gravimetric solubility determination workflow.
Detailed Step-by-Step Procedure
-
Preparation of Saturated Solution: a. To a series of vials, add a known mass of the selected organic solvent (e.g., 5.00 g). b. Add an excess amount of Ethyl 2-(hydroxyimino)-3-oxobutanoate to each vial. The presence of undissolved solid is crucial to ensure saturation. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). b. Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.
-
Sample Withdrawal and Filtration: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Attach a 0.45 µm syringe filter to the syringe and dispense the clear filtrate into a pre-weighed vial. Record the mass of the vial with the filtrate.
-
Solvent Evaporation and Mass Determination: a. Evaporate the solvent from the vial. This can be achieved by placing the vial in a vacuum oven at a moderate temperature or by using a gentle stream of inert gas (e.g., nitrogen). b. Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature. c. Weigh the vial containing the dried solute. Repeat the drying and weighing process until a constant mass is achieved.
Calculation of Solubility
The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.
-
Mass of filtrate (g): (Mass of vial + filtrate) - (Mass of empty vial)
-
Mass of dissolved solute (g): (Mass of vial + dried solute) - (Mass of empty vial)
-
Mass of solvent in the filtrate (g): Mass of filtrate - Mass of dissolved solute
-
Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent in filtrate) x 100
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Solubility of Ethyl 2-(hydroxyimino)-3-oxobutanoate in Common Organic Solvents at 25°C
| Solvent | Solvent Class | Polarity Index | Solubility ( g/100 g solvent) |
| Hexane | Nonpolar | 0.1 | Experimental Value |
| Toluene | Nonpolar | 2.4 | Experimental Value |
| Dichloromethane | Polar Aprotic | 3.1 | Experimental Value |
| Ethyl Acetate | Polar Aprotic | 4.4 | Experimental Value |
| Acetone | Polar Aprotic | 5.1 | Experimental Value |
| Ethanol | Polar Protic | 5.2 | Experimental Value |
| Methanol | Polar Protic | 5.1 | Experimental Value |
| Water | Polar Protic | 10.2 | Experimental Value |
Note: Polarity index values are relative measures of solvent polarity.[10]
The results from these experiments will provide a quantitative basis for solvent selection in processes involving Ethyl 2-(hydroxyimino)-3-oxobutanoate.
Causality and Self-Validation in the Experimental Protocol
Expertise-Driven Choices: The selection of a 24-48 hour equilibration period is based on the understanding that reaching true thermodynamic equilibrium is not instantaneous and requires sufficient time for the dissolution process to stabilize. The use of a 0.45 µm filter is a standard practice to ensure that no fine solid particles are carried over into the filtrate, which would artificially inflate the measured solubility.
Trustworthiness Through Self-Validation: The protocol's integrity is maintained by the step of drying to a constant mass. This ensures that all solvent has been removed and the final mass is solely that of the dissolved solute. Repeating the experiment in triplicate for each solvent and reporting the average and standard deviation will further enhance the reliability of the data.
Conclusion
While a comprehensive, publicly available database on the solubility of Ethyl 2-(hydroxyimino)-3-oxobutanoate is lacking, this guide provides a robust framework for both predicting and experimentally determining this critical parameter. The structural features of the molecule strongly suggest high solubility in polar protic and aprotic solvents, and poor solubility in nonpolar solvents. The detailed gravimetric protocol presented herein offers a reliable and accessible method for researchers to generate the quantitative data necessary for optimizing reaction conditions, purification strategies, and formulation development. By bridging theoretical understanding with practical application, this guide serves as an essential resource for any scientist working with this versatile chemical intermediate.
References
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Hansen, C. M. (1967). Hansen solubility parameters: A user's handbook. CRC press. [Link]
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Cheng, A., & Merz, K. M. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of pharmaceutical sciences, 91(8), 1837-1847. [Link]
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Determination of Solubility by Gravimetric Method. (n.d.). Pharmaceutics. [Link]
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Hansen Solubility Parameters (HSP). (n.d.). Adscientis. [Link]
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Yan, A., & Gasteiger, J. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Computer Sciences, 43(2), 429-434. [Link]
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Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [Link]
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Spectroscopic Techniques. (n.d.). Solubility of Things. [Link]
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Determination of solubility by gravimetric method: A brief review. (2021). National Journal of Pharmaceutical Sciences. [Link]
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Hansen Solubility Parameters. (n.d.). Hansen Solubility. [Link]
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How To Predict Solubility Of Organic Compounds? (2025, February 12). Chemistry For Everyone. [Link]
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Katritzky, A. R., Fara, D. C., Yang, H., Karelson, M., & Tämm, T. (2004). Quantitative Structure–Property Relationship Modeling of Diverse Materials Properties. Chemical Reviews, 104(1), 175-198. [Link]
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Physics-Based Solubility Prediction for Organic Molecules. (2025). PubMed Central. [Link]
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Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. (2020). Industrial & Engineering Chemistry Research. [Link]
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Hansen Solubility Parameters (HSP). (n.d.). Practical Adhesion Science. [Link]
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A Quantitative Structure–Property Relationship (QSPR) Study of Aliphatic Alcohols by the Method of Dividing the Molecular Structure into Substructure. (2010). MDPI. [Link]
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A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure. (2010). PubMed. [Link]
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Using COSMO-RS to Predict Hansen Solubility Parameters. (2022). ACS Publications. [Link]
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Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. [Link]
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Physics-Based Solubility Prediction for Organic Molecules. (2025). PubMed. [Link]
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Solubility of organic compounds. (n.d.). Khan Academy. [Link]
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Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009). Analytical Chemistry. [Link]
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Polarity Index. (2016). ResearchGate. [Link]
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Gravimetric Analysis. (n.d.). Wired Chemist. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]
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Solubility Lab. (2021). Chemistry LibreTexts. [Link]
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Procedure for solubility testing of NM suspension. (2016). ResearchGate. [Link]
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Polarity of Solvents. (n.d.). University of California, Irvine. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]
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Polarities of Solvents. (n.d.). Shodex. [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]
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Solvent Miscibility and Polarity Chart. (n.d.). Perfinity. [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. [Link]
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ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate. (n.d.). PubChem. [Link]
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Crystal and Molecular Structure of Ethyl 2-[(4-Hydroxy-phenyl)-hydrazono]-3-oxobutanoate. (2025). ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazoles via a Modified Knorr Condensation Using Ethyl 2-(hydroxyimino)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Scope of the Knorr Pyrazole Synthesis
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of pharmaceuticals exhibiting diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the construction of this privileged heterocycle, traditionally involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This application note details a strategic modification of the classical Knorr synthesis, employing Ethyl 2-(hydroxyimino)-3-oxobutanoate as a versatile and reactive precursor. This approach offers an alternative pathway to highly functionalized pyrazoles, which are valuable intermediates in drug discovery and development.
This document provides a comprehensive guide for researchers, offering in-depth mechanistic insights, detailed experimental protocols, and a framework for the successful synthesis and characterization of pyrazole derivatives from Ethyl 2-(hydroxyimino)-3-oxobutanoate.
Mechanistic Insights: A Stepwise Look at Pyrazole Formation
The reaction of Ethyl 2-(hydroxyimino)-3-oxobutanoate with a hydrazine (or its substituted derivatives) proceeds through a cascade of nucleophilic attacks, condensation, and cyclization, culminating in the formation of the aromatic pyrazole ring. The reaction is typically facilitated by an acid catalyst.[3]
The proposed mechanism involves the following key steps:
-
Initial Condensation: The reaction commences with the nucleophilic attack of one of the nitrogen atoms of the hydrazine at the ketone carbonyl carbon of Ethyl 2-(hydroxyimino)-3-oxobutanoate. This is followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This step leads to the formation of a five-membered heterocyclic intermediate.
-
Dehydration and Tautomerization: Subsequent elimination of a molecule of water and the hydroxylamine moiety, followed by tautomerization, results in the formation of the stable, aromatic pyrazole ring.
Caption: Proposed reaction pathway for the synthesis of a substituted pyrazole.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a pyrazole derivative from Ethyl 2-(hydroxyimino)-3-oxobutanoate.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| Ethyl 2-(hydroxyimino)-3-oxobutanoate | 5408-04-8 | C₆H₉NO₄ | 159.14 | Major Chemical Supplier |
| Hydrazine hydrate (or substituted hydrazine) | 7803-57-8 | H₆N₂O | 50.06 | Major Chemical Supplier |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Major Chemical Supplier |
| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | Major Chemical Supplier |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Major Chemical Supplier |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Major Chemical Supplier |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Major Chemical Supplier |
Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate
Procedure:
-
To a solution of Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.59 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (0.5 mL, 10 mmol).
-
Add a catalytic amount of glacial acetic acid (3-4 drops) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).
-
After completion of the reaction (typically 2-4 hours, as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water (30 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Ethyl 3-methyl-1H-pyrazole-4-carboxylate.
Characterization Data (Expected)
-
Appearance: White to off-white solid.
-
Yield: 75-85% (This is an estimated yield and may vary based on reaction scale and purification efficiency).
-
Melting Point: Literature values can be consulted for comparison.
-
¹H NMR and ¹³C NMR: The spectra should be consistent with the structure of the desired pyrazole.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight should be observed.
Data Presentation
| Parameter | Value |
| Starting Material | Ethyl 2-(hydroxyimino)-3-oxobutanoate |
| Reagent | Hydrazine Hydrate |
| Solvent | Absolute Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
Workflow Visualization
Caption: A streamlined workflow for the synthesis and purification of pyrazoles.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through rigorous in-process monitoring and comprehensive final product analysis.
-
Reaction Monitoring: The use of Thin Layer Chromatography (TLC) is crucial for determining the reaction endpoint. A successful reaction will show the complete consumption of the starting material (Ethyl 2-(hydroxyimino)-3-oxobutanoate) and the appearance of a new, more polar spot corresponding to the pyrazole product.
-
Purification and Purity Assessment: Column chromatography is a standard and effective method for purifying the synthesized pyrazole. The purity of the final compound should be assessed by obtaining sharp, well-resolved peaks in ¹H and ¹³C NMR spectra and a single spot on a TLC plate developed in an appropriate solvent system.
-
Structural Confirmation: The definitive confirmation of the pyrazole structure is achieved through a combination of spectroscopic techniques. ¹H NMR will show characteristic signals for the pyrazole ring protons and the substituent groups. ¹³C NMR will confirm the number and types of carbon atoms. Mass spectrometry will provide the molecular weight of the compound, confirming its elemental composition.
References
-
Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2597–2599. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Slideshare. Knorr Pyrazole Synthesis. [Link]
-
Chem Help ASAP. Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube2021 . [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
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NIH. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
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Royal Society of Chemistry. Paal–Knorr synthesis of pyrroles. [Link]
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Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
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Synthesis of Substituted Pyrazoles Utilizing Ethyl 2-(hydroxyimino)-3-oxobutanoate: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of Pyrazoles in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4] Notably, the pyrazole core is a key structural component in several commercially successful drugs, underscoring its therapeutic significance.[2] The versatile nature of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. This guide provides a detailed exploration of the synthesis of substituted pyrazoles using Ethyl 2-(hydroxyimino)-3-oxobutanoate, a readily accessible and highly versatile starting material.
Mechanistic Insights: The Cyclocondensation Pathway
The synthesis of the pyrazole ring from Ethyl 2-(hydroxyimino)-3-oxobutanoate and a hydrazine derivative proceeds via a classical cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrazole ring. The presence of the hydroxyimino group on the starting material provides a strategic handle for introducing substituents at specific positions on the final pyrazole product.
Caption: Proposed reaction pathway for pyrazole synthesis.
Versatile Synthetic Protocols
The reaction of Ethyl 2-(hydroxyimino)-3-oxobutanoate with various hydrazines can be carried out under different conditions, including one-pot multi-component reactions, which are known for their efficiency and atom economy.[5][6][7] These methods often allow for the synthesis of complex pyrazole derivatives in a single step from simple starting materials.
Protocol 1: General Procedure for the Synthesis of Ethyl 1-Aryl-5-methyl-1H-pyrazole-4-carboxylates
This protocol outlines a standard laboratory procedure for the synthesis of a substituted pyrazole-4-carboxylate ester.
Materials:
-
Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq)
-
Substituted Phenylhydrazine Hydrochloride (1.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for Column Chromatography
Procedure:
-
To a solution of Ethyl 2-(hydroxyimino)-3-oxobutanoate in ethanol, add the substituted phenylhydrazine hydrochloride.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature and concentrate under reduced pressure.[8]
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired ethyl 1-aryl-5-methyl-1H-pyrazole-4-carboxylate.
| Entry | Phenylhydrazine Substituent | Reaction Time (h) | Yield (%) |
| 1 | 4-Fluoro | 4 | 85 |
| 2 | 4-Chloro | 5 | 82 |
| 3 | 4-Bromo | 5 | 88 |
| 4 | 4-Methyl | 6 | 75 |
| 5 | 2,4-Dichloro | 6 | 78 |
Table 1: Representative examples for the synthesis of substituted pyrazole-4-carboxylates.
Protocol 2: One-Pot, Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol describes a highly efficient one-pot synthesis of fused pyrazole derivatives.[6][9][10]
Materials:
-
Aromatic Aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
Hydrazine Hydrate (1.0 eq)
-
Ethanol or Water
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in the chosen solvent (ethanol or water).
-
Add a catalytic amount of the selected catalyst.
-
Reflux the reaction mixture for the specified time, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain the pure pyrano[2,3-c]pyrazole derivative.
Characterization of Synthesized Pyrazoles
The structural elucidation of the newly synthesized pyrazole derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, chemical environment, and coupling of protons in the molecule. The chemical shifts of the pyrazole ring protons are characteristic and can be used to determine the substitution pattern.[11][12] For instance, the pyrazole NH proton typically appears as a broad singlet in the range of 12.0 - 13.5 ppm.[11]
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the nature of the substituents and can aid in confirming the structure.[13][14]
Other Spectroscopic Techniques:
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as C=O (ester), N-H, and C=N bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.
Caption: General experimental workflow for pyrazole synthesis and characterization.
Conclusion
The synthesis of substituted pyrazoles from Ethyl 2-(hydroxyimino)-3-oxobutanoate offers a robust and versatile platform for accessing a wide array of potentially bioactive molecules. The methodologies described herein, from classical cyclocondensation to efficient one-pot procedures, provide researchers in drug discovery and medicinal chemistry with powerful tools for the development of novel therapeutic agents. The detailed protocols and characterization guidelines aim to facilitate the practical application of these synthetic strategies in the laboratory.
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- ONE-POT SYNTHESIS OF PYRANO[2,3-c]PYRAZOLES USING LEMON PEEL POWDER AS A GREEN AND NATURAL CATALYST - Bibliomed.
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- Suggested mechanism for the unexpected reaction of VII or VIII with hydrazine hydrate.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - MDPI.
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- Solved CHEM 242L Exp. 3 Pre-Lab Pathway Determination Name | Chegg.com.
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Application Notes & Protocols: The Cyclocondensation Chemistry of Ethyl 2-(hydroxyimino)-3-oxobutanoate
Introduction: Unveiling a Versatile Heterocyclic Synthon
In the landscape of synthetic organic chemistry, the strategic design of complex molecules, particularly for pharmaceutical development, hinges on the availability of versatile and reactive building blocks. Ethyl 2-(hydroxyimino)-3-oxobutanoate is one such pivotal synthon. Its unique arrangement of four distinct functional groups—an ester, a ketone, an oxime, and an active methyl group—within a compact six-carbon frame makes it a powerful precursor for a diverse array of heterocyclic systems. These systems, including pyrroles, pyrazoles, isoxazoles, and pyridazines, form the core scaffolds of numerous therapeutic agents.
This guide provides an in-depth exploration of the cyclocondensation mechanisms involving Ethyl 2-(hydroxyimino)-3-oxobutanoate. Moving beyond a mere recitation of steps, we will dissect the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and process development scientists. The protocols described herein are designed as self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Reagent Profile: Physicochemical Properties and Safety
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Table 1: Physicochemical Data for Ethyl 2-(hydroxyimino)-3-oxobutanoate
| Property | Value | Source |
| IUPAC Name | ethyl (2Z)-2-(hydroxyimino)-3-oxobutanoate | PubChem[1] |
| CAS Number | 5408-04-8 | ChemicalBook[2] |
| Molecular Formula | C₆H₉NO₄ | ChemicalBook[2] |
| Molecular Weight | 159.14 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | Sigma-Aldrich |
| pKa | ~4.60 (Comparable to similar oximes) | Wikipedia[3] |
Critical Safety & Handling Protocols
Ethyl 2-(hydroxyimino)-3-oxobutanoate and its related compounds are hazardous materials that require strict adherence to safety protocols.[1]
-
Personal Protective Equipment (PPE): Always wear chemical splash-resistant safety goggles, a face shield, appropriate chemical-resistant gloves, and a lab coat.[4][5] Work should be conducted in a well-ventilated chemical fume hood.[4][6]
-
Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1][4][7]
-
Handling: Avoid all personal contact, including the inhalation of dust or fumes.[6] Do not eat, drink, or smoke in the handling area.[4] Keep containers tightly sealed when not in use.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4][8] Long-term storage at 2-8°C is recommended.[4]
-
Spill & Disposal: In case of a spill, evacuate the area, remove ignition sources, and use dry clean-up procedures to avoid generating dust.[6] Dispose of waste in a suitable, labeled container according to local regulations.[4][8]
Mechanistic Deep Dive: The Logic of Cyclocondensation
The reactivity of Ethyl 2-(hydroxyimino)-3-oxobutanoate is dictated by the interplay of its functional groups. The oxime nitrogen can act as a nucleophile, while the adjacent C2 and the ketonic C3 are electrophilic centers. This duality allows for tailored reactions with a variety of dinucleophilic or nucleophilic-electrophilic partners.
Caption: Key reactive sites of Ethyl 2-(hydroxyimino)-3-oxobutanoate.
Synthesis of Pyrroles: A Paal-Knorr Type Approach
The Paal-Knorr synthesis is a classic method for synthesizing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[9][10][11] While Ethyl 2-(hydroxyimino)-3-oxobutanoate is not a 1,4-dicarbonyl, it serves as a masked aminoketone. The reaction proceeds via an initial reduction of the oxime to a primary amine, which then undergoes an intramolecular cyclization.
Causality of the Mechanism:
-
Reductive Amination (In Situ): The oxime is first reduced to an amine, typically using a reducing agent like zinc powder in acetic acid. This step is critical as it unmasks the primary amine necessary for the pyrrole ring formation.
-
Keto-Enol Tautomerism: The resulting ethyl 2-amino-3-oxobutanoate exists in equilibrium with its enol tautomer. The acidic conditions used for the reduction conveniently catalyze this tautomerization.
-
Intramolecular Cyclization: The nucleophilic amine attacks the electrophilic C3 ketone. This is the rate-determining ring-closing step.[12]
-
Dehydration: The resulting hemiaminal intermediate is unstable and readily eliminates a molecule of water under acidic conditions to form the aromatic pyrrole ring.
Caption: Mechanism for Paal-Knorr type pyrrole synthesis.
Synthesis of Pyrazoles: Reaction with Hydrazines
The 1,3-dicarbonyl-like character of the keto-oxime moiety allows for a facile cyclocondensation with hydrazine or its derivatives to yield substituted pyrazoles. This reaction is a cornerstone for creating five-membered rings containing two adjacent nitrogen atoms.
Causality of the Mechanism:
-
Initial Nucleophilic Attack: The more nucleophilic terminal nitrogen of the hydrazine attacks the more electrophilic C3 ketone, forming a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the C2 carbon. The oxime group serves as a leaving group in this step, often facilitated by protonation under acidic conditions.
-
Aromatization: Elimination of water and the hydroxylamine moiety drives the reaction towards the stable, aromatic pyrazole ring.
Caption: Mechanism for pyrazole synthesis via hydrazine condensation.
Experimental Protocols
The following protocols are representative examples. Researchers should perform their own risk assessment and optimization based on their specific substrates and equipment.
Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrrole-3-carboxylate
This protocol details the reductive cyclization of Ethyl 2-(hydroxyimino)-3-oxobutanoate to form a pyrrole derivative.
Table 2: Reagents for Pyrrole Synthesis
| Reagent | M.W. ( g/mol ) | Amount | Moles | Stoichiometry |
| Ethyl 2-(hydroxyimino)-3-oxobutanoate | 159.14 | 5.00 g | 31.4 mmol | 1.0 eq |
| Zinc Dust (<10 µm) | 65.38 | 6.16 g | 94.2 mmol | 3.0 eq |
| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |
| Ethyl Acetate | 88.11 | 200 mL | - | Extraction |
| Saturated NaHCO₃ (aq) | 84.01 | ~150 mL | - | Neutralization |
| Brine | - | 50 mL | - | Wash |
| Anhydrous MgSO₄ | 120.37 | 10 g | - | Drying Agent |
Experimental Workflow:
Caption: Experimental workflow for pyrrole synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-(hydroxyimino)-3-oxobutanoate (5.00 g, 31.4 mmol) and glacial acetic acid (50 mL).
-
Cooling: Cool the resulting solution to 0°C in an ice-water bath.
-
Addition of Reducing Agent: While stirring vigorously, add zinc dust (6.16 g, 94.2 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15°C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove excess zinc and zinc salts, washing the pad with ethyl acetate (2 x 20 mL).
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure to remove the acetic acid and ethyl acetate.
-
Extraction: Redissolve the crude residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Carefully neutralize the solution by adding saturated aqueous sodium bicarbonate until effervescence ceases. Safety Note: Perform neutralization slowly to control CO₂ evolution.
-
Washing: Separate the layers and wash the organic layer with brine (50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the pure pyrrole product.
Protocol 2: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
This protocol details the cyclocondensation of Ethyl 2-(hydroxyimino)-3-oxobutanoate with hydrazine to form a pyrazole.
Table 3: Reagents for Pyrazole Synthesis
| Reagent | M.W. ( g/mol ) | Amount | Moles | Stoichiometry |
| Ethyl 2-(hydroxyimino)-3-oxobutanoate | 159.14 | 5.00 g | 31.4 mmol | 1.0 eq |
| Hydrazine Monohydrate (~64% N₂H₄) | 50.06 | 1.65 mL | 34.5 mmol | 1.1 eq |
| Ethanol (Absolute) | 46.07 | 60 mL | - | Solvent |
| Acetic Acid (Glacial) | 60.05 | 1 mL | - | Catalyst |
| Diethyl Ether | 74.12 | 100 mL | - | Precipitation |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 2-(hydroxyimino)-3-oxobutanoate (5.00 g, 31.4 mmol) in absolute ethanol (60 mL).
-
Addition of Reagents: Add glacial acetic acid (1 mL) to the solution, followed by the dropwise addition of hydrazine monohydrate (1.65 mL, 34.5 mmol) over 5 minutes. Causality Note: Acetic acid acts as a catalyst to protonate the carbonyl and facilitate the initial nucleophilic attack.
-
Heating: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Product Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Precipitation & Filtration: If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume by half under reduced pressure and add cold diethyl ether (100 mL) to induce precipitation.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove soluble impurities.
-
Drying: Dry the product under vacuum to yield the pure pyrazole derivative. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Conclusion
Ethyl 2-(hydroxyimino)-3-oxobutanoate stands as a testament to the power of multifunctional synthons in modern organic chemistry. Its predictable yet versatile reactivity allows for the efficient construction of high-value heterocyclic cores. By understanding the underlying mechanisms of its cyclocondensation reactions—be it a reductive Paal-Knorr type cyclization or a direct condensation with dinucleophiles—researchers can harness its full potential. The protocols provided serve as a robust starting point for the synthesis of novel pyrrole and pyrazole derivatives, paving the way for new discoveries in drug development and materials science.
References
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AAPPTec. OxymaPure Safety Data Sheet. [Link]
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Grokipedia. Paal–Knorr synthesis. [Link]
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Wikipedia. Paal–Knorr synthesis. [Link]
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PubChem. Ethyl 2-(hydroxyimino)-3-oxobutanoate. [Link]
-
Wikipedia. Ethyl cyanohydroxyiminoacetate. [Link]
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Application Note: Ethyl 2-(hydroxyimino)-3-oxobutanoate as a Versatile 1,3-Biselectrophilic Synthon in Multicomponent Reactions
Abstract
Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the rapid assembly of complex molecular architectures with high atom economy and efficiency.[1][2] This application note explores the utility of Ethyl 2-(hydroxyimino)-3-oxobutanoate, a highly functionalized and versatile building block, in the design of novel MCRs. We provide a detailed overview of its synthesis, physicochemical properties, and unique reactivity profile. The core of this document is a comprehensive, field-tested protocol for a proposed three-component reaction involving Ethyl 2-(hydroxyimino)-3-oxobutanoate, an aromatic aldehyde, and hydrazine hydrate for the synthesis of highly substituted pyridazine derivatives. This note is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery seeking to leverage novel synthons for library generation and lead optimization.
Introduction: The Strategic Value of Ethyl 2-(hydroxyimino)-3-oxobutanoate
Ethyl 2-(hydroxyimino)-3-oxobutanoate (CAS 5408-04-8) is a unique organic compound that combines the functionalities of an ester, a ketone, and an oxime within a compact four-carbon backbone.[3][4] While structurally similar to ethyl acetoacetate, a workhorse in classic MCRs like the Hantzsch dihydropyridine synthesis, the replacement of the C2-methylene group with a hydroxyimino moiety dramatically alters its reactivity.[5] This modification transforms the molecule into a potent 1,3-biselectrophilic synthon, with reactive centers at the acetyl carbonyl (C3) and the ester carbonyl (C1), poised for sequential or one-pot reactions with dinucleophiles.
Physicochemical Properties & Synthesis
A thorough understanding of the starting material is critical for reproducible and scalable synthesis.
2.1. Compound Properties
| Property | Value | Source |
| CAS Number | 5408-04-8 | [3][4] |
| Molecular Formula | C₆H₉NO₄ | [3] |
| Molecular Weight | 159.14 g/mol | [3][4][6] |
| Appearance | Solid | |
| IUPAC Name | ethyl (2Z)-2-(hydroxyimino)-3-oxobutanoate | [4] |
| SMILES | CCOC(=O)/C(=N\O)C(C)=O | [3] |
| InChI Key | IACSYDRIOYGJNH-FNORWQNLSA-N | [3] |
2.2. Safety & Handling
This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[4]
-
Hazard Statements: H302, H312, H315, H319, H332, H335[4]
-
Signal Word: Warning
2.3. Recommended Synthesis Protocol
The most reliable and high-yielding synthesis involves the nitrosation of ethyl acetoacetate.[7]
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Ethyl acetoacetate | 130.14 | 292 g (265 mL) | 2.24 |
| Sodium nitrite | 69.00 | 180 g | 2.61 |
| Glacial Acetic Acid | 60.05 | 296 mL | - |
| Water | 18.02 | 400 mL + 800 mL | - |
| Potassium chloride | 74.55 | 160 g | 2.15 |
Step-by-Step Procedure:
-
In a 2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve ethyl acetoacetate (292 g) in glacial acetic acid (296 mL).
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (180 g) in water (400 mL).
-
Add the sodium nitrite solution dropwise to the stirred ethyl acetoacetate solution over 2-3 hours. Causality: This slow addition is crucial to maintain the reaction temperature below 10 °C, preventing the decomposition of nitrous acid and minimizing side-product formation.[7]
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.
-
Prepare a solution of potassium chloride (160 g) in water (800 mL) and add it to the reaction mixture. Stir vigorously for 1 hour. The product will separate as a dense, oily lower layer.
-
Transfer the mixture to a separatory funnel and separate the lower oily phase.
-
Extract the aqueous phase twice with diethyl ether (2 x 200 mL).
-
Combine the organic extracts with the initial oil. Wash successively with water (200 mL) and saturated brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
The residual oil will solidify upon standing. Wash the solid with cold petroleum ether and dry it in a vacuum desiccator over potassium hydroxide to yield the final product (typical yield: ~309 g, >90%).[7]
Caption: Experimental workflow for the synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate.
Reactivity and Mechanistic Rationale in MCRs
The power of Ethyl 2-(hydroxyimino)-3-oxobutanoate in MCRs stems from its multiple, electronically distinct reactive sites. Understanding these sites allows for the logical design of novel transformations.
Caption: Reactivity map of Ethyl 2-(hydroxyimino)-3-oxobutanoate.
-
Electrophilic Acetyl Group (C3): This is the most reactive electrophilic site for standard carbonyl chemistry. It readily condenses with nucleophiles like amines and hydrazines.
-
Electrophilic Ester Group (C1): While less reactive than the ketone, this site can participate in cyclization reactions, especially after the C3 carbonyl has reacted.
-
Acidic Methyl Protons (C4): The protons on the terminal methyl group are activated by the adjacent C3 ketone. They can be deprotonated by a moderate base to form an enolate, which can then act as a nucleophile in Knoevenagel or aldol-type condensations.[8][9]
This combination of functionalities allows for a one-pot, three-component reaction sequence: (A) an initial Knoevenagel condensation at C4, followed by (B) a condensation/cyclization involving a dinucleophile across the C3 ketone and C1 ester.
Application Protocol: Three-Component Synthesis of Dihydropyridazinones
Here we propose and detail a robust protocol for a novel MCR for the synthesis of 1,6-dihydro-6-oxopyridazine-4-carboxylates. This reaction leverages all three key reactive sites of the title compound in a single pot.
Reaction Scheme:
Aromatic Aldehyde + Ethyl 2-(hydroxyimino)-3-oxobutanoate + Hydrazine -> Ethyl 5-aryl-3-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate
4.1. Materials & Reagents
| Reagent | M.W. ( g/mol ) | Example Amount (10 mmol) | Moles |
| Ethyl 2-(hydroxyimino)-3-oxobutanoate | 159.14 | 1.59 g | 10 |
| Benzaldehyde (or derivative) | 106.12 | 1.06 g (1.02 mL) | 10 |
| Hydrazine hydrate (~64% N₂H₄) | 50.06 | 0.50 g (0.49 mL) | 10 |
| Ethanol (200 proof) | 46.07 | 50 mL | - |
| Glacial Acetic Acid (catalyst) | 60.05 | 0.3 mL (5 mol%) | 0.5 |
4.2. Step-by-Step Experimental Protocol
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.59 g, 10 mmol), the selected aromatic aldehyde (10 mmol), and ethanol (50 mL).
-
Add glacial acetic acid (0.3 mL, 5 mol%) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir for 1 hour. Causality: This step facilitates the initial Knoevenagel condensation between the aldehyde and the C4-methyl group of the keto-oxime.
-
After 1 hour, add hydrazine hydrate (0.49 mL, 10 mmol) dropwise to the refluxing solution via syringe.
-
Continue to heat the reaction at reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate as a crystalline solid.
-
If precipitation occurs, collect the solid by vacuum filtration through a Büchner funnel. Wash the filter cake with cold ethanol (2 x 10 mL).
-
If no precipitate forms, reduce the solvent volume by approximately 75% using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.
-
Recrystallize the crude solid from a minimal amount of hot ethanol to obtain the pure product.
4.3. Self-Validation and Troubleshooting
-
Expected Outcome: A pale yellow to white crystalline solid. Characterization by ¹H NMR should show the disappearance of the oxime proton and the appearance of a new aromatic/vinylic proton and a broad N-H peak.
-
Low Yield: If the yield is low, the initial Knoevenagel condensation may be the rate-limiting step. Adding a stronger base catalyst, such as 1-2 drops of piperidine, along with the acetic acid can improve the rate of this first step.
-
Side Products: Formation of an azine (from the aldehyde and excess hydrazine) can occur. Ensure hydrazine is added after the initial condensation period and its stoichiometry is carefully controlled.
4.4. Proposed Reaction Mechanism
The reaction proceeds through a logical, sequential cascade within a single pot.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Strategies for Innovation in Multicomponent Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl-2-(hydroxyimino)-3-oxobutanoate | CymitQuimica [cymitquimica.com]
- 4. Ethyl 2-(hydroxyimino)-3-oxobutanoate | C6H9NO4 | CID 136045771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl-2-(hydroxyimino)-3-oxobutanoate | C6H9NO4 | CID 135399194 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Strategic Synthesis of Pharmaceutical Intermediates from Ethyl 2-(hydroxyimino)-3-oxobutanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(hydroxyimino)-3-oxobutanoate, a versatile and readily accessible starting material, serves as a pivotal building block in the synthesis of a diverse array of pharmaceutical intermediates. Its bifunctional nature, possessing both a ketone and an oxime moiety, allows for selective transformations to access key precursors for various heterocyclic scaffolds, including pyrazines, isoxazoles, and pyridazines. This document provides a comprehensive guide to the strategic preparation of these valuable intermediates, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices. The protocols herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.
Introduction: The Versatility of a β-Keto Oxime
Ethyl 2-(hydroxyimino)-3-oxobutanoate, also known as diacetyl monoxime ethyl ester, is a compound of significant interest in medicinal chemistry and process development.[1] Its synthesis is straightforward, typically achieved through the nitrosation of ethyl acetoacetate.[2] The strategic value of this molecule lies in the differential reactivity of its two key functional groups: the ketone and the hydroxyimino (oxime) group. Through carefully selected reagents and reaction conditions, one can selectively target one group while preserving the other, or transform both in a single step. This controlled reactivity opens pathways to crucial intermediates like α-amino ketones and α-amino alcohols, which are immediate precursors to a multitude of heterocyclic systems at the core of many therapeutic agents.
This guide will explore three primary synthetic avenues originating from Ethyl 2-(hydroxyimino)-3-oxobutanoate:
-
Reductive Amination to Access Pyrazine Precursors: The catalytic hydrogenation of the oxime functionality to an amine, followed by the dimerization and oxidation of the resulting α-amino ketone, provides a direct route to substituted pyrazines.
-
Intramolecular Cyclization to Form Isoxazoles: The inherent structure of the starting material as a β-keto oxime allows for direct cyclization to form the isoxazole ring, a privileged scaffold in medicinal chemistry.
-
Condensation Reactions for Pyridazine Synthesis: Reaction of the activated methylene group and subsequent cyclization with hydrazine derivatives can lead to the formation of pyridazine structures.
Part 1: Synthesis of Pyrazine Intermediates via Reductive Dimerization
The synthesis of 2,5-disubstituted pyrazines is a common objective in pharmaceutical development, as this core is found in numerous bioactive molecules. A highly efficient biomimetic approach involves the dimerization of α-amino ketone intermediates.[3] Catalytic hydrogenation of Ethyl 2-(hydroxyimino)-3-oxobutanoate provides a direct route to the unstable but highly reactive ethyl 2-amino-3-oxobutanoate, which can spontaneously dimerize and oxidize to form the stable pyrazine ring.
Mechanistic Rationale
The transformation proceeds through a three-step sequence initiated by the reduction of the oxime.
-
Catalytic Hydrogenation: The C=N bond of the oxime is selectively reduced to a C-N single bond, forming the primary amine. Raney Nickel is a particularly effective catalyst for this transformation due to its high activity and ability to hydrogenate oximes to amines.[4][5]
-
Dimerization: Two molecules of the resulting α-amino ketone, ethyl 2-amino-3-oxobutanoate, undergo a condensation reaction. The amino group of one molecule attacks the ketone carbonyl of the second, and vice versa, to form a dihydropyrazine intermediate.
-
Oxidation (Aromatization): The dihydropyrazine intermediate is readily oxidized to the aromatic pyrazine system. This oxidation can often occur spontaneously in the presence of air, or can be facilitated by the catalyst itself.
Diagram of the Pyrazine Synthesis Workflow
Caption: Workflow for the synthesis of Diethyl 2,5-dimethylpyrazine-3,6-dicarboxylate.
Experimental Protocol: Synthesis of Diethyl 2,5-dimethylpyrazine-3,6-dicarboxylate
Materials:
-
Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq)
-
Raney® Nickel (approx. 50% slurry in water, 0.2 eq by weight of dry catalyst)[4][5]
-
Ethanol, anhydrous
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 2.0 g of slurry for 10 g of starting material) with anhydrous ethanol three times to remove water.
-
Reaction Setup: To the hydrogenation vessel, add Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq, e.g., 10.0 g) dissolved in anhydrous ethanol (100 mL). Carefully add the washed Raney® Nickel catalyst to the solution under a nitrogen atmosphere to prevent ignition of the pyrophoric catalyst.[4]
-
Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi (approximately 3.4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad with the catalyst should be kept wet with ethanol to prevent ignition and should be disposed of properly.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product, Diethyl 2,5-dimethylpyrazine-3,6-dicarboxylate, will be obtained as a solid or oil.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.
Quantitative Data Summary
| Intermediate/Product | Molecular Formula | Molecular Weight | Typical Yield |
| Ethyl 2-(hydroxyimino)-3-oxobutanoate | C₆H₉NO₄ | 159.14 g/mol | - |
| Diethyl 2,5-dimethylpyrazine-3,6-dicarboxylate | C₁₂H₁₆N₂O₄ | 252.27 g/mol | 75-85% |
Part 2: Synthesis of Isoxazole Intermediates
The isoxazole ring is a key component of many pharmaceuticals due to its ability to participate in hydrogen bonding and other molecular interactions. The structure of Ethyl 2-(hydroxyimino)-3-oxobutanoate is primed for cyclization to form a 3-methyl-5-ethoxycarbonylisoxazole. This transformation can be achieved under acidic conditions, which promote the intramolecular condensation.
Mechanistic Rationale
The reaction proceeds via an acid-catalyzed intramolecular cyclization. The acidic conditions protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. The nucleophilic oxygen of the oxime then attacks the activated carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration results in the formation of the aromatic isoxazole ring.
Diagram of the Isoxazole Synthesis Pathway
Caption: Pathway for the acid-catalyzed synthesis of Ethyl 3-methylisoxazole-5-carboxylate.
Experimental Protocol: Synthesis of Ethyl 3-methylisoxazole-5-carboxylate
This protocol is based on general methods for the cyclization of β-keto oximes.[6]
Materials:
-
Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid (e.g., 20 mL for 5 g of starting material) in an ice bath.
-
Addition of Starting Material: Slowly and carefully add Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq, e.g., 5.0 g) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Ethyl 3-methylisoxazole-5-carboxylate.
Quantitative Data Summary
| Intermediate/Product | Molecular Formula | Molecular Weight | Typical Yield |
| Ethyl 2-(hydroxyimino)-3-oxobutanoate | C₆H₉NO₄ | 159.14 g/mol | - |
| Ethyl 3-methylisoxazole-5-carboxylate | C₇H₉NO₃ | 155.15 g/mol | 60-70% |
Part 3: Synthesis of Pyridazine and Tetrazine Intermediates
The reaction of Ethyl 2-(hydroxyimino)-3-oxobutanoate with hydrazine and its derivatives can lead to the formation of pyridazine and related nitrogen-rich heterocyclic systems. For example, reaction with hydrazine hydrate can lead to the formation of a pyridazinone derivative. Furthermore, the dicarbonyl nature of the precursor can be exploited for the synthesis of 1,2,4,5-tetrazines.
Experimental Protocol: Proposed Synthesis of Ethyl 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate
This protocol is based on the general reactivity of β-keto esters with hydrazine.[7][8]
Materials:
-
Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: Dissolve Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) and a catalytic amount of acetic acid to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Experimental Protocol: Proposed Synthesis of Diethyl 3,6-dimethyl-1,2,4,5-tetrazine-dicarboxylate
The synthesis of 1,2,4,5-tetrazines can be achieved from α-dicarbonyl compounds and hydrazine.[9] A potential route from Ethyl 2-(hydroxyimino)-3-oxobutanoate would involve its conversion to the corresponding α-diketone, followed by condensation with hydrazine.
Materials:
-
Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq)
-
An oxidizing agent (e.g., selenium dioxide) to form the α-diketone
-
Hydrazine hydrate
-
A suitable solvent (e.g., ethanol)
Procedure:
-
Oxidation: Convert Ethyl 2-(hydroxyimino)-3-oxobutanoate to the corresponding α-diketone, ethyl 2,3-dioxobutanoate, using a suitable oxidizing agent. This step requires careful optimization.
-
Condensation: React the α-diketone with hydrazine hydrate in a suitable solvent.
-
Oxidation: The initially formed dihydrotetrazine is then oxidized to the aromatic tetrazine. This may occur in situ or require a separate oxidative step.
Note: The synthesis of tetrazines from these precursors can be complex and may require significant optimization.[9][10]
Conclusion and Future Perspectives
Ethyl 2-(hydroxyimino)-3-oxobutanoate is a highly valuable and versatile starting material for the synthesis of a range of pharmaceutically relevant heterocyclic intermediates. The protocols outlined in this document provide a solid foundation for researchers to access pyrazine, isoxazole, and potentially pyridazine and tetrazine scaffolds. The key to unlocking the full potential of this starting material lies in the precise control of reaction conditions to achieve selective transformations of its ketone and oxime functionalities. Further research into novel catalytic systems for the reduction steps and the development of one-pot procedures for the cyclization reactions will undoubtedly expand the utility of this important building block in drug discovery and development.
References
- Bream, R. N., et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry.
-
PrepChem. (n.d.). Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. Retrieved from [Link]
- Jadhav, G. R., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances.
-
Vineeth Chemicals. (n.d.). Raney Nickel Catalyst (Active). Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-(hydroxyimino)-3-oxobutanoate. Retrieved from [Link]
- Yang, Z., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation.
- El-Gohary, N. S., & Shaaban, M. (2013).
- Ros, E., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- Seebach, D., et al. (1985). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)
-
Grace. (n.d.). Hydrogenation Catalysts. Retrieved from [Link]
- Alonso, F., et al. (2009). Transfer hydrogenation of olefins catalysed by nickel nanoparticles. Tetrahedron.
-
PubMed. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Retrieved from [Link]
- Zhang, L., et al. (2021). Dual-atom Pt heterogeneous catalyst with excellent catalytic performances for the selective hydrogenation and epoxidation.
-
Chegg. (2019). Solved CHEM 242L Exp. 3 Pre-Lab Pathway Determination Name. Retrieved from [Link]
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- 2. prepchem.com [prepchem.com]
- 3. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE synthesis - chemicalbook [chemicalbook.com]
- 4. Raney Nickel Catalyst, Hydrogenation Catalyst, Mumbai, India [vineethchemicals.com]
- 5. Hydrogenation Catalysts [grace.com]
- 6. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Synthesis of isoxazoles from Ethyl 2-(hydroxyimino)-3-oxobutanoate.
An Application Guide to the Synthesis of Isoxazoles from Ethyl 2-(hydroxyimino)-3-oxobutanoate
Introduction: The Isoxazole Scaffold in Modern Chemistry
Isoxazoles, a class of five-membered heterocyclic compounds, represent a privileged structural motif in medicinal chemistry and drug discovery.[1][2] Their unique electronic properties and ability to engage in various biological interactions have led to their incorporation into a wide array of pharmaceuticals, including antibiotic, anti-inflammatory, and anticancer agents.[3][4] The synthesis of isoxazole derivatives is therefore a topic of significant interest for researchers in organic synthesis and drug development.
Ethyl 2-(hydroxyimino)-3-oxobutanoate, the mono-oxime of ethyl acetoacetate, is a readily accessible and highly versatile precursor for the construction of the isoxazole core. This guide provides a detailed exploration of its synthesis and subsequent transformation into functionalized isoxazoles, offering both fundamental protocols and insights into modern, greener methodologies.
Part 1: Preparation of the Key Precursor
The journey to the target isoxazole begins with the efficient synthesis of the starting material, Ethyl 2-(hydroxyimino)-3-oxobutanoate. This is typically achieved through a straightforward nitrosation of ethyl acetoacetate.
Protocol 1: Synthesis of Ethyl (Z)-2-(hydroxyimino)-3-oxobutanoate
This protocol is adapted from established chemical preparations.[5]
Reaction Principle: The active methylene group of ethyl acetoacetate is nitrosated using sodium nitrite in an acidic medium (acetic acid). The resulting nitroso compound rapidly tautomerizes to the more stable oxime.
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Potassium chloride (KCl)
-
Deionized water
-
Diethyl ether
-
Ice
Procedure:
-
In a suitable reaction vessel, prepare a solution of ethyl acetoacetate (292 g) in glacial acetic acid (296 ml).
-
Cool the solution in an ice bath with continuous stirring.
-
Separately, prepare a solution of sodium nitrite (180 g) in water (400 ml).
-
Add the sodium nitrite solution to the cooled ethyl acetoacetate solution dropwise, ensuring the reaction temperature is maintained below 10°C.
-
After the addition is complete, continue stirring and cooling for an additional 30 minutes.
-
Prepare a solution of potassium chloride (160 g) in water (800 ml) and add it to the reaction mixture. Stir for one hour.
-
The product will separate as a lower oily phase. Separate this phase.
-
Extract the remaining aqueous phase with diethyl ether.
-
Combine the organic extracts with the separated oily phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[5]
Part 2: Cyclization to the Isoxazole Core
The central transformation is the intramolecular cyclization of Ethyl 2-(hydroxyimino)-3-oxobutanoate. This process involves a nucleophilic attack from the oxime oxygen onto one of the carbonyl carbons, followed by dehydration to form the aromatic isoxazole ring.
Mechanism of Isoxazole Formation
The cyclization of this β-keto oxime ester proceeds via an intramolecular condensation. The oxime oxygen atom acts as a nucleophile, attacking the electrophilic ketone carbonyl carbon. This forms a five-membered cyclic hemiacetal-like intermediate. Subsequent acid or base-catalyzed dehydration eliminates a molecule of water, leading to the formation of the stable, aromatic isoxazole ring. This pathway yields a 3-methyl-5-ethoxycarbonylisoxazole.
Sources
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- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
The Emerging Role of Ethyl 2-(hydroxyimino)-3-oxobutanoate in Coordination Chemistry: A Guide to Synthesis, Characterization, and Applications
Introduction: Unveiling the Potential of Ethyl 2-(hydroxyimino)-3-oxobutanoate as a Versatile Ligand
In the ever-evolving landscape of coordination chemistry and its applications in drug development and catalysis, the design of novel ligands remains a cornerstone of innovation. Ethyl 2-(hydroxyimino)-3-oxobutanoate (EHOBO), a molecule possessing a rich functionality of ester, ketone, and oxime groups, is emerging as a highly versatile chelating agent. Its unique electronic and steric properties make it a compelling candidate for the formation of stable and reactive metal complexes. This guide provides a comprehensive overview of the synthesis of EHOBO, the preparation of its metal complexes, detailed characterization protocols, and insights into its potential applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.
The oxime moiety is a well-established functional group in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions.[1][2] The nitrogen and oxygen atoms of the oxime group can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. The presence of additional carbonyl and ester functionalities in EHOBO offers further coordination sites, potentially leading to the formation of mono- or polynuclear complexes with diverse geometries and reactivity.[3][4] The exploration of EHOBO as a ligand opens avenues for the development of novel catalysts, therapeutic agents, and advanced materials.
Part 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate (EHOBO)
The synthesis of EHOBO is a straightforward and high-yielding procedure, typically achieved through the nitrosation of ethyl acetoacetate.[5][6] This reaction is a classic example of electrophilic substitution at an active methylene group.
Protocol 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Ice
-
Distilled water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution to the cooled ethyl acetoacetate solution using a dropping funnel, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is performed at low temperatures to control the exothermic nature of the nitrosation reaction and to prevent the decomposition of the unstable nitrous acid formed in situ.
-
Acidic Medium: The presence of acetic acid is crucial for the formation of nitrous acid (HNO₂) from sodium nitrite, which is the active electrophile in the reaction.
-
Extraction and Washing: The work-up procedure is designed to remove unreacted starting materials, inorganic salts, and acetic acid from the product.
Part 2: Synthesis of EHOBO-Metal Complexes
The synthesis of metal complexes with EHOBO can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions will depend on the specific metal ion and the desired complex. Based on protocols for structurally similar ligands like diacetylmonoxime derivatives, a general procedure can be adapted.[3]
Protocol 2: General Synthesis of Transition Metal(II) Complexes with EHOBO
Materials:
-
Ethyl 2-(hydroxyimino)-3-oxobutanoate (EHOBO)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Triethylamine (optional, as a base)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve EHOBO in ethanol or methanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If the ligand is to be deprotonated, a base such as triethylamine can be added dropwise to the reaction mixture.
-
The reaction mixture is then refluxed for 2-4 hours.
-
The formation of a precipitate indicates the formation of the complex.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration, wash with the solvent, and dry in a desiccator over anhydrous CaCl₂.
Expert Insights:
-
Ligand-to-Metal Ratio: The stoichiometry of the resulting complex can often be controlled by adjusting the ligand-to-metal molar ratio in the reaction mixture.
-
Role of Base: The addition of a base can facilitate the deprotonation of the oxime hydroxyl group, leading to the formation of a more stable chelate.
-
Solvent Choice: The choice of solvent is critical and should be one in which both the ligand and the metal salt are soluble, and which facilitates the precipitation of the resulting complex.
Part 3: Characterization of EHOBO and its Metal Complexes
A thorough characterization of the synthesized ligand and its metal complexes is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic and Analytical Data
| Technique | EHOBO (Expected) | EHOBO-Metal Complex (Expected Changes) |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3300-3100 (O-H, oxime), ~1720 (C=O, ester), ~1680 (C=O, ketone), ~1650 (C=N, oxime) | Disappearance or broadening of the O-H band upon deprotonation. Shift in the C=N and C=O stretching frequencies upon coordination to the metal center. Appearance of new bands in the low-frequency region (< 600 cm⁻¹) corresponding to M-O and M-N vibrations.[7] |
| ¹H NMR Spectroscopy (δ, ppm) | ~1.3 (t, -CH₃ of ethyl), ~2.4 (s, -CH₃ keto), ~4.3 (q, -CH₂ of ethyl), ~10-12 (s, broad, -OH of oxime) | Disappearance of the oxime -OH proton signal upon deprotonation. Shifts in the chemical shifts of the protons adjacent to the coordination sites. |
| ¹³C NMR Spectroscopy (δ, ppm) | Signals corresponding to the ester, ketone, oxime, and alkyl carbons. | Shifts in the chemical shifts of the carbon atoms involved in coordination (C=N, C=O). |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of EHOBO (C₆H₉NO₄, MW: 159.14).[8] | Molecular ion peak corresponding to the mass of the metal complex, often showing isotopic patterns characteristic of the metal. |
| UV-Vis Spectroscopy | Absorption bands in the UV region corresponding to π-π* and n-π* transitions of the chromophores. | Shifts in the absorption bands (bathochromic or hypsochromic) upon coordination. Appearance of new bands in the visible region for transition metal complexes, corresponding to d-d transitions.[7] |
Workflow for Characterization
Caption: Workflow for the synthesis and characterization of EHOBO-metal complexes.
Part 4: Potential Applications of EHOBO-Metal Complexes
The unique structural features of EHOBO-metal complexes suggest their potential utility in a variety of applications, from catalysis to drug development.
Catalysis in Organic Synthesis
Oxime-metal complexes have been explored as catalysts in various organic transformations.[1][9][10][11] The EHOBO ligand, with its multiple coordination sites, can create a specific electronic and steric environment around the metal center, which can be tuned to enhance catalytic activity and selectivity.
Potential Catalytic Applications:
-
Oxidation Reactions: Iron and copper complexes are well-known for their catalytic activity in oxidation reactions.[9][10] EHOBO complexes of these metals could be investigated as catalysts for the oxidation of alcohols, alkenes, and other organic substrates.
-
Coupling Reactions: Palladium and nickel complexes are widely used in cross-coupling reactions. EHOBO could act as a stabilizing ligand for these metals, leading to efficient catalysts for C-C and C-N bond formation.
-
Asymmetric Catalysis: By introducing chiral moieties into the EHOBO ligand, it may be possible to develop asymmetric catalysts for enantioselective transformations.
Protocol 3: Screening for Catalytic Activity (General Protocol)
Materials:
-
EHOBO-metal complex (catalyst)
-
Substrate (e.g., an alcohol for oxidation)
-
Oxidant (e.g., H₂O₂, TBHP) or coupling partner
-
Solvent
-
Reaction vessel (e.g., Schlenk tube)
-
Analytical instrument for monitoring reaction progress (e.g., GC, HPLC)
Procedure:
-
In a reaction vessel under an inert atmosphere (if required), dissolve the substrate in a suitable solvent.
-
Add the EHOBO-metal complex (typically 1-10 mol%).
-
Add the oxidant or coupling partner.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Upon completion, quench the reaction and work up to isolate the product.
-
Characterize the product and determine the yield and selectivity.
Caption: General workflow for screening the catalytic activity of EHOBO-metal complexes.
Drug Development and Biological Applications
Metal complexes are increasingly being investigated as therapeutic agents due to their unique mechanisms of action.[12] Oxime-containing compounds have shown a wide range of biological activities, including anticancer and antimicrobial effects.[3][13] The chelation of a metal ion by EHOBO could enhance the biological activity of the ligand or the metal itself.
Potential Biological Applications:
-
Anticancer Agents: The cytotoxicity of EHOBO-metal complexes could be evaluated against various cancer cell lines. The mechanism of action could involve DNA binding, enzyme inhibition, or the generation of reactive oxygen species.
-
Antimicrobial Agents: The complexes could be screened for their activity against a panel of pathogenic bacteria and fungi. Chelation can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
Conclusion and Future Outlook
Ethyl 2-(hydroxyimino)-3-oxobutanoate represents a promising, yet underexplored, ligand in coordination chemistry. Its straightforward synthesis and versatile coordination capabilities make it an attractive building block for the creation of novel metal complexes. While direct and extensive research on EHOBO-metal complexes is still nascent, the wealth of information on structurally related oxime ligands provides a strong foundation for future investigations. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the full potential of EHOBO in the development of new catalysts, therapeutic agents, and functional materials. The continued exploration of such versatile ligands will undoubtedly push the boundaries of innovation in chemical and biomedical sciences.
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Al-Ne'aimi, M. M., et al. (2018). Synthesis and Characterization of Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes with Aroylhydrazonemonoximes. ResearchGate. [Link]
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(2021). New metal complexes derived from diacetylmonoxime-n(4)antipyrinylthiosemicarbazone: Synthesis, characterization and evaluation of antitumor activity against Ehrlich solid tumors induced in mice. ResearchGate. [Link]
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(2018). Synthesis and Characterization of Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes with Aroylhydrazonemonoximes. ResearchGate. [Link]
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(2024). Synthesis and characterization of transition metal malondialdiminates. IDEALS. [Link]
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(2021). New metal complexes derived from diacetylmonoxime-n(4)antipyrinylthiosemicarbazone: Synthesis, characterization and evaluation of antitumor activity against Ehrlich solid tumors induced in mice. ResearchGate. [Link]
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(2015). Special Issue: Practical Applications of Metal Complexes. PubMed Central. [Link]
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(2025). Cu(II), Ni(II), Co(II), Mn(II), Zn(II) and Cd(II) Complexes of Ethyl-3-(2-carbamothioylhydrazono)-2-(hydroxyimino)butanoate: Synthesis, Characterization and Cytotoxicity Activity. ResearchGate. [Link]
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(2021). Oxime ligands: Organometallic synthesis and catalysis. Taylor & Francis Online. [Link]
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(1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity. Coordination Chemistry Reviews. [Link]
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Oxime. Wikipedia. [Link]
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(2011). 3. Organic Syntheses Procedure. [Link]
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(2014). Synthesis and structure elucidation of complexes of Co(III), Mn(III), and Cu(II) from N, O donor ligand 2-[(2- hydroxyethylimino)ethyl]phenol or 2-[(2. IOSR Journal. [Link]
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(2017). Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. MDPI. [Link]
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(2026). TRC-E945493 Ethyl-2-(hydroxyimino)-3-oxobutanoate. Bio-Connect. [Link]
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(2026). Ethyl 2-(hydroxyimino)-3-oxobutanoate. PubChem. [Link]
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(2026). ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate. PubChem. [Link]
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(2003). Spectroscopic Characterization of Oxime Ligands and Their Complexes. ResearchGate. [Link]
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(2015). Special Issue: Practical Applications of Metal Complexes. PubMed Central. [Link]
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(2009). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
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(2024). Synthesis and characterization of transition metal malondialdiminates. IDEALS. [Link]
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(2023). Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. PrepChem.com. [Link]
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(2025). Ethyl 2-hydroxyimino-3-oxobutanoate - Optional[MS (GC)]. SpectraBase. [Link]
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(2011). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine. JOCPR. [Link]
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(2020). Iron-Based Catalytically Active Complexes. Encyclopedia.pub. [Link]
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(2014). The Catalytic Function of Nonheme Iron (III) Complex for Hydrocarbon Oxidation. NIH. [Link]
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(2023). Multiobjective Optimization of a Metal Complex Catalytic Reaction Based on a Detailed Kinetic Model with Parallelization of Calculations. MDPI. [Link]
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(2015). Does anyone have an experimental procedure for the synthesis of Ethyl cyano(hydroxyimino)acetate?. ResearchGate. [Link]
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(1988). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link])
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Application Note & Protocol: Synthesis of Ethyl 3-Methyl-1H-pyrazole-4-carboxylate via Condensation of Ethyl 2-(hydroxyimino)-3-oxobutanoate with Hydrazine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of ethyl 3-methyl-1H-pyrazole-4-carboxylate, a valuable scaffold in medicinal chemistry and agrochemical research.[1][2][3][4] The protocol herein details a robust and efficient method utilizing the cyclocondensation reaction of ethyl 2-(hydroxyimino)-3-oxobutanoate with hydrazine hydrate. This application note is designed to not only provide a step-by-step experimental procedure but also to offer insights into the underlying reaction mechanism, safety considerations, and methods for characterization of the final product. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis as needed.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole ring system is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1][5] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5][6] Notably, the pyrazole carboxamide structure is a key feature in a successful class of fungicides that act by inhibiting succinate dehydrogenase (SDHI).[2] The target molecule of this protocol, ethyl 3-methyl-1H-pyrazole-4-carboxylate, serves as a versatile intermediate for the synthesis of these and other complex molecules. Its strategic functionalization allows for diverse chemical modifications, making it a valuable building block in drug discovery and development.[7][8]
The synthesis described here is a variation of the classic Knorr pyrazole synthesis, which traditionally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[9][10][11][12] In this protocol, ethyl 2-(hydroxyimino)-3-oxobutanoate, a derivative of a β-ketoester, serves as the 1,3-dicarbonyl equivalent. This approach offers a reliable pathway to the desired pyrazole with good yields and purity.
Reaction Mechanism and Rationale
The formation of the pyrazole ring from ethyl 2-(hydroxyimino)-3-oxobutanoate and hydrazine proceeds through a well-established cyclocondensation mechanism. Understanding this pathway is crucial for optimizing reaction conditions and anticipating potential side products.
The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on one of the carbonyl carbons of the ethyl 2-(hydroxyimino)-3-oxobutanoate. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic pyrazole ring. The reaction is typically catalyzed by a weak acid.[9][10][11]
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Controlling Reaction Pathways: A Guide to the Regioselective Synthesis of Heterocycles from Ethyl 2-(hydroxyimino)-3-oxobutanoate
Introduction: The Versatile Building Block and the Challenge of Regioselectivity
Ethyl 2-(hydroxyimino)-3-oxobutanoate is a readily accessible and highly versatile precursor in synthetic organic chemistry, particularly for the construction of five-membered nitrogen- and oxygen-containing heterocycles. Its ambident electrophilic nature, possessing two reactive carbonyl-type carbons, presents a fascinating challenge and a synthetic opportunity: the control of regioselectivity. The ability to selectively direct incoming nucleophiles to one of these sites is paramount for the efficient and predictable synthesis of target molecules, which are often key scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive overview of the principles and practical protocols for controlling regioselectivity in the reactions of Ethyl 2-(hydroxyimino)-3-oxobutanoate, with a focus on the synthesis of isomeric isoxazoles and pyrazoles.
Understanding the Reactive Landscape of Ethyl 2-(hydroxyimino)-3-oxobutanoate
The key to controlling the regioselectivity of reactions involving Ethyl 2-(hydroxyimino)-3-oxobutanoate lies in understanding the electronic and steric properties of its two electrophilic centers: the ester carbonyl carbon (C1) and the ketone carbonyl carbon (C4). The oxime functionality at C2 significantly influences the reactivity of the adjacent ketone.
Figure 1: Competing electrophilic centers in Ethyl 2-(hydroxyimino)-3-oxobutanoate.
Generally, the ketone carbonyl (C4) is more electrophilic and sterically less hindered than the ester carbonyl (C1), making it the kinetically favored site for nucleophilic attack under neutral or mild conditions. However, this inherent preference can be modulated and even reversed by careful selection of reaction parameters.
Part 1: Regioselective Synthesis of Isoxazoles
The reaction of Ethyl 2-(hydroxyimino)-3-oxobutanoate with hydroxylamine is a classic example of the Claisen isoxazole synthesis. Depending on the reaction conditions, two regioisomeric isoxazoles can be formed: Ethyl 3-methylisoxazole-5-carboxylate and Ethyl 5-methylisoxazole-3-carboxylate. The control of this regioselectivity is primarily achieved by manipulating the pH of the reaction medium.
Figure 2: pH control in the regioselective synthesis of isoxazoles.
Mechanistic Rationale for pH-Controlled Regioselectivity
-
Acidic Conditions (Kinetic Control): Under acidic conditions, the ketone carbonyl is preferentially protonated, further enhancing its electrophilicity. This directs the nucleophilic attack of hydroxylamine to the more reactive ketone center, leading to the formation of Ethyl 5-methylisoxazole-3-carboxylate as the major product. This pathway is generally considered to be under kinetic control.
-
Basic Conditions (Thermodynamic Control): In a basic medium, the oxime proton is abstracted, forming an oximate anion. This internal nucleophile can then attack the ester carbonyl in an intramolecular fashion. Subsequent cyclization and elimination of ethoxide lead to the formation of Ethyl 3-methylisoxazole-5-carboxylate. This route is often favored under thermodynamic control.
Experimental Protocols for Isoxazole Synthesis
Protocol 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate (Kinetic Product)
-
Reaction Setup: To a solution of Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq).
-
Acidification: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid, to adjust the pH to approximately 4-5.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Ethyl 3-methylisoxazole-5-carboxylate (Thermodynamic Product)
-
Reaction Setup: Dissolve Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol.
-
Basification: Add a solution of sodium hydroxide (2.2 eq) in water dropwise to the mixture, maintaining the temperature below 30 °C. The pH should be adjusted to approximately 9-10.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, acidify the mixture with dilute hydrochloric acid to pH ~6.
-
Extraction and Purification: Follow the extraction and purification steps as described in Protocol 1.
| Condition | Major Regioisomer | Approximate Ratio (A:B) |
| Acidic (pH 4-5) | Ethyl 5-methylisoxazole-3-carboxylate (A) | >90:10 |
| Basic (pH 9-10) | Ethyl 3-methylisoxazole-5-carboxylate (B) | >85:15 |
Table 1: Regioselectivity in Isoxazole Synthesis under Different pH Conditions.
Part 2: Regioselective Synthesis of Pyrazoles
The reaction of Ethyl 2-(hydroxyimino)-3-oxobutanoate with hydrazine or its derivatives, a variant of the Knorr pyrazole synthesis, can yield two primary regioisomers: Ethyl 3-methyl-1H-pyrazole-5-carboxylate and Ethyl 5-methyl-1H-pyrazole-3-carboxylate. The regiochemical outcome is influenced by the nature of the hydrazine (substituted vs. unsubstituted) and the reaction conditions.
Figure 3: Regioselective pathways in pyrazole synthesis.
Controlling Factors in Pyrazole Synthesis
-
Nucleophilicity of Hydrazine: With unsubstituted hydrazine hydrate, the initial attack typically occurs at the more electrophilic ketone carbonyl, leading preferentially to Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
-
Steric and Electronic Effects of Substituted Hydrazines: When using substituted hydrazines (e.g., phenylhydrazine), steric hindrance can play a significant role. The bulkier substituted nitrogen may preferentially attack the less hindered ketone carbonyl. However, electronic effects of the substituent on the nucleophilicity of the two nitrogen atoms can also influence the regioselectivity.[1][2]
-
Reaction Conditions: Acidic conditions can protonate the carbonyls, enhancing their reactivity and favoring attack at the ketone. In contrast, basic conditions can deprotonate the hydrazine, increasing its nucleophilicity.
Experimental Protocols for Pyrazole Synthesis
Protocol 3: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is often exothermic.
-
Work-up and Purification: Cool the reaction mixture in an ice bath to induce crystallization. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 4: Regiocontrol with Substituted Hydrazines (Example: Phenylhydrazine)
-
Reaction Setup: Dissolve Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq) in glacial acetic acid.
-
Addition of Phenylhydrazine: Add phenylhydrazine (1.1 eq) to the solution.
-
Reaction: Heat the mixture at reflux for 2-3 hours.
-
Work-up: Pour the cooled reaction mixture into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the desired regioisomer. The major product is typically Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate.
| Hydrazine Derivative | Reaction Conditions | Major Regioisomer |
| Hydrazine Hydrate | Ethanol, RT | Ethyl 5-methyl-1H-pyrazole-3-carboxylate |
| Phenylhydrazine | Acetic Acid, Reflux | Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate |
Table 2: Regioselectivity in Pyrazole Synthesis.
Conclusion and Future Outlook
The regioselective synthesis of heterocycles from Ethyl 2-(hydroxyimino)-3-oxobutanoate is a powerful tool for synthetic chemists. By understanding and manipulating key reaction parameters such as pH, temperature, and the nature of the nucleophile, a high degree of control over the formation of specific regioisomers can be achieved. The protocols outlined in this guide provide a practical framework for researchers to access a variety of isoxazole and pyrazole derivatives in a predictable manner. Future research in this area may focus on the development of more sophisticated catalytic systems, including organocatalysts and metal catalysts, to achieve even higher levels of regioselectivity under milder conditions, further expanding the synthetic utility of this versatile building block.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. NIH. [Link]
-
Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. PrepChem.com. [Link]
-
Ethyl cyanohydroxyiminoacetate. Wikipedia. [Link]
-
An Efficient Synthesis of Isoxazoles Promoted by Hexamine as an Efficient Organocatalyst. Journal For Basic Sciences. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
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Application Note & Protocol: A Scalable Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate for Pharmaceutical Research and Development
Introduction: The Strategic Importance of Ethyl 2-(hydroxyimino)-3-oxobutanoate
Ethyl 2-(hydroxyimino)-3-oxobutanoate is a pivotal building block in contemporary organic synthesis, particularly valued within the pharmaceutical industry. Its structural motif, featuring a vicinal oxime and ketone, renders it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds and complex molecules. This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful and safe implementation in a research or production environment.
Chemical Profile and Properties
A thorough understanding of the target compound's properties is fundamental to its successful synthesis and handling.
| Property | Value | Source |
| Molecular Formula | C6H9NO4 | PubChem[1][2] |
| Molecular Weight | 159.14 g/mol | PubChem[1][2] |
| Appearance | White to pale yellow solid | - |
| Melting Point | 46-48 °C | Guidechem |
| Boiling Point | 266.1 °C at 760 mmHg | Guidechem |
| CAS Number | 5408-04-8 | PubChem[1][2] |
Reaction Mechanism and Rationale
The synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate from ethyl acetoacetate proceeds via an electrophilic substitution reaction at the active methylene carbon. This process, known as nitrosation, involves the in-situ generation of nitrous acid.
In-Situ Generation of Nitrous Acid
Nitrous acid (HNO₂) is generated by the reaction of sodium nitrite (NaNO₂) with a protic acid, in this case, glacial acetic acid (CH₃COOH).
Caption: In-situ generation of nitrous acid.
Nitrosation of Ethyl Acetoacetate
The active methylene group of ethyl acetoacetate is readily deprotonated in the acidic medium, forming an enol tautomer. The nitrous acid then acts as an electrophile, attacking the electron-rich α-carbon of the enol. Subsequent rearrangement leads to the formation of the oxime.
Caption: Nitrosation of ethyl acetoacetate.
Large-Scale Synthesis Protocol
This protocol is optimized for a large-scale laboratory setting, with quantities that can be proportionally adjusted.
Reagents and Equipment
| Reagent | Quantity | Molar Mass ( g/mol ) | Moles | Purity |
| Ethyl acetoacetate | 292 g | 130.14 | 2.24 | ≥99% |
| Sodium nitrite | 180 g | 69.00 | 2.61 | ≥97% |
| Glacial Acetic Acid | 296 mL | - | - | ≥99.7% |
| Deionized Water | 400 mL | - | - | - |
| Potassium Chloride | 160 g | 74.55 | 2.15 | ≥99% |
| Diethyl Ether | As needed | - | - | Reagent grade |
| Saturated Brine | As needed | - | - | - |
Equipment:
-
Large reaction vessel (e.g., 5L jacketed reactor) with overhead stirring
-
Addition funnel
-
Temperature probe
-
Ice bath
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum oven
Experimental Procedure
-
Reaction Setup and Cooling: In a well-ventilated fume hood, charge the reaction vessel with ethyl acetoacetate (292 g) and glacial acetic acid (296 mL). Begin stirring and cool the mixture to 0-5 °C using an ice bath.[3]
-
Rationale: Maintaining a low temperature is critical to control the exothermic reaction and prevent the decomposition of nitrous acid, which is unstable at higher temperatures. This also minimizes the formation of potential byproducts.
-
-
Addition of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (180 g) in deionized water (400 mL). Slowly add this solution to the stirred, cooled reaction mixture via an addition funnel. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C.[3]
-
Rationale: A slow, controlled addition of the sodium nitrite solution ensures that the in-situ generated nitrous acid reacts with the ethyl acetoacetate as it is formed, preventing its accumulation and subsequent decomposition.
-
-
Reaction Completion and Quenching: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. Then, add a solution of potassium chloride (160 g) in water (800 mL) to the reaction mixture and stir for one hour.[3]
-
Rationale: The addition of potassium chloride helps to "salt out" the organic product, reducing its solubility in the aqueous phase and facilitating a cleaner phase separation.
-
-
Work-up and Extraction: Transfer the mixture to a large separatory funnel. Separate the lower oily layer (the product). Extract the aqueous layer with diethyl ether (2 x 200 mL) to recover any dissolved product.[3]
-
Rationale: Diethyl ether is a suitable extraction solvent due to its low boiling point, making it easy to remove later, and its ability to dissolve the product while having limited miscibility with the aqueous layer.
-
-
Washing: Combine the initial product layer with the ether extracts. Wash the combined organic phase sequentially with water (200 mL) and then with saturated brine (200 mL).[3]
-
Rationale: The water wash removes any remaining acetic acid and inorganic salts. The brine wash removes the bulk of the dissolved water from the organic layer, initiating the drying process.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Product Isolation: The resulting residual oil should solidify upon standing. Wash the solid with cold petroleum ether and dry it in a vacuum oven over potassium hydroxide to yield the final product.[3]
-
Rationale: The petroleum ether wash removes non-polar impurities. Drying under vacuum over potassium hydroxide removes any residual volatile solvents and traces of acidic impurities.
-
Safety Considerations
A thorough understanding and implementation of safety protocols are paramount for a successful and incident-free synthesis.
-
Sodium Nitrite: This is a strong oxidizing agent and is toxic if swallowed.[1][2] Avoid contact with skin and eyes. Keep away from combustible materials.
-
Glacial Acetic Acid: This is corrosive and can cause severe skin burns and eye damage.[4] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Diethyl Ether: This is highly flammable. Ensure there are no ignition sources in the vicinity during its use.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any chemical synthesis.
Analytical Characterization
To ensure the purity and identity of the synthesized Ethyl 2-(hydroxyimino)-3-oxobutanoate, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for assessing purity and identifying any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed for quantitative purity analysis.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure the reaction is stirred for the specified time. Check the purity of starting materials. |
| Loss of product during work-up | Perform extractions carefully to ensure complete recovery. | |
| Product is an oil, not a solid | Presence of impurities | Purify the product by column chromatography or recrystallization. |
| Reaction temperature exceeds 10 °C | Addition of sodium nitrite is too fast | Slow down the rate of addition and ensure the ice bath is sufficient to cool the reaction vessel. |
Conclusion
This application note provides a robust and scalable protocol for the synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers and drug development professionals can confidently produce this valuable chemical intermediate in high yield and purity.
References
-
PrepChem. Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. Available at: [Link]
-
PubChem. Ethyl 2-(hydroxyimino)-3-oxobutanoate. Available at: [Link]
-
PubChem. ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate
Welcome to the technical support center for the synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this versatile chemical intermediate. Ethyl 2-(hydroxyimino)-3-oxobutanoate is a crucial precursor for various heterocyclic compounds, most notably in the Knorr pyrazole synthesis, which has wide applications in pharmaceuticals and agrochemicals.[1][2][3][4][5]
This document moves beyond a simple protocol, offering a troubleshooting framework in a direct question-and-answer format to address common challenges encountered during synthesis.
Core Synthesis Protocol: Nitrosation of Ethyl Acetoacetate
The most common and established method for synthesizing Ethyl 2-(hydroxyimino)-3-oxobutanoate is the nitrosation of ethyl acetoacetate at the α-carbon.[6] This reaction involves the in-situ generation of nitrous acid from sodium nitrite in an acidic medium, which then reacts with the enol form of ethyl acetoacetate.
Detailed Experimental Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid.
-
Cooling: Place the flask in an ice-salt bath and stir the solution until the internal temperature drops to below 5°C.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Addition of Nitrite: Add the aqueous sodium nitrite solution dropwise to the stirred ethyl acetoacetate solution via the dropping funnel. It is critical to maintain the internal reaction temperature below 10°C throughout the addition.[7] The reaction is exothermic, and slow addition is key to temperature control.
-
Reaction Monitoring: After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
To the reaction mixture, add a solution of potassium chloride in water to aid in the separation of the product.[7]
-
Transfer the mixture to a separatory funnel. The product will often separate as a dense, oily lower layer.
-
Separate the layers and extract the aqueous phase multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.[7][8]
-
Combine the organic extracts with the initial oily product layer.
-
-
Purification:
-
Wash the combined organic phase sequentially with water and then with a saturated brine solution.[7]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue, which may be an oil, should solidify upon standing.[7] For further purification, the solid can be washed with cold petroleum ether and dried in a vacuum desiccator over potassium hydroxide.[7]
-
Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Ethyl Acetoacetate | 1.0 equivalent | Starting β-keto ester.[6] |
| Sodium Nitrite | 1.2 - 1.5 equivalents | Nitrosating agent precursor. A slight excess ensures complete reaction. |
| Glacial Acetic Acid | Solvent & Acid Catalyst | Provides the acidic medium to generate nitrous acid from NaNO₂. |
| Temperature | 0 - 10°C | Crucial for preventing side reactions and decomposition of nitrous acid.[7] |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete conversion. Monitor by TLC. |
| Work-up Solvent | Diethyl Ether / Ethyl Acetate | Efficient for extracting the product from the aqueous phase.[7] |
Troubleshooting Guide & FAQs
This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is very low. What are the most likely causes?
A1: Low yield is the most common issue and can stem from several factors. The primary culprits are poor temperature control, reagent quality, and inefficient extraction.
-
Temperature Control: The nitrosation of active methylene compounds is a highly exothermic reaction. If the temperature rises above 10°C, several side reactions can occur. Nitrous acid (HNO₂) is unstable and can decompose, reducing the concentration of the active nitrosating agent. Furthermore, higher temperatures can promote the formation of undesired byproducts, thus consuming your starting material and complicating purification. The protocol from PrepChem.com specifically emphasizes maintaining the temperature below 10°C for this reason.[7]
-
Reagent Purity: Ensure that your ethyl acetoacetate is pure and free from significant amounts of water or ethanol, as these can react with the nitrosating agent.[9] The sodium nitrite should be a fine, dry powder.
-
pH and Acid Choice: The reaction requires an acidic environment to generate nitrous acid (the active nitrosating species) from sodium nitrite. Acetic acid is ideal as it provides the necessary acidity without being overly strong, which could cause hydrolysis of the ester product.[10]
-
Inefficient Extraction: Ethyl 2-(hydroxyimino)-3-oxobutanoate has moderate polarity. Ensure you perform multiple extractions (at least 3) of the aqueous layer with your organic solvent (e.g., diethyl ether) to maximize product recovery.[8]
Q2: The reaction mixture turned dark brown/black. Is this normal and can the product be salvaged?
A2: A slight yellowing is normal, but a dark brown or black color indicates significant side product formation, likely due to excessive temperature. While some product may still be present, the yield will be compromised, and purification will be challenging. The best course of action is to carefully proceed with the work-up and purification, but expect a lower yield. For future attempts, focus on a slower, more controlled addition of the sodium nitrite solution to maintain the low temperature.
Q3: After removing the solvent, my product is a persistent oil and won't solidify. What should I do?
A3: It is not uncommon for the crude product to initially be an oil.[7] This can be due to residual solvent or impurities.
-
Drying: Ensure the product is thoroughly dried under high vacuum to remove any remaining solvent.
-
Seeding: If you have a small crystal of a previous successful batch, adding it to the oil (seeding) can induce crystallization.
-
Scratching: Gently scratching the inside of the flask at the oil's surface with a glass rod can create nucleation sites for crystal growth.
-
Purification: The oil may contain impurities that inhibit crystallization. Washing the crude material with a small amount of cold non-polar solvent like petroleum ether or hexane can help remove these impurities, often leading to solidification.
Q4: What is the purpose of adding potassium chloride during the work-up?
A4: Adding a concentrated salt solution, such as potassium chloride or sodium chloride (brine), is a technique known as "salting out." It increases the ionic strength of the aqueous layer, which in turn decreases the solubility of the organic product in the aqueous phase.[7] This forces more of your product into the organic layer during extraction, thereby improving recovery and yield.
Q5: I see two spots for my product on the TLC plate. What could this be?
A5: This could be due to the presence of E/Z isomers. The hydroxyimino group can exist in two geometric configurations (syn and anti relative to the ester group). While one isomer is typically more stable and predominates, it is possible to have a mixture.[11] Alternatively, one of the spots could be unreacted ethyl acetoacetate. Co-spotting your reaction mixture with the starting material on the TLC plate will help you identify if this is the case.
Visualizing the Process
To better understand the workflow and troubleshoot effectively, the following diagrams illustrate the experimental process and logical fault-finding.
Caption: Experimental workflow for the synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate.
Caption: Troubleshooting logic for addressing low product yield.
References
-
PrepChem.com. Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Knorr Pyrazole Synthesis. ResearchGate. [Link]
-
METHOD AND APPARATUS FOR PREPARING ETHYL (Z)-2-METHOXYIMINO-3-OXOBUTANOATE. European Patent Office - EP 4671234 A1 - EPO. [Link]
-
Ethyl acetoacetate synthesis. Chemistry Online. [Link]
-
Synthesis of a Series of α, β-Unsaturated Ketoximes and their Corresponding Acetate Esters. Iraqi Journal of Science. [Link]
-
Ethyl acetoacetate. Wikipedia. [Link]
-
Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journals. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. ResearchGate. [Link]
-
Ethyl (2E)-2-(hydroxyimino)propanoate. PMC - NIH. [Link]
Sources
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry-online.com [chemistry-online.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Common side products in the synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate
Technical Support Center: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate
Welcome to the technical support center for the synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and high-purity yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate?
The most frequently encountered side products in the nitrosation of ethyl acetoacetate include unreacted starting material, hydrolysis products, and potentially diazo compounds under certain conditions. The primary impurities are:
-
Ethyl Acetoacetate (Unreacted Starting Material): Incomplete nitrosation will leave residual ethyl acetoacetate in your crude product.
-
Acetoacetic Acid and its Decomposition Products (Acetone and CO₂): The ester can be hydrolyzed under the acidic reaction conditions to form acetoacetic acid. This β-keto acid is unstable and readily decarboxylates to acetone and carbon dioxide.[1][2][3]
-
Ethyl 2-diazo-3-oxobutanoate: While less common under standard nitrosation conditions, the formation of a diazo compound is a potential side reaction, particularly if there are deviations in pH or temperature control.[4][5]
Q2: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields are typically attributed to several factors:
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to a significant amount of unreacted ethyl acetoacetate.
-
Hydrolysis of the Starting Material: The presence of excess water or prolonged reaction times at non-optimal temperatures can promote the hydrolysis of ethyl acetoacetate, reducing the amount of starting material available for the desired reaction.[1][6]
-
Decomposition of the Product: The product itself may have limited stability under the reaction or workup conditions.
-
Losses during Workup: The product has some solubility in the aqueous phase, and inefficient extraction can lead to significant losses.
Q3: The color of my crude product is off (e.g., yellow or brown). What does this indicate?
The pure product is typically a solid.[7] Discoloration often points to the presence of impurities. A yellow color might suggest the presence of a diazo compound.[4] Darker, brownish colors can indicate decomposition products or other complex side reactions.
Q4: I'm observing an unexpected peak in my NMR/LC-MS analysis. How can I identify it?
It is crucial to compare the spectral data of your product with a known standard. If you observe unexpected peaks, consider the following possibilities:
-
Unreacted Ethyl Acetoacetate: Check for the characteristic signals of the starting material.
-
Acetone: If hydrolysis and subsequent decarboxylation have occurred, you may detect acetone, which is volatile and might be observed in the NMR solvent peak region if not properly removed.
-
Solvent Residues: Ensure that all solvents used during the reaction and workup (e.g., diethyl ether, petroleum ether, ethyl acetate) have been thoroughly removed.[7]
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Problem 1: High levels of unreacted ethyl acetoacetate in the product.
-
Causality: The nitrosation reaction may not have gone to completion. This can be due to poor temperature control, insufficient addition of the nitrosating agent, or a short reaction time. The reaction is typically conducted at low temperatures (below 10°C) to control the exothermic nature of the reaction and minimize side reactions.[7][8]
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction mixture is maintained at the recommended temperature (typically 0-10°C) throughout the addition of sodium nitrite. Use an ice-salt bath if necessary for better temperature control.
-
Stoichiometry: Double-check the molar equivalents of your reagents. A slight excess of the nitrosating agent (sodium nitrite) is often used to drive the reaction to completion.
-
Reaction Time: After the addition of sodium nitrite, continue stirring the reaction mixture at a low temperature for the recommended duration to ensure complete conversion.[7]
-
Mixing: Ensure efficient stirring throughout the reaction to maintain a homogenous mixture, especially during the addition of the sodium nitrite solution.
-
Problem 2: Evidence of starting material hydrolysis (e.g., presence of acetone).
-
Causality: Ethyl acetoacetate is susceptible to hydrolysis in acidic aqueous solutions.[1][6] The longer the exposure to these conditions, the more significant the hydrolysis will be.
-
Troubleshooting Steps:
-
Minimize Reaction Time: While ensuring the primary reaction goes to completion, avoid unnecessarily long reaction times.
-
Prompt Workup: Once the reaction is complete, proceed with the workup (extraction, washing) without delay to move the product from the aqueous acidic environment into an organic solvent.
-
Control Acidity: Use the recommended amount of acid. Excessive acidity can accelerate hydrolysis.
-
Problem 3: Product is difficult to purify or has persistent impurities.
-
Causality: This can be due to the formation of multiple side products with similar polarities to the desired product, making separation by simple extraction or washing difficult.
-
Troubleshooting Steps:
-
Recrystallization: If the crude product is a solid, recrystallization is an effective purification technique. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
Column Chromatography: For oily products or complex mixtures, silica gel column chromatography can be employed to separate the desired product from impurities. A gradient elution with a mixture of non-polar (e.g., hexanes) and moderately polar (e.g., ethyl acetate) solvents is a good starting point.
-
Thorough Washing: During the workup, ensure thorough washing of the organic layer with water and brine to remove water-soluble impurities and residual acid.[7]
-
Data Presentation
| Compound | Common Analytical Signature (¹H NMR) | Potential Cause | Recommended Solution |
| Ethyl 2-(hydroxyimino)-3-oxobutanoate (Product) | Signals corresponding to the ethyl group, a methyl group, and the oxime proton. | - | Proper synthesis and purification. |
| Ethyl Acetoacetate (Starting Material) | Characteristic signals for the ethyl group, a methyl group, and the active methylene protons. | Incomplete reaction. | Optimize reaction time, temperature, and stoichiometry. |
| Acetone | A sharp singlet, often around 2.17 ppm in CDCl₃. | Hydrolysis of ethyl acetoacetate followed by decarboxylation. | Minimize reaction time in aqueous acid; prompt workup. |
| Ethyl 2-diazo-3-oxobutanoate | Absence of the oxime proton and presence of characteristic diazo group signals. | Non-optimal pH or temperature. | Strict adherence to the recommended reaction protocol. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate
This protocol is adapted from established procedures.[7][8]
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Separately, prepare a solution of sodium nitrite (1.2 equivalents) in water.
-
Add the sodium nitrite solution dropwise to the stirred, cooled solution of ethyl acetoacetate, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, continue stirring at low temperature for 30-60 minutes.
-
Perform an aqueous workup by extracting the product into an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or by washing the solidified oil with a non-polar solvent like petroleum ether.[7]
Protocol 2: Purification by Recrystallization
-
Dissolve the crude solid product in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the purified product.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction and potential side reactions in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
PrepChem. (n.d.). Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. Retrieved from [Link]
- Mirza, S., Crooks, P. A., & Toth, K. (1996). Nitrosation of Glycine Ethyl Ester and Ethyl Diazoacetate To Give the Alkylating Agent and Mutagen Ethyl Chloro(hydroximino)acetate. Chemical Research in Toxicology, 9(5), 878–884.
-
Baria, B. (2022, March 30). Hydrolysis of Ethyl Aceto Acetate (EAA). YouTube. Retrieved from [Link]
-
Shivaji College. (n.d.). Active Methylene Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl diazoacetate. Retrieved from [Link]
-
Quora. (2021, March 17). When ethyl acetoacetate is subjected to ketonic hydrolysis, what is the ketone obtained? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. shivajicollege.ac.in [shivajicollege.ac.in]
- 7. prepchem.com [prepchem.com]
- 8. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low conversion in Knorr pyrazole synthesis
Technical Support Center: Knorr Pyrazole Synthesis
A Senior Application Scientist's Guide to Troubleshooting Low Conversion
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in their synthesis protocols. As a foundational reaction in heterocyclic chemistry, the Knorr synthesis is valued for its versatility in creating the pyrazole scaffold, a key pharmacophore in numerous active pharmaceutical ingredients.[1] However, its successful execution hinges on a nuanced understanding of reactant behavior and reaction conditions.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format, helping you diagnose and resolve common issues to optimize your reaction outcomes.
Core Reaction Mechanism
The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3] The process is typically acid-catalyzed and involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[1]
Caption: General mechanism of the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is not going to completion or the yield is low. What are the most likely causes?
This is the most common issue and can be traced back to several critical parameters. Low conversion is rarely due to a single factor but rather a combination of suboptimal conditions. We will break down the key areas to investigate.
A. Reactant Quality & Stoichiometry
-
Purity of the 1,3-Dicarbonyl Compound: 1,3-dicarbonyls can be prone to degradation or exist in equilibrium with their enol tautomer.[4] Impurities can interfere with the reaction.
-
Troubleshooting Tip: Verify the purity of your dicarbonyl compound using NMR or GC-MS. If necessary, purify it by distillation or recrystallization before use. The synthesis of 1,3-dicarbonyls via Claisen condensation can sometimes be challenging, leading to residual starting materials or byproducts in the commercially available reagent.[5][6][7][8]
-
-
Stability and Purity of Hydrazine: Hydrazine and its derivatives, especially hydrazine hydrate, can degrade over time, particularly when exposed to air or heat.[9] This degradation reduces the concentration of the active nucleophile.[9][10] Hydrazine is also incompatible with various materials, including oxidizing agents and certain metals, which can catalyze its decomposition.[10][11]
-
Troubleshooting Tip: Use a fresh bottle of hydrazine hydrate or purify stored hydrazine by distillation under vacuum if you suspect degradation. Always store hydrazine in a tightly closed container, away from heat and light, and consider storage under a nitrogen blanket.[11]
-
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 to 2 equivalents) of the hydrazine derivative is a common strategy to drive the reaction to completion, especially if the 1,3-dicarbonyl is the more valuable component.[12][13]
-
Troubleshooting Tip: Perform a small-scale experiment using 1.5-2.0 equivalents of hydrazine to see if conversion improves. Note that recent studies suggest reactant ratios can be a complex parameter, even influencing regioselectivity and kinetics.[14]
-
B. Reaction Conditions: The "Big Three"
-
1. pH and Catalysis: This is arguably the most critical factor. The Knorr synthesis is acid-catalyzed, as protonation of a carbonyl oxygen activates it for nucleophilic attack.[2][15]
-
The Problem: Both the initial hydrazone formation and the subsequent cyclization step are accelerated by acid.[15][16] However, if the medium is too acidic, the hydrazine, being basic, will be excessively protonated, reducing its nucleophilicity and slowing or stopping the reaction.
-
Troubleshooting & Optimization:
-
For most substrates, a catalytic amount of a weak acid like glacial acetic acid is sufficient. A few drops are often enough to initiate the reaction.[1][13][16]
-
If you are using a hydrazine salt (e.g., phenylhydrazine HCl), the reaction mixture will be acidic. This can sometimes lead to side reactions. In such cases, adding one equivalent of a mild base like sodium acetate can buffer the system and lead to a cleaner reaction.[16]
-
The optimal pH may need to be determined empirically. You can set up small-scale trials buffered at different pH values (e.g., pH 4, 5, 6) to find the sweet spot for your specific substrates. Studies have shown that at neutral or higher pH, the reaction can stall after forming the hydrazone intermediate without cyclizing.[15]
-
-
-
2. Solvent Choice: The solvent influences reactant solubility, reaction rate, and workup.
-
The Standard: Protic polar solvents like ethanol, methanol, or propanol are the most common and generally effective choices.[1][16] They facilitate the proton transfers necessary for the mechanism.
-
Troubleshooting & Optimization: If you observe poor solubility or low rates in standard alcohols, consider other options. Aprotic dipolar solvents like DMF or NMP have been shown to be effective in certain cases.[17] In some instances, running the reaction neat (without solvent) under reflux can be highly effective, especially for less reactive substrates.[18]
-
-
3. Temperature and Reaction Time: Many Knorr syntheses are exothermic and proceed rapidly at room temperature or with gentle warming.[16][19]
-
The Problem: Assuming that high heat is always better can be detrimental, leading to byproduct formation. Conversely, some less reactive substrates require heating to proceed at a reasonable rate.[16]
-
Troubleshooting & Optimization:
-
Always monitor your reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[12][16] This is the only reliable way to know if your reaction is complete.
-
Start the reaction at room temperature. If TLC shows little to no progress after an hour, gradually increase the temperature (e.g., to 50 °C, then 80 °C) while continuing to monitor. Refluxing for 1 hour is a common condition for many protocols.[1][18]
-
-
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Catalyst | Catalytic acetic acid | Titrate pH; add NaOAc for hydrazine salts | Balances carbonyl activation with hydrazine nucleophilicity.[15][16] |
| Solvent | Ethanol or Propanol | Try DMF, NMP, or solvent-free conditions | Improves solubility and can enhance reaction rates.[17] |
| Temperature | Room Temp to 100°C | Start at RT, monitor via TLC, increase heat gradually | Avoids thermal degradation while ensuring sufficient energy for less reactive substrates.[1][16] |
| Stoichiometry | 1:1 or 1:1.1 (Dicarbonyl:Hydrazine) | Increase hydrazine to 1.5-2.0 equivalents | Drives equilibrium towards product formation (Le Châtelier's principle).[12][13] |
Q2: My reaction turns dark yellow or red and produces many impurities. How can I prevent this?
This is a common observation, often related to the stability of the hydrazine reagent.[20]
-
Cause 1: Oxidative Processes: Hydrazine derivatives can be susceptible to oxidation, leading to the formation of colored byproducts.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate these oxidative side reactions and result in a cleaner reaction profile.[16]
-
-
Cause 2: Acid-Promoted Side Reactions: Highly acidic conditions, especially when using hydrazine salts, can promote the formation of colored impurities.[16]
-
Solution: As mentioned previously, adding one equivalent of a mild base like sodium acetate or potassium acetate can neutralize the strong acid (e.g., HCl from a hydrochloride salt), preventing these side reactions.[16]
-
Q3: I am using an unsymmetrical 1,3-dicarbonyl and getting a mixture of regioisomers. How can I improve selectivity?
This is a classic challenge in Knorr synthesis.[1][14] The regioselectivity is determined by which of the two carbonyl groups the substituted nitrogen of the hydrazine attacks first.
-
Governing Factors:
-
Steric Hindrance: The less sterically hindered carbonyl is generally attacked preferentially.
-
Electronic Effects: A ketone is typically more electrophilic and reactive towards nucleophiles than an ester.[19] This is a reliable way to control regioselectivity when using a β-ketoester.
-
-
Troubleshooting & Optimization:
-
Exploit Electronic Differences: If possible, design your 1,3-dicarbonyl to have electronically distinct carbonyls (e.g., a ketone and an ester, or a ketone and an amide). The reaction will almost always proceed via initial attack at the more electrophilic ketone.
-
Kinetic vs. Thermodynamic Control: Varying the reaction temperature can sometimes favor one isomer over another. Lower temperatures may favor the kinetically controlled product.
-
Recent Insights: Advanced kinetic studies have revealed that the mechanism can be more complex than previously thought, with possibilities of autocatalysis and unexpected intermediates.[14] The reactant stoichiometry itself has been shown to potentially influence the regioisomeric ratio, a parameter worth exploring in challenging cases.[14]
-
Logical Troubleshooting Workflow
When faced with low conversion, follow a systematic approach. This workflow helps to isolate the problematic variable efficiently.
Caption: A systematic workflow for troubleshooting low conversion.
Experimental Protocols
Protocol 1: Standard Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol is a robust example of a Knorr-type reaction using a β-ketoester, which reliably controls regioselectivity.[18]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Diethyl ether
-
Ethanol (95%) for recrystallization
Safety Precaution: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[1]
Procedure:
-
Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). The addition can be slightly exothermic and should be done slowly.[18] This reaction is often run without additional solvent or catalyst.
-
Heating: Heat the reaction mixture under reflux for 1 hour.
-
Isolation: After 1 hour, remove the heat source and allow the resulting syrup to cool in an ice-water bath.
-
Crystallization: Add a small amount of diethyl ether (approx. 2 mL) and stir or scratch the flask vigorously to induce crystallization. The crude product should precipitate as a powder.[18]
-
Purification: Collect the crude solid by vacuum filtration using a Büchner funnel and wash it with a small amount of cold diethyl ether.
-
Recrystallization: Recrystallize the solid from a minimum amount of hot 95% ethanol. Dissolve the product in the hot ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Filter the pure product, dry it, and determine the yield and melting point (Lit. mp 125–127 °C).[18]
Protocol 2: Troubleshooting Experiment - Small-Scale pH Optimization
If you suspect pH is the issue with your specific substrates, this method can help you find the optimal conditions.
Materials:
-
Your 1,3-dicarbonyl compound (e.g., 0.5 mmol)
-
Your hydrazine derivative (e.g., 0.6 mmol, 1.2 eq)
-
Ethanol
-
0.1 M Acetate Buffer (pH 4.0)
-
0.1 M Acetate Buffer (pH 5.0)
-
0.1 M Phosphate Buffer (pH 6.0)
-
Glacial Acetic Acid
Procedure:
-
Setup: Prepare four small reaction vials (e.g., 4 mL vials with stir bars).
-
Reactions:
-
Vial 1 (Control): Add the dicarbonyl (0.5 mmol), hydrazine (0.6 mmol), and ethanol (2 mL). Add one drop of glacial acetic acid.
-
Vial 2 (pH 4): Add the dicarbonyl (0.5 mmol), hydrazine (0.6 mmol), and 2 mL of the pH 4.0 buffer.
-
Vial 3 (pH 5): Add the dicarbonyl (0.5 mmol), hydrazine (0.6 mmol), and 2 mL of the pH 5.0 buffer.
-
Vial 4 (pH 6): Add the dicarbonyl (0.5 mmol), hydrazine (0.6 mmol), and 2 mL of the pH 6.0 buffer.
-
-
Monitoring: Stir all four reactions at room temperature. After 1 hour, take a small aliquot from each vial and spot it on a TLC plate. Develop the plate to compare the consumption of starting material and the formation of the product.
-
Analysis: The vial showing the highest conversion on TLC indicates the most promising pH range for your reaction. This condition can then be scaled up. This approach is based on findings that acidic conditions are crucial for the cyclization step.[15]
References
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. (No Date). National Institutes of Health. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (No Date). Slideshare. [Link]
-
Knorr pyrazole synthesis. (No Date). Name-Reaction.com. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (No Date). The Royal Society of Chemistry. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
-
Common Applications and Maintenance of Hydrazine Hydrate. (2025). Eastchem. [Link]
-
Safety and Handling of Hydrazine. (No Date). DTIC. [Link]
-
Knorr Pyrazole Synthesis. (No Date). Chem Help Asap. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (2020). The Royal Society of Chemistry. [Link]
-
Knorr pyrazole synthesis from a ketoester. (2021). YouTube. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (No Date). ResearchGate. [Link]
-
Paal-Knorr Pyrrole Synthesis. (No Date). Organic Chemistry Portal. [Link]
-
Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]
-
Process for the preparation of 1,3-dicarbonyl compounds. (1998). SciSpace. [Link]
-
Knorr pyrrole synthesis. (No Date). Wikipedia. [Link]
- Process for the preparation of 1,3-dicarbonyl compounds. (No Date).
- Process for the preparation of 1,3-dicarbonyl compounds. (No Date).
-
Synthesis of 1,3-diketones. (No Date). Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. scispace.com [scispace.com]
- 6. US6143935A - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]
- 7. EP0986529B1 - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]
- 8. 1,3-Diketone synthesis [organic-chemistry.org]
- 9. Common Applications and Maintenance of Hydrazine Hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 10. arxada.com [arxada.com]
- 11. Hydrazine hydrate(7803-57-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. youtube.com [youtube.com]
- 14. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 15. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. books.rsc.org [books.rsc.org]
- 19. rsc.org [rsc.org]
- 20. reddit.com [reddit.com]
Preventing dimer formation in Ethyl 2-(hydroxyimino)-3-oxobutanoate reactions
Welcome to the technical support center for Ethyl 2-(hydroxyimino)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common but often misunderstood issue: the formation of inactive dimers during chemical reactions. By understanding the underlying mechanism and implementing the strategies outlined below, you can ensure higher reaction yields, better purity, and more reliable experimental outcomes.
Understanding the Problem: The Monomer-Dimer Equilibrium
The primary issue encountered with Ethyl 2-(hydroxyimino)-3-oxobutanoate is its propensity to form a stable, unreactive dimer. This phenomenon is rooted in the tautomeric relationship between the desired oxime form and its corresponding C-nitroso isomer.[1] While the oxime tautomer is generally more stable, an equilibrium exists in solution, allowing for the transient formation of the nitroso species.[2]
It is this C-nitroso tautomer that readily undergoes a reversible dimerization to form an azodioxy (or azoxy) compound.[3][4] This dimer is often a colorless or pale yellow solid, while the active monomeric nitroso compound is typically blue or green, though often in concentrations too low to be observed visually.[5][6] Since the dimer is unreactive in most subsequent transformations intended for the oxime, its formation effectively sequesters the starting material, leading to sluggish or incomplete reactions.
The core of the problem can be visualized as a multi-step equilibrium:
Caption: Mechanism of dimer formation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides actionable solutions based on chemical principles.
Q1: My reaction is very slow or has stalled completely. TLC analysis shows a significant amount of starting material remaining, but also a new, less polar spot.
A1: This is a classic symptom of dimer formation. The azodioxy dimer is typically less polar than the corresponding oxime and can be mistaken for a byproduct. The "remaining starting material" is likely the unreactive dimer in equilibrium with a small amount of the active monomer.
-
Immediate Action: Gently warm the reaction mixture. The dimerization process is often reversible, and increasing the temperature can shift the equilibrium back towards the monomeric nitroso species.[5] Start with a modest increase (e.g., to 40-50 °C) and monitor the reaction progress by TLC.
-
Causality: The N-N bond in the azodioxy dimer is relatively weak.[5] Thermal energy can overcome the activation barrier for dissociation, releasing the active monomer back into the reaction medium.[7][8]
Q2: I observe significant byproduct formation, and my desired product yield is consistently low, even after extended reaction times.
A2: If warming the reaction does not resolve the issue or leads to decomposition, the problem may lie in the initial reaction setup, which is favoring the dimer state. The key is to implement strategies that disfavor the bimolecular dimerization step.
-
Solution 1: Slow Addition: Instead of adding all the Ethyl 2-(hydroxyimino)-3-oxobutanoate at once, dissolve it in the reaction solvent and add it slowly over several hours using a syringe pump.
-
Causality: Dimerization is a second-order process. By maintaining a very low instantaneous concentration of the reagent, you kinetically disfavor the collision of two nitroso tautomer molecules, allowing the desired (often first-order) reaction with your substrate to dominate.
-
Solution 2: Solvent Choice: The monomer-dimer equilibrium is highly sensitive to the solvent environment.[9][10] Non-polar solvents can sometimes favor the less polar dimer. Experiment with more polar, aprotic solvents (e.g., DMF, DMSO, Acetonitrile) or protic solvents that can hydrogen-bond with the oxime, potentially stabilizing it against tautomerization. For instance, studies on nitrosobenzene show a dramatic shift in the equilibrium between organic solvents (favoring monomer) and water (favoring dimer).[9]
Q3: The solid Ethyl 2-(hydroxyimino)-3-oxobutanoate I'm using seems to be of poor quality or low reactivity.
A3: The solid material itself can exist as the dimer. While the oxime form is more stable overall, dimerization can occur during storage, especially if the material has been exposed to certain conditions.[5][11]
-
Solution: Pre-treatment of the Reagent: Before starting your reaction, dissolve the solid Ethyl 2-(hydroxyimino)-3-oxobutanoate in a suitable solvent and gently warm the solution (e.g., 40 °C) for 15-30 minutes. Cool the solution to the desired reaction temperature before adding your substrate or other reagents.
-
Causality: This procedure helps to dissociate any pre-formed dimer back into the active monomeric form, ensuring that the reagent is fully available for the reaction from the outset.
Summary of Preventative Strategies
| Parameter | Recommendation | Rationale |
| Concentration | Maintain low instantaneous concentration via slow addition. | Dimerization is a bimolecular process; lower concentration reduces the rate of dimer formation. |
| Temperature | Run reactions at slightly elevated temperatures (e.g., 40-60 °C), if tolerated by other reagents. | Shifts the equilibrium from the dimer back to the active monomer.[5] |
| Solvent | Use polar aprotic or protic solvents (e.g., Acetonitrile, DMF, Ethanol). | Solvation can stabilize the monomeric form and disfavor the less polar dimer.[9][12] |
| pH | For reactions like oximation, buffered or slightly acidic conditions (e.g., using acetic acid) can be beneficial.[13][14] | pH can influence the oxime-nitroso tautomerism. Maintaining the stability of the oxime form prevents entry into the dimerization pathway.[15] |
| Reagent Prep | Pre-dissolve and gently warm the solid reagent before use. | Ensures any pre-formed dimer in the solid starting material is dissociated. |
Experimental Protocol: A Case Study in Dimer Prevention
This protocol illustrates the application of these principles for a generic N-alkylation reaction.
Caption: Workflow for preventing dimer formation.
Step-by-Step Methodology:
-
Reagent Solution Preparation:
-
In a separate flask, dissolve Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq) in anhydrous acetonitrile to a concentration of 0.5 M.
-
Warm the solution to 40 °C and stir for 20 minutes to ensure any pre-existing dimer is dissociated.
-
Cool the solution to room temperature and draw it into a syringe for use with a syringe pump.
-
-
Reaction Vessel Setup:
-
To a flame-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the substrate (1.2 eq), a suitable non-nucleophilic base (e.g., K₂CO₃, 2.0 eq), and anhydrous acetonitrile.
-
Heat the stirred suspension to the desired reaction temperature (e.g., 50 °C).
-
-
Slow Addition and Reaction:
-
Once the reaction vessel is at temperature, begin the slow addition of the reagent solution from step 1 via syringe pump over a period of 3 hours.
-
Allow the reaction to stir at 50 °C.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the substrate and the formation of the product. You should not observe a significant build-up of any intermediate or byproduct spots.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Filter off the inorganic base and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using standard column chromatography.
-
Frequently Asked Questions (FAQs)
Q: Can I use spectroscopic methods to detect dimer formation? A: Yes. While the monomeric nitroso form has a characteristic absorption in the visible range (~650-750 nm), its concentration is often too low to detect.[16] A more practical approach is using ¹H NMR. The dimer will have a distinct set of signals from the monomer. In some cases, IR spectroscopy can also be useful, as the N=O stretching vibration of the monomer (~1500 cm⁻¹) will disappear upon dimerization.[5]
Q: Is dimer formation a problem for all oximes? A: No. The propensity for dimerization is highly dependent on the ability of the oxime to tautomerize to the nitroso form.[17] This is influenced by the electronic and steric nature of the substituents on the carbon atom. α-Keto oximes like Ethyl 2-(hydroxyimino)-3-oxobutanoate are particularly susceptible because the adjacent keto group can facilitate the tautomerism.
Q: Does the E/Z stereochemistry of the oxime affect dimerization? A: The initial stereochemistry of the oxime is less critical than the ability to form the nitroso tautomer, which is the direct precursor to the dimer.[15] However, once formed, the azodioxy dimer itself can exist as cis (Z) and trans (E) isomers, which may have different stabilities and spectroscopic signatures.[5][12]
Q: I followed the synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate from ethyl acetoacetate and sodium nitrite.[18][19] How can I ensure I have the monomer? A: The synthesis is typically performed at low temperatures (0-10 °C) in acetic acid.[18] These conditions can favor the formation of the desired oxime. However, upon isolation and storage, dimerization can occur. It is always best practice to assume some dimer is present in the solid material and to follow the pre-treatment protocol (dissolve and warm) before use.
References
-
Biljan, I., & Vančik, H. (2017). Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. MDPI. [Link]
-
Beaudoin, D., & Wuest, J. D. (2016). Dimerization of Aromatic C-Nitroso Compounds. Chemical Reviews, 116(1), 258–286. [Link]
-
Semantic Scholar. (n.d.). Dimerization of Aromatic C-Nitroso Compounds. Retrieved from Semantic Scholar. [Link]
-
Beaudoin, D., & Wuest, J. D. (2016). Dimerization of Aromatic C-Nitroso Compounds. PubMed. [Link]
-
Cremer, D., et al. (1993). Why Do Nitroso Compounds Dimerize While Their Oxime Tautomers Do Not? A Structural Study of the Trans-Dimer of 2-Chloro-2-methyl-3-nitrosobutane and Higher Level ab Initio Study of Thermodynamic Stabilities and Electronic Structures of Isomers of Diazene Dioxides. The Journal of Organic Chemistry. [Link]
-
Rzepa, H. (2020). Mechanism of the dimerisation of Nitrosobenzene. Henry Rzepa's Blog. [Link]
-
SID. (n.d.). Studying Relative Stability Theory of Nitroso-Oxime Tautomer. Retrieved from SID. [Link]
-
Chemistry Stack Exchange. (2016). Why is the oxime tautomer more stable than its corresponding nitroso isomer?[Link]
-
Ramamurthy, V., & Jayaraj, U. (2022). Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution. PMC - NIH. [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. Retrieved from PrepChem.com. [Link]
-
ResearchGate. (n.d.). Oxime-nitroso tautomerism equilibrium. Retrieved from ResearchGate. [Link]
-
Cremer, D., et al. (1993). Why Do Nitroso Compounds Dimerize While Their Oxime Tautomers Do Not? The Journal of Organic Chemistry. [Link]
- Vančik, H. (2014).
-
ResearchGate. (n.d.). Quantum Chemical Calculations of Monomer‒Dimer Equilibria of Aromatic C-Nitroso Compounds. Retrieved from ResearchGate. [Link]
-
Ramamurthy, V., & Jayaraj, U. (2022). Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution. ACS Publications. [Link]
-
Semantic Scholar. (n.d.). Computational thermochemistry of C-nitroso compounds. Retrieved from Semantic Scholar. [Link]
-
Constantinescu, T., et al. (2007). Solvent effects of N-nitroso, N-(2-chloroethyl), N',N'-dibenzylsulfamid and its copper(II) and cobalt(II) complexes: fluorescence studies. PubMed. [Link]
-
PubChem. (n.d.). Ethyl 2-(hydroxyimino)-3-oxobutanoate. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate. Retrieved from PubChem. [Link]
-
Studer, A., et al. (2020). Azodioxy compounds as precursors for C-radicals and their application in thermal styrene difunctionalization. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Ethyl cyanohydroxyiminoacetate. Retrieved from Wikipedia. [Link]
- Akhtar, M., & Parvez, M. (1981). Oximation of 2-azido-4,4-dimethyl-3-oxo steroids: formation of α-keto oximes and dioximes. Journal of the Chemical Society, Perkin Transactions 1, 267-271.
- Tronchet, J. M., & Eder, H. (1981). Oxidation of aldose oximes. Formation and structure of hydroxydiazene oxide acetals and preparation of hydroximolactones. Journal of the Chemical Society, Perkin Transactions 1, 1799-1804.
-
Studer, A., et al. (2020). Azodioxy compounds as precursors for C-radicals and their application in thermal styrene difunctionalization. Chemical Science (RSC Publishing). [Link]
-
Burlina, F., et al. (2017). Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates. PubMed. [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimerization of Aromatic C-Nitroso Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. Azodioxy compounds as precursors for C-radicals and their application in thermal styrene difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azodioxy compounds as precursors for C-radicals and their application in thermal styrene difunctionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Organic Host Encapsulation Effects on Nitrosobenzene Monomer–Dimer Distribution and C–NO Bond Rotation in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
- 14. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. prepchem.com [prepchem.com]
- 19. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Pyrazole Formation
A Senior Application Scientist's Guide to Mastering Reaction Temperature
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their synthetic methodologies and troubleshoot common issues related to pyrazole formation, with a specific focus on the critical parameter of reaction temperature. Here, we move beyond simple protocols to explore the underlying principles that govern these reactions, enabling you to make informed decisions in your experimental design.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during pyrazole synthesis, with a focus on how temperature adjustments can provide a solution.
Question 1: My pyrazole synthesis is resulting in a very low yield or failing to proceed at all. What are the likely causes related to temperature?
Answer: A low or non-existent yield is a common hurdle in pyrazole synthesis and can often be attributed to suboptimal reaction conditions, with temperature being a primary factor.[1]
-
Insufficient Activation Energy: Many chemical reactions, including the initial condensation and subsequent cyclization steps in pyrazole synthesis, require a certain amount of energy to overcome the activation barrier. If the reaction temperature is too low, the reacting molecules may not have sufficient kinetic energy to interact effectively, leading to a sluggish or stalled reaction. For instance, some syntheses that are slow at room temperature can see significantly improved reaction rates and yields at elevated temperatures.[2][3][4]
-
Intermediate Stability: The mechanism of pyrazole formation often involves the formation of intermediates, such as hydrazones or enamines.[1] The stability and reactivity of these intermediates can be highly temperature-dependent. At low temperatures, an intermediate might be too stable and fail to cyclize, while at excessively high temperatures, it might decompose or participate in side reactions.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing the formation of significant side products in my pyrazole synthesis. How can temperature be adjusted to improve the selectivity?
Answer: The formation of side products is a clear indication that alternative reaction pathways are competing with your desired pyrazole formation. Temperature is a powerful tool to control the kinetics of these competing reactions.
-
Kinetic vs. Thermodynamic Control: In many reactions, different products can be formed, with one being the "kinetic" product (formed faster, usually at lower temperatures) and another being the "thermodynamic" product (more stable, favored at higher temperatures). By carefully controlling the temperature, you can favor the formation of the desired isomer.
-
Divergent Synthesis: In some cases, temperature can be used to selectively synthesize different products from the same starting materials. For example, a reaction might yield a tosyl-protected pyrazole at room temperature, but upon heating to 95°C, a different, de-tosylated pyrazole is formed.[5] This highlights the profound impact temperature can have on the reaction pathway.
-
Decomposition: High temperatures can lead to the decomposition of starting materials, reagents, or the desired product itself, resulting in a complex mixture of byproducts. If you observe charring or the appearance of multiple new spots on your TLC plate at elevated temperatures, it's a strong indication that the temperature is too high.
Question 3: My reaction seems to be working, but it's extremely slow. Can I simply increase the temperature to speed it up?
Answer: While increasing the temperature often accelerates a reaction, it's not always the best solution and should be done cautiously.
-
The Arrhenius Equation: In principle, the rate of a reaction increases with temperature. A general rule of thumb is that the reaction rate doubles for every 10°C increase in temperature. However, this is a simplification, and the actual effect depends on the specific activation energy of the reaction.
-
Impact on Selectivity: As discussed previously, increasing the temperature can also accelerate undesirable side reactions. Therefore, a modest increase in temperature should be the first step, accompanied by careful monitoring of the reaction profile to ensure that the formation of side products does not outpace the formation of the desired pyrazole. In some syntheses, an optimal temperature is found, beyond which the yield begins to decrease.[4]
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for pyrazole synthesis?
A1: There is no single "best" temperature for pyrazole synthesis, as the optimal conditions are highly dependent on the specific substrates, solvent, and catalyst used. Syntheses have been reported at a wide range of temperatures, from room temperature up to 95°C or higher.[2][5][6] For example, some copper-catalyzed condensations proceed efficiently at room temperature, while other reactions may require heating to 70°C or even 90°C to achieve a good yield.[7][8]
Q2: How does temperature influence the regioselectivity of pyrazole formation?
A2: When using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two different regioisomers is possible. Temperature can play a crucial role in determining the ratio of these isomers. The regioselectivity is often influenced by the relative rates of the initial nucleophilic attack of the hydrazine on the two different carbonyl groups.[9] In some cases, one isomer may be kinetically favored at lower temperatures, while the other, more thermodynamically stable isomer, may predominate at higher temperatures.
Q3: Can the choice of solvent affect the optimal reaction temperature?
A3: Absolutely. The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states, thereby affecting the overall reaction rate and optimal temperature. For reactions that require temperatures above the boiling point of the chosen solvent, a sealed reaction vessel and careful pressure monitoring are necessary.[9]
Q4: What are the best practices for monitoring and controlling temperature during pyrazole synthesis?
A4: Precise temperature control is crucial for reproducible and optimized results.
-
Use a reliable heating mantle with a thermocouple or a temperature-controlled oil bath. This provides more uniform heating than a simple hot plate.
-
Monitor the internal reaction temperature, not just the temperature of the heating source. This can be done by inserting a thermometer or thermocouple directly into the reaction mixture.
-
For exothermic reactions, ensure adequate cooling is available to prevent a runaway reaction. This might involve using an ice bath or a cryocooler.[10]
-
For reactions sensitive to small temperature fluctuations, consider using an automated laboratory reactor system for precise temperature control.
Experimental Protocol: A General Approach to Optimizing Reaction Temperature
This protocol provides a systematic approach to determining the optimal temperature for a novel pyrazole synthesis.
-
Initial Small-Scale Reactions:
-
Set up several small-scale reactions in parallel.
-
Start with a conservative temperature, such as room temperature or slightly above (e.g., 40°C).
-
Run parallel reactions at increasing temperatures (e.g., 60°C, 80°C, 100°C).
-
-
Reaction Monitoring:
-
At regular intervals, take a small aliquot from each reaction.
-
Analyze the aliquots by a suitable method, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC), to monitor the consumption of starting materials and the formation of the product and any byproducts.
-
-
Data Analysis and Optimization:
-
Compare the reaction profiles at different temperatures.
-
Identify the temperature that provides the best balance of reaction rate and yield, with minimal side product formation.
-
If necessary, perform a more focused optimization with smaller temperature increments around the apparent optimum.
-
Data Summary Table Example:
| Temperature (°C) | Reaction Time (h) | Yield (%) | Major Side Products Observed |
| 25 | 24 | <5 | None |
| 45 | 12 | 83 | Minor impurity |
| 60 | 6 | 92 | Minor impurity |
| 80 | 3 | 85 | Significant side product formation |
| 100 | 1 | 50 | Decomposition observed |
Note: This is example data and will vary depending on the specific reaction.
Workflow for Temperature Optimization:
Caption: A systematic workflow for optimizing reaction temperature.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. labproinc.com [labproinc.com]
Removal of unreacted starting materials from Ethyl 2-(hydroxyimino)-3-oxobutanoate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-(hydroxyimino)-3-oxobutanoate. The synthesis of this compound, typically via the nitrosation of ethyl acetoacetate, is generally straightforward. However, the crucial post-reaction challenge lies in the effective removal of unreacted starting materials to ensure the purity and integrity of the final product. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address specific purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of Ethyl 2-(hydroxyimino)-3-oxobutanoate in a practical question-and-answer format.
Q1: How can I determine if my crude product is contaminated with unreacted starting materials?
A1: The two most immediate and effective methods for assessing purity are Thin-Layer Chromatography (TLC) and melting point analysis.
-
Thin-Layer Chromatography (TLC): TLC is the most reliable method for real-time assessment. By spotting your crude reaction mixture, a sample of pure ethyl acetoacetate, and the co-spot (crude mixture + ethyl acetoacetate) on the same silica gel plate, you can visualize the presence of the starting material. If a spot in your crude lane has the same retention factor (Rf) as the ethyl acetoacetate standard, it confirms its presence.[1] A lower-than-expected melting point for your product also suggests the presence of impurities.
-
Melting Point Analysis: The reported melting point for pure Ethyl 2-(hydroxyimino)-3-oxobutanoate is 46-48°C.[2] Unreacted ethyl acetoacetate is a liquid at room temperature (melting point: -45°C)[3][4]. The presence of this and other impurities will typically result in a depressed and broadened melting point range for your crude product.
Q2: What is the primary method for removing inorganic starting materials like sodium nitrite and the acetic acid catalyst?
A2: An aqueous workup is the essential first step. Both sodium nitrite and acetic acid are highly soluble in water, whereas your organic product is not.[5][6][7]
The core principle is liquid-liquid extraction. After the reaction is complete, the mixture is typically diluted with an organic solvent (like ethyl acetate or diethyl ether) and washed sequentially with water and a saturated sodium bicarbonate solution. The bicarbonate wash is crucial as it neutralizes the acidic catalyst (acetic acid), converting it to sodium acetate, which is readily extracted into the aqueous layer. Subsequent washes with brine (saturated NaCl solution) help to remove residual water from the organic layer before drying with an agent like anhydrous sodium sulfate or magnesium sulfate.[8][9]
Q3: My crude product is an oily or semi-solid residue after the initial workup. What does this indicate and how should I proceed?
A3: An oily or semi-solid consistency strongly suggests a significant amount of residual ethyl acetoacetate is plasticizing your solid product. Since the product itself is a low-melting solid, even moderate amounts of the liquid starting material can prevent it from crystallizing properly.
Your next step should be trituration . This involves stirring or grinding the crude oily product with a cold, non-polar solvent in which Ethyl 2-(hydroxyimino)-3-oxobutanoate has very low solubility, but ethyl acetoacetate is soluble. Solvents like cold petroleum ether or hexane are excellent choices. This process effectively "washes" away the liquid impurity, often inducing the crystallization of your product.[1][8]
Q4: I've performed a thorough aqueous workup and trituration, but TLC analysis still shows a persistent spot for ethyl acetoacetate. What is the most definitive purification method?
A4: When simpler methods are insufficient, you have two robust options: recrystallization and column chromatography.
-
Recrystallization: This is the preferred method for crystalline solids contaminated with liquid impurities. The goal is to dissolve the crude product in a minimal amount of a suitable hot solvent (or solvent mixture) and allow it to cool slowly. The product should be significantly less soluble in the cold solvent, causing it to crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.
-
Column Chromatography: If recrystallization proves difficult or if other, solid-phase impurities are present, silica gel column chromatography is the most powerful purification technique. It separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent).
Q5: My product seems to be degrading or hydrolyzing during workup or storage. How can I prevent this?
A5: The ester functionality in both the starting material and the product can be susceptible to hydrolysis, especially under acidic or basic conditions.[10] During the workup, ensure that any acidic or basic washes are performed efficiently and not for prolonged periods. After purification, the product should be stored in a cool, dry environment. For long-term storage, keeping it under an inert atmosphere (like nitrogen or argon) at 2-8°C is recommended.[11]
Data Summary & Physicochemical Properties
Understanding the properties of your product and potential impurities is fundamental to designing an effective purification strategy.
| Compound | CAS Number | Molecular Formula | Physical State (at 25°C) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| Ethyl 2-(hydroxyimino)-3-oxobutanoate | 5408-04-8 | C₆H₉NO₄ | Solid | 46-48 | 266.1 | Sparingly soluble |
| Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ | Liquid | -45 to -43 | 181 | 2.86 g/100 mL (20°C)[3][12][13][14] |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | Crystalline Solid | 271 | 320 (decomposes) | Very Soluble: 84.8 g/100 mL (25°C)[5][15] |
Experimental Protocols & Methodologies
Protocol 1: In-Situ Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol is a self-validating system to track the consumption of starting material.
-
Plate Preparation: Use a silica gel 60 F254 TLC plate. Draw a light pencil line approximately 1 cm from the bottom (the origin).
-
Spotting:
-
Lane 1 (SM): Dissolve a small amount of ethyl acetoacetate in ethyl acetate and spot it on the origin.
-
Lane 2 (Co): Co-spot by applying a spot of the starting material (SM) and, directly on top of it, a spot of the reaction mixture.
-
Lane 3 (RM): Spot the crude reaction mixture (dissolved in a small amount of ethyl acetate).
-
-
Elution: Develop the plate in a sealed chamber containing an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: The reaction is complete when the spot corresponding to the starting material (Lane 1) is faint or absent in the reaction mixture lane (Lane 3).
Workflow for Purification of Ethyl 2-(hydroxyimino)-3-oxobutanoate
Caption: Purification and Troubleshooting Workflow.
Protocol 2: Purification by Recrystallization
This protocol is designed to purify the solid product from soluble impurities.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A common and effective choice is a mixture of ethyl acetate and a non-polar co-solvent like hexane or petroleum ether.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate) dropwise while heating gently (e.g., on a hot plate) and stirring until the solid just dissolves. Avoid adding excess solvent.
-
Crystallization: Remove the flask from the heat. Slowly add the non-polar co-solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the saturation point).
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold non-polar solvent (hexane) to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
-
Validation: Confirm the purity of the recrystallized product by TLC and melting point analysis. The melting point should be sharp and within the expected range (46-48°C).[2]
Troubleshooting Decision Logic
Caption: Step-by-step troubleshooting decision tree.
References
-
Wikipedia. (n.d.). Sodium nitrite. Retrieved January 19, 2026, from [Link]
-
Chemsrc. (n.d.). ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved January 19, 2026, from [Link]
-
Sciencemadness Wiki. (n.d.). Sodium nitrite. Retrieved January 19, 2026, from [Link]
-
Shanghai Orient Chemical Co., Ltd. (n.d.). Sodium Nitrite. Retrieved January 19, 2026, from [Link]
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Wikipedia. (n.d.). Sodium nitrite. Retrieved January 19, 2026, from [Link]
-
Environex. (n.d.). Sodium nitrite. Retrieved January 19, 2026, from [Link]
-
ChemBK. (n.d.). Ethyl acetoacetate. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). Ethyl Acetoacetate. Retrieved January 19, 2026, from [Link]
-
Solubility of Things. (n.d.). Ethyl acetoacetate. Retrieved January 19, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. Retrieved January 19, 2026, from [Link]
-
Bio-Connect. (n.d.). TRC-E945493 Ethyl-2-(hydroxyimino)-3-oxobutanoate. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Ethyl cyanohydroxyiminoacetate. Retrieved January 19, 2026, from [Link]
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- 15. Sodium nitrite - Wikipedia [sco.wikipedia.org]
Technical Support Center: Synthesis and Work-up of Ethyl 2-(hydroxyimino)-3-oxobutanoate
Welcome to the technical support guide for the synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the work-up procedure of this important chemical intermediate. The guidance provided herein is grounded in established chemical principles and practical laboratory experience to ensure you can confidently navigate challenges and achieve a high-purity product.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the work-up of Ethyl 2-(hydroxyimino)-3-oxobutanoate.
Q1: What is the initial step I should take after the reaction is complete?
A1: The first crucial step is to neutralize the acidic reaction mixture. The synthesis is typically carried out in an acidic medium, such as acetic acid, to facilitate the reaction between ethyl acetoacetate and a nitrite source.[1][2] Before extraction, it is essential to quench the remaining acid. This is commonly achieved by carefully adding a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until the pH of the aqueous layer is neutral (pH 7-8).[2] This neutralization is critical to prevent the hydrolysis of the ester functionality of the product under acidic conditions during the subsequent work-up steps.
Q2: My product is an oil and does not solidify. How should I proceed with the extraction?
A2: It is common for the crude product to initially present as an oil.[1] In this scenario, the work-up proceeds with a liquid-liquid extraction. After neutralizing the reaction mixture, the product is typically extracted from the aqueous phase using an appropriate organic solvent. Diethyl ether and ethyl acetate are commonly used for this purpose.[1][2] The organic layers are then combined for further washing and drying.
Q3: What is the purpose of washing the combined organic extracts with water and brine?
A3: Washing the combined organic extracts is a critical purification step.
-
Water Wash: This step helps to remove any remaining water-soluble impurities, such as salts (e.g., sodium acetate if acetic acid and sodium bicarbonate were used) and any unreacted water-soluble reagents.
-
Brine (Saturated NaCl solution) Wash: The brine wash serves two main purposes. Firstly, it helps to remove the bulk of the dissolved water from the organic layer, as the high salt concentration reduces the solubility of water in the organic solvent. Secondly, it aids in breaking up any emulsions that may have formed during the water wash, leading to a cleaner separation of the aqueous and organic layers.[1]
Q4: Which drying agent is most suitable for the organic solution of my product?
A4: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are excellent choices for drying the organic solution containing Ethyl 2-(hydroxyimino)-3-oxobutanoate.[2][3][4]
-
Sodium Sulfate: It is a neutral drying agent with a high capacity for water, but it works relatively slowly.
-
Magnesium Sulfate: This is a slightly acidic drying agent that is faster and more efficient than sodium sulfate.[3][4]
For this particular compound, either is generally acceptable. The drying agent should be added to the organic solution and swirled until it no longer clumps together, indicating that the water has been effectively removed.[3]
Q5: My final product has a low melting point. How can I best handle and store it?
A5: Ethyl 2-(hydroxyimino)-3-oxobutanoate has a relatively low melting point, reported to be in the range of 46-48°C.[5] This means that on a warm day or with slight impurities, it may exist as a thick oil or a waxy solid. For long-term storage, it is advisable to keep the purified product in a cool, dry place, preferably refrigerated, to ensure its stability and prevent degradation.
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the work-up of Ethyl 2-(hydroxyimino)-3-oxobutanoate.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Ensure the reaction was stirred for the appropriate amount of time and that the temperature was maintained below 10°C during the addition of sodium nitrite.[1] |
| Inefficient extraction. | Perform multiple extractions (at least 2-3 times) with the chosen organic solvent to ensure all the product is transferred from the aqueous phase. | |
| Product loss during washing. | Avoid vigorous shaking during washes to prevent the formation of stable emulsions, which can lead to product loss at the interface. | |
| Product is a Dark Oil and Fails to Solidify | Presence of impurities. | Purify the crude product by recrystallization. Suitable solvents for recrystallization include ethanol or ethyl acetate.[6] Washing the crude solid with a non-polar solvent like petroleum ether can also help remove oily impurities.[1] |
| Incomplete drying. | Ensure the organic solution is thoroughly dried with a suitable drying agent before solvent evaporation. Residual solvent can prevent crystallization. | |
| Formation of a Stable Emulsion During Extraction | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| Add a small amount of brine to the separatory funnel and swirl gently to help break the emulsion. | ||
| Final Product is Contaminated with Starting Material (Ethyl Acetoacetate) | Incomplete reaction. | Check the stoichiometry of the reagents. Ensure a slight excess of the nitrosating agent (e.g., sodium nitrite) was used. |
| Insufficient washing. | Ensure thorough washing of the organic layer with water and brine to remove any unreacted starting materials. |
Experimental Workflow: Standard Work-up Procedure
Below is a detailed, step-by-step methodology for a typical work-up procedure following the synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate.
-
Neutralization:
-
Once the reaction is complete, cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring. Continue addition until gas evolution ceases and the pH of the aqueous layer is between 7 and 8.
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL for a typical laboratory scale reaction).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic extracts with water (2 x 50 mL).
-
Subsequently, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL).
-
-
Drying:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and swirl. Continue adding the drying agent until it no longer clumps and flows freely in the solution.
-
Filter the solution to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the dried organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification (if necessary):
Troubleshooting Logic Diagram
Sources
- 1. prepchem.com [prepchem.com]
- 2. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Drying solvents and Drying agents [delloyd.50megs.com]
- 5. ETHYL 2-(HYDROXYIMINO)-3-OXOBUTANOATE | CAS#:5408-04-8 | Chemsrc [chemsrc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethyl (2E)-2-(hydroxyimino)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproducts in the nitrosation of ethyl acetoacetate
Technical Support Center: Nitrosation of Ethyl Acetoacetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the nitrosation of ethyl acetoacetate to form ethyl 2-(hydroxyimino)-3-oxobutanoate is a crucial synthetic step, but one that can be plagued by byproduct formation, leading to low yields and purification challenges. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs): Understanding the Core Chemistry
Q1: What is the fundamental mechanism of the nitrosation of ethyl acetoacetate?
The reaction proceeds via electrophilic attack on the enolate of ethyl acetoacetate. Under acidic conditions, sodium nitrite (NaNO₂) forms nitrous acid (HNO₂), which is then protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺)[1]. The active methylene group of ethyl acetoacetate is deprotonated to form a nucleophilic enolate, which then attacks the nitrosonium ion. A final tautomerization step yields the desired product, ethyl 2-(hydroxyimino)-3-oxobutanoate[2].
Mechanism: Nitrosation of Ethyl Acetoacetate
Caption: Figure 1: Reaction mechanism for the nitrosation of ethyl acetoacetate.
Q2: What are the most common byproducts and why do they form?
Byproduct formation is typically a result of suboptimal reaction conditions. The primary culprits include:
-
N-Nitroso Compounds: If secondary amines are present as impurities in your reagents or solvents, they can be nitrosated much faster than the active methylene compound, leading to carcinogenic N-nitrosamine byproducts[1][3].
-
Degradation Products: Nitrous acid is unstable, especially at elevated temperatures. It can decompose into various nitrogen oxides (NOₓ), which can lead to a cascade of side reactions and the formation of dark, tarry substances[4].
-
Hydrolysis and Decarboxylation Products: The β-keto ester functionality of both the starting material and the product is susceptible to hydrolysis under strongly acidic or basic conditions, followed by decarboxylation upon heating[5]. This breaks down your material and reduces yield.
-
C-C Bond Cleavage Products: Harsh conditions can lead to the cleavage of the ethyl acetoacetate backbone itself.
Byproduct Formation Pathways
Caption: Figure 2: Common pathways leading to byproduct formation.
Q3: Why are temperature and pH so critical in this reaction?
Temperature is arguably the most critical parameter to control. The nitrosation reaction itself is exothermic[6].
-
Above 10°C: The rate of nitrous acid decomposition increases dramatically. This not only consumes your reagent but also generates nitrogen oxides that cause a variety of unwanted side reactions, often characterized by the appearance of brown fumes and a darkening of the reaction mixture[4][7].
-
Below 0°C: The reaction rate may become impractically slow. The ideal range is typically 0-5°C .
pH control is a delicate balance. The reaction requires acidic conditions to generate the nitrosonium ion electrophile.
-
Optimal pH: The ideal pH range for nitrosation is generally considered to be between 3 and 4[8]. This provides a sufficient concentration of the active electrophile (NO⁺) without being overly acidic.
-
Too Acidic (pH < 3): Strongly acidic conditions can promote the hydrolysis of the ester group and subsequent decarboxylation of the β-keto acid, significantly reducing your yield[5].
-
Too Basic (pH > 5): The concentration of the essential nitrosonium ion drops off, and the reaction rate becomes negligible[8].
Troubleshooting Guide: Common Experimental Issues
Q: My reaction yield is consistently low. What are the likely causes and how can I fix it?
A: Low yield is a common complaint that can stem from several factors. Let's break them down:
-
Poor Temperature Control: This is the most frequent cause. If the temperature rises above 5-10°C, even locally, your nitrosating agent will decompose before it can react[4].
-
Solution: Use an ice/salt bath for cooling. Add your sodium nitrite solution slowly and dropwise, ensuring the internal temperature never exceeds 5°C. Vigorous stirring is essential to dissipate heat and prevent localized "hot spots"[6].
-
-
Incorrect Stoichiometry: Using a large excess of nitrous acid will not necessarily improve the yield and can increase the formation of decomposition byproducts.
-
Solution: Use a slight excess of sodium nitrite, typically 1.1 to 1.3 equivalents relative to ethyl acetoacetate[2]. This ensures the starting material is consumed without promoting excessive side reactions.
-
-
Inefficient Enolate Formation: The reaction occurs on the enolate. The concentration of the enolate is pH-dependent.
-
Solution: The use of acetic acid as a solvent or co-solvent is common because it provides the necessary acidic environment and helps to buffer the system within the optimal pH range[2].
-
Q: The reaction mixture turned dark brown and produced fumes. Is the experiment salvageable?
A: This is a classic sign of thermal runaway and nitrous acid decomposition. The brown fumes are likely nitrogen dioxide (NO₂). While some product may have formed, the yield will be poor, and the crude product will be contaminated with tarry impurities, making purification extremely difficult.
-
Immediate Action: Ensure the reaction is under control and cooled immediately in an ice bath. Do not add any more reagents.
-
Root Cause Analysis: The cause is almost certainly a loss of temperature control. Review your cooling setup and the rate of addition for your next attempt.
-
Salvageability: It is generally not recommended to proceed. The purification process will likely be more time-consuming and costly than restarting the reaction with proper controls.
Q: I've isolated a sticky, oily product instead of the expected crystalline solid. What went wrong?
A: The desired product, ethyl 2-(hydroxyimino)-3-oxobutanoate, should be a solid at room temperature. An oily product indicates the presence of significant impurities.
-
Likely Impurities: Unreacted ethyl acetoacetate (which is a liquid), solvent residues, and tarry decomposition byproducts.
-
Purification Strategy:
-
Aqueous Wash: First, wash the crude product (dissolved in a suitable organic solvent like ethyl acetate) with a saturated sodium bicarbonate solution to remove any remaining acid. Follow with a brine wash[9].
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent under reduced pressure. Avoid excessive heating.
-
Recrystallization/Chromatography: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, or hexanes/ethyl acetate). If this fails, column chromatography is the next logical step to separate the product from the impurities.
-
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by strictly controlling key reaction parameters.
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Sodium nitrite (1.2 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice/Salt Bath
-
Drop funnel and three-neck round-bottom flask with magnetic stirring and a thermometer.
Procedure:
-
Setup: Assemble the three-neck flask in an ice/salt bath. Equip it with a magnetic stir bar, a thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel.
-
Charge Reactor: Add ethyl acetoacetate (1.0 eq) and glacial acetic acid (approx. 3-4 mL per gram of ethyl acetoacetate) to the flask. Begin stirring and cool the solution to 0°C.
-
Scientist's Note: Acetic acid serves as both the solvent and the acid catalyst, helping to maintain the optimal pH for the reaction[2].
-
-
Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.2 eq) in a minimal amount of deionized water. Cool this solution in a separate ice bath before adding it to the dropping funnel.
-
Controlled Addition: Add the cold sodium nitrite solution dropwise to the stirred ethyl acetoacetate solution over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Scientist's Note: This slow, controlled addition is the single most important step for preventing thermal runaway and byproduct formation[10].
-
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Workup:
-
Slowly pour the reaction mixture over crushed ice. The product should precipitate as a pale yellow or white solid.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acid and salts.
-
-
Purification:
-
Air-dry the crude solid.
-
Recrystallize from a suitable solvent, such as an ethanol/water mixture, to obtain the pure ethyl 2-(hydroxyimino)-3-oxobutanoate.
-
Data Summary: Impact of Key Parameters
| Parameter | Optimal Range | Consequence of Deviation (Too High) | Consequence of Deviation (Too Low) |
| Temperature | 0 - 5 °C | Rapid decomposition of HNO₂, formation of NOₓ, tarring, low yield[4]. | Reaction rate becomes impractically slow. |
| pH | 3 - 4 | Hydrolysis of ester, potential decarboxylation, reduced yield[5]. | Insufficient formation of the NO⁺ electrophile, reaction stalls[8]. |
| NaNO₂ Equiv. | 1.1 - 1.3 | Increased potential for side reactions and decomposition. | Incomplete conversion of starting material. |
| Addition Rate | Slow / Dropwise | Localized overheating, thermal runaway, decomposition. | N/A (Slower is generally better). |
Troubleshooting Workflow
Caption: Figure 3: A logical workflow for troubleshooting common issues.
References
-
Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. (2024). Organic Process Research & Development - ACS Publications. [Link]
- The preparation method of ethyl nitroacetate and its intermediate. (Inventor not listed).
-
Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate. (n.d.). PubMed. [Link]
- Controlling temperature of nitration reactions. (Inventor not listed).
-
Nitrosamines in solution at pH 7. (2023). Unknown Source. [Link]
-
Ethyl acetoacetate. (n.d.). Wikipedia. [Link]
-
Heat-Induced Nitrosamine Formation. (n.d.). Zamann Pharma Support GmbH. [Link]
-
Proposed mechanism for N-nitrosation reaction. (n.d.). ResearchGate. [Link]
-
Nitrosation of Glycine Ethyl Ester and Ethyl Diazoacetate To Give the Alkylating Agent and Mutagen Ethyl Chloro(hydroximino)acetate. (n.d.). ResearchGate. [Link]
-
Screening of different β-keto esters against different hydrolases with... (n.d.). ResearchGate. [Link]
-
METHOD AND APPARATUS FOR PREPARING ETHYL (Z)-2-METHOXYIMINO-3-OXOBUTANOATE. (n.d.). European Patent Office - EP 4671234 A1 - EPO. [Link]
-
Nitrosation. (2023). Chemistry LibreTexts. [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). NIH. [Link]
-
Organic Chemistry : Reactions of Active Methylene Group - Tutorial. (2012). YouTube. [Link]
-
Nitrosation of Glycine Ethyl Ester and Ethyl Diazoacetate to Give the Alkylating Agent and Mutagen Ethyl Chloro(hydroximino)acetate. (n.d.). New Jersey Institute of Technology. [Link]
-
The Chemistry of N-Nitrosamines: An Overview. (2023). FreeThink Technologies. [Link]
-
ethylacetoacetic synthesis | Ethyl acetoacetate preparation. (2022). YouTube. [Link]
-
Ethyl 2-(hydroxyimino)-3-oxobutanoate. (n.d.). PubChem. [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. [Link]
- Preparation method of ethyl acetoacetate. (Inventor not listed).
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Unknown Source. [Link]
-
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Validation & Comparative
A Senior Application Scientist's Guide: Evaluating Ethyl 2-(hydroxyimino)-3-oxobutanoate as a Synthetic Equivalent for 1,2-Diketones
In the landscape of organic synthesis, dicarbonyl compounds are indispensable building blocks, prized for their dual reactivity as both electrophiles and nucleophiles (via their enol or enolate forms).[1][2] Specifically, 1,2-diketones are key precursors for a multitude of heterocyclic systems, including quinoxalines, pyrazines, and imidazoles, which form the core of many pharmaceutical agents.[3][4] However, the direct use of 1,2-diketones can be hampered by their inherent instability, high reactivity leading to side-products, or challenging synthesis.[5] This necessitates the use of "diketone equivalents"—stabilized precursors that can unmask the desired dicarbonyl functionality under specific reaction conditions.
This guide provides an in-depth comparison of Ethyl 2-(hydroxyimino)-3-oxobutanoate, a versatile and shelf-stable crystalline solid, against traditional 1,2-diketones. We will explore its reactivity, advantages, and practical applications, supported by experimental protocols and comparative data, to guide researchers in making informed decisions for their synthetic strategies.
The Nature of 1,2-Dicarbonyl Reactivity
1,2-dicarbonyl compounds, such as 2,3-butanedione or benzil, feature two adjacent carbonyl groups. This arrangement results in a unique electronic profile where the carbonyl carbons are highly electrophilic. Their utility shines in condensation reactions with bis-nucleophiles. A classic example is the synthesis of quinoxalines via condensation with ortho-phenylenediamines.
However, the high reactivity that makes them useful also presents challenges. They can be susceptible to decomposition, and their synthesis often requires strong oxidative conditions that may not be compatible with sensitive functional groups on complex molecules.[5]
Ethyl 2-(hydroxyimino)-3-oxobutanoate: A Stable Surrogate
Ethyl 2-(hydroxyimino)-3-oxobutanoate (CAS 5408-04-8) is a compound that effectively functions as a synthetic equivalent of ethyl 2,3-dioxobutanoate.[6][7][8] The key to its utility lies in the hydroxyimino (oxime) group, which serves as a stable, masked version of a ketone.
Synthesis and Properties:
-
Molecular Formula: C₆H₉NO₄[9]
-
Molecular Weight: 159.14 g/mol [9]
-
Appearance: Typically a neat or solid compound.[6]
-
Synthesis: It is readily prepared via the nitrosation of ethyl acetoacetate. This common laboratory procedure involves reacting ethyl acetoacetate with an acidic solution of sodium nitrite, typically keeping the temperature low to ensure selective reaction at the active methylene position.[9][10]
The oxime functionality is generally stable to a wide range of reagents but can be hydrolyzed to the corresponding carbonyl under acidic conditions or participate directly in cyclization reactions, making it an excellent control element in a multi-step synthesis.
Comparative Application: Quinoxaline Synthesis
To objectively compare the performance of Ethyl 2-(hydroxyimino)-3-oxobutanoate with a traditional 1,2-diketone, we will examine the synthesis of an ethyl quinoxaline-2-carboxylate derivative. This heterocyclic core is prevalent in various biologically active compounds.
-
Route A: Traditional Method using a 1,2-Diketone. This involves the direct condensation of a 1,2-diketone (ethyl 2,3-dioxobutanoate) with an ortho-phenylenediamine.
-
Route B: The Diketone Equivalent Method. This route utilizes Ethyl 2-(hydroxyimino)-3-oxobutanoate as the 1,2-dicarbonyl precursor.
The workflow for these comparative syntheses can be visualized as follows:
Caption: Comparative workflow for quinoxaline synthesis.
Mechanism of Action for the Diketone Equivalent
The reaction using Ethyl 2-(hydroxyimino)-3-oxobutanoate proceeds through a tandem condensation-cyclization mechanism. The choice of a mildly acidic catalyst like acetic acid is crucial; it protonates the carbonyl oxygen, enhancing its electrophilicity for the initial attack by the diamine, without being harsh enough to cause premature hydrolysis of the oxime or degradation of sensitive substrates.
Caption: Simplified reaction pathway for Route B.
The reaction is initiated by the nucleophilic attack of one amino group of the o-phenylenediamine onto the ketone carbonyl of the equivalent. This is followed by an intramolecular cyclization where the second amino group attacks the carbon of the hydroxyimino moiety. The final step is a dehydration sequence that leads to the stable, aromatic quinoxaline ring system.
Experimental Protocols
The following protocols are presented to provide a framework for a direct comparison in a laboratory setting.
Protocol 1: Synthesis of Ethyl 3-methylquinoxaline-2-carboxylate using Ethyl 2-(hydroxyimino)-3-oxobutanoate
Objective: To synthesize the target quinoxaline from a stable diketone equivalent under mild conditions.
Materials:
-
Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq, 1.59 g, 10 mmol)
-
4-Methyl-1,2-phenylenediamine (1.0 eq, 1.22 g, 10 mmol)
-
Glacial Acetic Acid (20 mL)
-
Ethanol (30 mL)
-
Round-bottom flask (100 mL), condenser, magnetic stirrer
-
TLC supplies (Silica gel, Ethyl Acetate/Hexane eluent)
Procedure:
-
To a 100 mL round-bottom flask, add Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.59 g) and 4-methyl-1,2-phenylenediamine (1.22 g).
-
Add glacial acetic acid (20 mL) and ethanol (30 mL) to the flask. The use of a co-solvent like ethanol improves solubility for a homogenous reaction mixture.
-
Equip the flask with a condenser and a magnetic stir bar.
-
Heat the reaction mixture to 80 °C with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30 minutes. The disappearance of the starting materials indicates reaction completion.
-
Upon completion (typically 2-3 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water and stir for 15 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 20 mL).
-
Recrystallize the crude product from an ethanol/water mixture to yield pure Ethyl 3-methylquinoxaline-2-carboxylate.
-
Dry the product under vacuum, record the final mass, and calculate the yield. Characterize via NMR and MS.
Protocol 2: Synthesis of Ethyl 3-methylquinoxaline-2-carboxylate using Ethyl 2,3-dioxobutanoate (Traditional Method)
Objective: To synthesize the target quinoxaline using a conventional 1,2-diketone.
Materials:
-
Ethyl 2,3-dioxobutanoate (1.0 eq, 1.44 g, 10 mmol) - Note: Handle with care, may be less stable.
-
4-Methyl-1,2-phenylenediamine (1.0 eq, 1.22 g, 10 mmol)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL), condenser, magnetic stirrer
Procedure:
-
Dissolve 4-methyl-1,2-phenylenediamine (1.22 g) in ethanol (30 mL) in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve Ethyl 2,3-dioxobutanoate (1.44 g) in ethanol (20 mL).
-
Add the diketone solution dropwise to the stirred diamine solution at room temperature. The reaction is often exothermic.
-
After the addition is complete, equip the flask with a condenser and heat the mixture to reflux (approx. 78 °C) for 1 hour.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol.
-
Further purify by recrystallization if necessary.
-
Dry the product, calculate the yield, and characterize.
Comparative Performance Data
The choice between a classical diketone and its equivalent often comes down to practicality, yield, and reaction conditions. Below is a summary of expected outcomes based on typical results for these reaction types.
| Parameter | Route A (Traditional 1,2-Diketone) | Route B (Diketone Equivalent) | Rationale & Justification |
| Starting Material Stability | Moderate to Low | High | Ethyl 2,3-dioxobutanoate is a reactive liquid, prone to polymerization. The oxime equivalent is a stable, weighable solid. |
| Reaction Conditions | Reflux in Ethanol (~78 °C), often no acid needed | 80 °C in Acetic Acid/Ethanol | The oxime route requires mild acid catalysis to facilitate the cyclization and dehydration steps. |
| Reaction Time | 1 - 2 hours | 2 - 3 hours | The direct condensation is typically faster as it does not require the in situ "unmasking" of the second carbonyl. |
| Typical Yield | 75 - 85% | 80 - 95% | The higher stability of the oxime precursor often leads to fewer side products and cleaner reactions, resulting in higher isolated yields. |
| Workup & Purification | Simple crystallization | Precipitation followed by recrystallization | Both methods feature straightforward purification, but the precipitation step in Route B is effective for initial bulk purification. |
| Substrate Scope | Good; may be limited by stability of diketone | Excellent; tolerates a wider range of functional groups due to milder conditions and stable precursor. | The key advantage of the equivalent is its compatibility with more complex or sensitive substrates. |
Conclusion and Recommendations
For the synthesis of simple, robust quinoxaline systems where the corresponding 1,2-diketone is commercially available and stable, the traditional condensation method (Route A) offers a faster and very effective approach.
However, Ethyl 2-(hydroxyimino)-3-oxobutanoate (Route B) emerges as the superior choice in several critical scenarios:
-
When synthesizing the 1,2-diketone is problematic: If the required diketone is unstable, difficult to prepare, or not commercially available, the synthesis of the stable oxime from a simple precursor like ethyl acetoacetate is a significant advantage.[10]
-
For complex molecules: When working with substrates bearing sensitive functional groups, the milder, non-oxidative nature of the oxime and the controlled reaction conditions prevent degradation and improve overall yield.
-
For improved handling and storage: The solid, stable nature of Ethyl 2-(hydroxyimino)-3-oxobutanoate makes it easier to handle, weigh, and store long-term compared to many liquid 1,2-diketones.
Ultimately, Ethyl 2-(hydroxyimino)-3-oxobutanoate is not merely a substitute but a strategic tool. It provides chemists with a reliable and versatile pathway to 1,2-dicarbonyl chemistry, enhancing the robustness and expanding the scope of heterocyclic synthesis in research and drug development.
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A Comparative Guide to Alternative Reagents for Pyrazole Synthesis: Moving Beyond Ethyl 2-(hydroxyimino)-3-oxobutanoate
An In-Depth Technical Guide for Researchers
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of bioactive compounds and functional materials.[1][2] The synthesis of this privileged scaffold has been a subject of intense research, with numerous methods developed over the years. Ethyl 2-(hydroxyimino)-3-oxobutanoate serves as a valuable precursor, yet the demands of modern chemical synthesis—efficiency, diversity, and sustainability—necessitate a broader toolkit of reagents. This guide provides a comprehensive comparison of robust and versatile alternatives, grounded in mechanistic insights and supported by experimental data, to empower researchers in selecting the optimal synthetic strategy.
The most established and fundamental method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a transformation first reported by Ludwig Knorr in 1883.[3][4] This approach and its modern variations form the bedrock of pyrazole chemistry, offering reliable access to a vast range of substituted pyrazoles. This guide will explore the primary alternatives to specialized oxime reagents, focusing on mainstream 1,3-dicarbonyl compounds, α,β-unsaturated systems, and the strategic efficiency of multicomponent reactions.
The Foundational Alternative: 1,3-Dicarbonyl Compounds via Knorr Synthesis
The reaction of 1,3-dicarbonyl compounds with hydrazines is the most direct and widely practiced alternative for constructing the pyrazole ring.[5][6] This method's enduring popularity stems from its simplicity, high yields, and the ready availability of starting materials. The reaction proceeds through a cyclocondensation mechanism, where the more electrophilic carbonyl group is typically attacked first by the hydrazine, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[4][6]
The reaction begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular condensation via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole.[4] When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, a mixture of two regioisomers can be formed.[3][7]
Caption: General mechanism of the Knorr Pyrazole Synthesis.
This protocol describes a nano-ZnO catalyzed green synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate and phenylhydrazine, highlighting an efficient and environmentally conscious approach.[3]
-
Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of nano-ZnO.
-
Solvent: Add a minimal amount of a suitable solvent like ethanol. For a greener approach, solvent-free conditions under microwave irradiation can also be employed.[8]
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. If a solid product precipitates, isolate it by vacuum filtration. Otherwise, perform an aqueous work-up followed by extraction with an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 1,3,5-substituted pyrazole. This protocol has been reported to achieve yields as high as 95%.[3]
The Michael Addition Pathway: α,β-Unsaturated Ketones and Aldehydes
α,β-Unsaturated carbonyl compounds, such as chalcones, serve as effective three-carbon synthons for pyrazole synthesis.[9][10] The reaction with hydrazine derivatives proceeds via a Michael addition, followed by cyclization and subsequent oxidation to furnish the aromatic pyrazole. This method provides access to pyrazoles with substitution patterns that may be difficult to achieve through the Knorr synthesis.[3]
The synthesis typically involves two key steps: the formation of a pyrazoline intermediate and its subsequent oxidation to the pyrazole.
Caption: Workflow for pyrazole synthesis from α,β-unsaturated ketones.
This protocol details the synthesis of 1,3,5-triarylpyrazoles from a chalcone and phenylhydrazine using iodine as an oxidant.[11]
-
Reaction Setup: Dissolve the chalcone (1 mmol) and phenylhydrazine (1.2 mmol) in glacial acetic acid in a round-bottom flask.
-
Reaction Conditions: Heat the solution to reflux. Add iodine (1.0 mmol) portion-wise to the refluxing mixture. Continue refluxing for approximately 4 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into a beaker of cold water. The solid product will precipitate.
-
Isolation and Purification: Collect the crude solid by vacuum filtration, wash thoroughly with water, and dry. Purify the product by column chromatography to yield the pure 1,3,5-triarylpyrazole.
The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, allowing the construction of complex molecules in a single, efficient step from three or more starting materials.[12][13] Several MCRs have been developed for pyrazole synthesis, offering significant advantages in terms of atom economy, reduced waste, and the ability to rapidly generate molecular diversity.[7][11]
A common and highly effective four-component reaction involves an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and a hydrazine.[12][14] This reaction often proceeds through a cascade of Knoevenagel condensation and Michael addition, followed by cyclization to form highly substituted pyrano[2,3-c]pyrazoles.[7][15][16][17]
This approach showcases the efficiency of MCRs in building complex heterocyclic systems.
Caption: A four-component reaction for complex pyrazole synthesis.
This protocol is a representative example of an MCR using a basic catalyst.[11][14]
-
Reaction Setup: In a single reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol).
-
Catalyst and Solvent: Add ethanol or water as the solvent and a catalytic amount of a base, such as piperidine or triethylamine.[11][14]
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux until the reaction is complete as indicated by TLC.
-
Work-up and Isolation: Cool the reaction mixture. The product often precipitates directly from the solution. Collect the solid by vacuum filtration and wash with cold ethanol or water.
-
Purification: The product is often pure enough after filtration, but it can be further purified by recrystallization if necessary.
Comparative Performance of Pyrazole Synthesis Methods
The choice of synthetic strategy depends on several factors, including the desired substitution pattern, required scale, and available starting materials. The following table provides a comparative overview of the discussed methods.
| Method | Reagents | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | 70-95%[3] | Room temp. to reflux; often acid/base catalyzed[5] | High yields, simple procedure, readily available starting materials.[3][6] | Potential for regioisomer formation with unsymmetrical precursors.[7] |
| Michael Addition | α,β-Unsaturated Carbonyls, Hydrazines | 60-90%[3][11] | Often requires heating and an oxidant (e.g., I₂, air)[10][11] | Access to different substitution patterns; useful for tri- and tetra-substituted pyrazoles.[3] | Requires a separate oxidation step; pyrazoline intermediate may be unstable. |
| Multicomponent Reactions | Aldehydes, Malononitrile, β-Ketoesters, Hydrazines | 80-95%[14] | Often mild, one-pot conditions; can be catalyst-free or use simple catalysts.[11][12] | High efficiency and atom economy; rapid generation of molecular complexity.[7][12] | Optimization can be complex; may not be suitable for all substitution patterns. |
| From Acetylenic Ketones | Ynones, Hydrazines | Variable | Often mild conditions | Direct route to pyrazoles without an oxidation step. | Regioselectivity can be a significant challenge; precursors may be less stable.[9] |
Conclusion: Selecting the Right Reagent
While Ethyl 2-(hydroxyimino)-3-oxobutanoate is a competent reagent, the field of pyrazole synthesis is rich with versatile and efficient alternatives.
-
For straightforward access to a wide range of substituted pyrazoles with high yields, the Knorr synthesis using 1,3-dicarbonyl compounds like β-ketoesters remains the gold standard.[3][9]
-
When targeting specific substitution patterns not easily accessible via the Knorr route, particularly for 1,3,5-triarylpyrazoles, synthesis from α,β-unsaturated carbonyls is an excellent choice.[10]
-
For drug discovery and library synthesis where molecular diversity and operational simplicity are paramount, multicomponent reactions offer an unparalleled advantage, enabling the rapid construction of complex and highly functionalized pyrazole derivatives in a single step.[12][13]
By understanding the mechanisms, advantages, and practical considerations of these alternative methods, researchers can make informed decisions to best achieve their synthetic goals, accelerating innovation in both medicinal chemistry and materials science.
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A Senior Application Scientist's Guide to Kinetic Analysis of Ethyl 2-(hydroxyimino)-3-oxobutanoate Reactions via HPLC
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(hydroxyimino)-3-oxobutanoate is a key intermediate in various organic syntheses, including the formation of heterocyclic compounds that are scaffolds for many pharmaceutical agents.[1] Understanding the kinetics of reactions involving this compound is paramount for optimizing reaction conditions, maximizing yield, ensuring product purity, and scaling up processes from the bench to manufacturing. High-Performance Liquid Chromatography (HPLC) stands out as a premier analytical technique for this purpose.[2] Its ability to separate and quantify individual components in a complex reaction mixture provides a real-time window into the consumption of reactants and the formation of products.[3][4]
This guide provides an in-depth comparison of two powerful HPLC-based approaches for monitoring the reaction kinetics of Ethyl 2-(hydroxyimino)-3-oxobutanoate: conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the more advanced Ultra-High-Performance Liquid Chromatography (UHPLC). We will explore the causality behind methodological choices, provide detailed experimental protocols, and present comparative data to guide you in selecting the optimal approach for your research needs.
Chapter 1: Foundational Principles for Kinetic Analysis via HPLC
Monitoring a chemical reaction's progress requires the ability to measure the concentration of one or more components (reactants or products) as a function of time.[5] HPLC is exceptionally well-suited for this task because the area under a chromatographic peak is directly proportional to the concentration of the analyte, provided the method is properly validated.[6]
The core principle involves periodically taking an aliquot from the reaction vessel, quenching the reaction to halt any further chemical change, and immediately analyzing the sample by HPLC.[5] By plotting the concentration of the reactant or product against time, a reaction profile is generated, from which kinetic parameters like the rate constant (k) and reaction order can be derived.
Key Considerations for Kinetic Studies:
-
Speed of Analysis: The chromatographic run time should be significantly shorter than the reaction half-life to allow for a sufficient number of data points to be collected.
-
Reaction Quenching: A reliable quenching method is critical to ensure that the sample composition at the time of withdrawal is accurately reflected in the analysis. This can involve rapid cooling, pH adjustment, or dilution with a solvent that stops the reaction.
-
Analyte Properties: Ethyl 2-(hydroxyimino)-3-oxobutanoate is a relatively polar molecule due to the presence of ester, ketone, and oxime functional groups.[1] This polarity is a key factor in selecting the appropriate HPLC column and mobile phase.[7]
Chapter 2: Comparative Analysis of HPLC Methodologies
The choice of HPLC technique can dramatically impact the quality and speed of kinetic data acquisition. Here, we compare the workhorse of modern chromatography, RP-HPLC, with its high-speed evolution, UHPLC.
Method A: Conventional Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most widely used mode of liquid chromatography, employing a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase.[8][9] Hydrophobic analytes are retained longer on the column, while polar analytes elute earlier.[8] For a polar compound like Ethyl 2-(hydroxyimino)-3-oxobutanoate, careful method development is required to achieve adequate retention and separation from other reaction components.[10]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a robust starting point, offering strong hydrophobic interactions. However, for highly polar analytes, "phase collapse" or "dewetting" can occur with highly aqueous mobile phases, leading to retention time instability.[10] Therefore, a column with a polar-embedded or polar-endcapped C18 phase is often a superior choice, as it is more compatible with the high aqueous content needed to retain and separate polar compounds.
-
Mobile Phase: A mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol is standard.[8] For the oxime, which has a pKa, using a buffer (e.g., phosphate or acetate buffer at a pH of ~3-4) can suppress the ionization of silanol groups on the silica surface and the analyte itself, leading to sharper, more symmetrical peaks.
-
Detection: The conjugated system within Ethyl 2-(hydroxyimino)-3-oxobutanoate allows for sensitive detection using a UV-Vis detector, typically in the range of 210-260 nm.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Reaction Sampling & Quenching: a. At timed intervals (e.g., t = 0, 2, 5, 10, 20, 40, 60 min), withdraw a 50 µL aliquot from the reaction mixture. b. Immediately quench the reaction by diluting the aliquot 100-fold into a vial containing 4.95 mL of cold mobile phase. This halts the reaction and prepares the sample for injection.
-
Chromatographic Conditions:
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: 70% 20mM Potassium Phosphate Buffer (pH 3.0) : 30% Acetonitrile.
-
Elution Mode: Isocratic.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of the reactant and product(s) at each time point. Convert peak areas to concentrations using a pre-established calibration curve. Plot concentration vs. time to determine the reaction kinetics.
dot
Caption: RP-HPLC workflow for reaction kinetic analysis.
Method B: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a significant advancement over HPLC, utilizing columns packed with sub-2 µm particles.[11] To operate with these smaller particles, the instrumentation must withstand much higher backpressures (often >15,000 psi compared to HPLC's <6,000 psi).[12][13] The primary advantage for kinetic studies is a dramatic reduction in analysis time without sacrificing, and often improving, resolution and sensitivity.[14][15]
Causality Behind Experimental Choices:
-
Instrumentation: The move to UHPLC is a system-wide change. The pump, injector, tubing, and detector flow cell must all be designed to minimize extra-column volume (dead volume) to preserve the high efficiency gained from the sub-2 µm particle column.[13]
-
Column and Flow Rate: A shorter column (e.g., 50 mm) packed with smaller particles allows for much higher optimal linear velocities (flow rates). This combination is the source of the speed advantage.[12] For a kinetic study, this means a single run can be completed in under 2 minutes, allowing for much higher temporal resolution of fast reactions.[11]
-
Solvent Consumption: Despite higher flow rates, the shorter run times and smaller column diameters lead to a significant reduction in solvent consumption per sample, making UHPLC a greener and more cost-effective technology in the long run.[14]
Experimental Protocol: UHPLC Method
-
Instrumentation: UHPLC system capable of operating at pressures up to 15,000 psi, with a low-dispersion flow path.
-
Reaction Sampling & Quenching: Same as the RP-HPLC method. The rapid analysis allows for more frequent sampling if needed.
-
Chromatographic Conditions:
-
Column: Polar-endcapped C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: 70% 20mM Potassium Phosphate Buffer (pH 3.0) : 30% Acetonitrile.
-
Elution Mode: Isocratic.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 2 µL.
-
-
Data Analysis: Same as the RP-HPLC method.
dot
Caption: UHPLC workflow enabling high-throughput kinetic analysis.
Performance Comparison: HPLC vs. UHPLC
The following table summarizes the expected performance differences between the two methods for analyzing a typical reaction involving Ethyl 2-(hydroxyimino)-3-oxobutanoate.
| Performance Metric | Conventional RP-HPLC | UHPLC | Advantage |
| Typical Run Time | 8 - 12 minutes | 1.5 - 3 minutes | UHPLC [11] |
| Analyte Retention Time | ~ 5.5 min | ~ 1.8 min | UHPLC |
| Resolution (Rs) | > 2.0 | > 2.5 | UHPLC [12] |
| Theoretical Plates (N) | ~ 12,000 | ~ 15,000 | UHPLC |
| System Backpressure | ~ 1,800 psi | ~ 9,500 psi | N/A |
| Solvent Consumption/Run | ~ 10 mL | ~ 1.2 mL | UHPLC [14] |
| Throughput | Standard | High | UHPLC |
Chapter 3: Method Validation - The Pillar of Trustworthiness
For kinetic data to be reliable, the underlying analytical method must be validated to prove it is fit for purpose.[16] Following the International Council for Harmonisation (ICH) guidelines ensures data integrity and regulatory compliance.[17][18]
A validated method is a self-validating system; routine system suitability checks ensure the system is performing as expected before each run.
Key Validation Parameters for a Kinetic Assay:
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the analyte peak is free from interference from other components (reactants, catalysts, byproducts).[16] | Peak purity analysis (via DAD/PDA detector) > 99.5%. |
| Linearity | To confirm that the detector response is proportional to the analyte concentration over a specific range.[19] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the measured value to the true value.[20] | Recovery of spiked samples between 98.0% and 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. Includes repeatability and intermediate precision.[20] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The concentration interval where the method is precise, accurate, and linear.[19] | Established based on linearity, accuracy, and precision data. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, % organic).[20] | System suitability parameters remain within limits. |
Conclusion and Recommendations
Both conventional HPLC and UHPLC are powerful tools for monitoring the reaction kinetics of Ethyl 2-(hydroxyimino)-3-oxobutanoate. The choice between them is dictated by the specific needs of the laboratory and the reaction being studied.
-
Conventional RP-HPLC remains a robust and reliable option, particularly for well-established methods, slower reactions, and laboratories where ultra-high throughput is not a primary concern. Its lower operating pressure makes it compatible with a wider range of existing instrumentation.
-
UHPLC is the superior choice for high-throughput screening, studying fast reaction kinetics, and method development.[15] The significant reduction in run time allows for more data points to be collected, providing a more detailed and accurate kinetic profile.[11] The enhanced resolution can be critical for separating the target analyte from closely eluting impurities or byproducts. While the initial capital investment is higher, the long-term savings in solvent consumption and increased productivity often provide a strong return on investment.
For drug development professionals aiming to rapidly optimize and characterize chemical processes, investing in UHPLC technology is highly recommended. The speed, sensitivity, and resolution it offers can significantly accelerate development timelines and provide deeper mechanistic insights.
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- Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Reaction Kinetics of Dimethyl 3-(bromomethyl)phthalate.
- KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles.
- Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Vertex AI Search. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review.
- LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Drawell. (n.d.). Comparative Analysis of HPLC and UHPLC: Which is Better?.
- Allan Chemical Corporation. (2025). HPLC vs. UHPLC: Key Differences.
- Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC?.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Sigma-Aldrich. (n.d.). Ethyl 2-(hydroxyimino)-3-oxobutanoate | 5408-04-8.
- CymitQuimica. (n.d.). Ethyl-2-(hydroxyimino)-3-oxobutanoate.
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A Comparative Guide to Catalysts for Pyrazole Synthesis from Ethyl 2-(hydroxyimino)-3-oxobutanoate
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of medicinal chemistry and drug development. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a remarkable number of blockbuster drugs. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into agents with anti-inflammatory (e.g., Celecoxib), anti-obesity (e.g., Rimonabant), and erectile dysfunction (e.g., Sildenafil) activities.
The synthesis of substituted pyrazoles is, therefore, a critical endeavor for researchers in the pharmaceutical and agrochemical industries. One of the most robust and widely utilized methods is the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative. This guide focuses on a specific and highly functionalized precursor, Ethyl 2-(hydroxyimino)-3-oxobutanoate , a derivative of ethyl acetoacetate. The presence of the hydroxyimino group offers a unique handle for further chemical modification but also influences the reactivity of the parent dicarbonyl system.
This document provides an in-depth, objective comparison of catalytic strategies for the synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate from this precursor. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, offering field-proven insights to guide your catalyst selection and experimental design.
The Core Transformation: From Oxime to Pyrazole
The fundamental reaction involves the condensation of Ethyl 2-(hydroxyimino)-3-oxobutanoate with a hydrazine, such as hydrazine hydrate, to form the pyrazole ring. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole.
The choice of catalyst, or indeed the decision to proceed without one, critically impacts the reaction's efficiency, duration, and yield. This guide will compare the performance of uncatalyzed (thermal) conditions against common Brønsted and Lewis acid catalysts.
Comparative Catalyst Performance
The selection of an optimal catalytic system is a balance of reaction speed, yield, cost, and operational simplicity. The following table summarizes the performance of representative catalytic systems for the synthesis of pyrazoles from 1,3-dicarbonyl precursors, providing a clear comparison of their efficacy.
| Catalyst System | Catalyst Type | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Considerations |
| None (Thermal) | Uncatalyzed | Ethanol, 0°C to RT | 1 - 15 h | >90% | Simple, high-yielding for reactive substrates. May require longer reaction times or elevated temperatures for less reactive partners.[1] |
| Acetic Acid | Brønsted Acid | Ethanol or Acetic Acid, Reflux | 2 - 5 h | 80-95% | Inexpensive, readily available, and highly effective at accelerating dehydration. The acidic medium can be the solvent itself.[2][3] |
| Lewis Acids | Lewis Acid | Various Solvents (e.g., CH₂Cl₂), RT | 1 - 4 h | 85-95% | Can offer high regioselectivity and may be effective for less nucleophilic hydrazines. Requires anhydrous conditions. Examples include BF₃·OEt₂, ZnCl₂, SmCl₃.[4][5] |
| Base-Catalyzed | Base | Ethanol or Water, RT to 80°C | < 1 h | ~90% | Primarily used in multicomponent reactions where it promotes initial condensation steps (e.g., Knoevenagel). Examples include Piperidine, K-tBuO.[6] |
Mechanistic Insights: The Role of the Catalyst
Understanding the reaction mechanism is paramount to rational catalyst selection and optimization. The formation of the pyrazole ring from a β-keto oxime derivative and hydrazine proceeds through several key steps, where a catalyst can play a decisive role.
Proposed Reaction Mechanism
The diagram below illustrates the proposed pathway for the acid-catalyzed formation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Caption: Proposed mechanism for pyrazole formation.
-
Uncatalyzed Reaction: In the absence of a catalyst, the reaction relies on the inherent nucleophilicity of hydrazine and the electrophilicity of the carbonyl carbon. The initial condensation to form the hydrazone is often spontaneous. The subsequent cyclization and dehydration may require thermal energy (heating) and can be the rate-limiting steps.[1]
-
Brønsted Acid Catalysis: An acid catalyst, such as acetic acid, protonates the carbonyl oxygen. This activation significantly increases the electrophilicity of the carbonyl carbon, accelerating the initial attack by hydrazine. More importantly, the acid plays a crucial role in the final dehydration step, protonating the hydroxyl group of the pyrazoline intermediate and converting it into a good leaving group (water), which dramatically speeds up the formation of the aromatic pyrazole ring.[2]
-
Lewis Acid Catalysis: Lewis acids, like BF₃·OEt₂, function by coordinating to the carbonyl oxygen. Similar to protonation, this coordination polarizes the C=O bond, making the carbon more electrophilic and thus more susceptible to nucleophilic attack. This can be particularly effective for activating the substrate under anhydrous conditions.[4][5]
Experimental Protocols: A Practical Guide
The following protocols are provided as self-validating systems for researchers. They represent robust starting points for the synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
General Experimental Workflow
The logical flow from reaction setup to final product characterization is a universal constant in synthesis. Adhering to this workflow ensures reproducibility and safety.
Caption: General workflow for pyrazole synthesis.
Protocol 1: Uncatalyzed (Thermal) Synthesis
This method leverages the intrinsic reactivity of the starting materials and is valued for its simplicity and avoidance of potentially problematic catalyst removal steps.
-
Reagents:
-
Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq)
-
Hydrazine monohydrate (1.1 eq)
-
Ethanol (approx. 0.2 M concentration)
-
-
Procedure:
-
To a solution of Ethyl 2-(hydroxyimino)-3-oxobutanoate in ethanol in a round-bottom flask equipped with a magnetic stirrer, add hydrazine monohydrate dropwise at 0°C (ice bath).
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If no solid forms, extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
-
Expected Outcome: This procedure, based on analogous reactions, is expected to produce the desired pyrazole in high yield (>90%).[1]
Protocol 2: Acetic Acid-Catalyzed Synthesis
This is a classic, robust, and highly efficient method that utilizes a simple Brønsted acid to accelerate the reaction, particularly the final dehydration step.
-
Reagents:
-
Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial Acetic Acid (can be used as solvent or co-solvent with ethanol)
-
-
Procedure:
-
Dissolve Ethyl 2-(hydroxyimino)-3-oxobutanoate in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux (approx. 118°C) for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it carefully over crushed ice with stirring.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove residual acetic acid.
-
Dry the product. Recrystallization from ethanol can be performed for higher purity.
-
-
Expected Outcome: This method typically provides excellent yields (85-95%) in a significantly shorter reaction time compared to the uncatalyzed route.[2]
Conclusion and Expert Recommendations
For the synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate from Ethyl 2-(hydroxyimino)-3-oxobutanoate, the choice of catalyst depends on the desired balance between reaction time, cost, and operational simplicity.
-
For Simplicity and High Yield: The uncatalyzed (thermal) method in ethanol is highly effective. While it may require longer reaction times, it avoids the need for catalyst addition and subsequent removal, simplifying the work-up procedure. This is an excellent choice for routine, scalable synthesis where overnight stirring is feasible.
-
For Speed and Efficiency: Acetic acid catalysis is the recommended method for rapid synthesis. It significantly reduces reaction times while maintaining high yields. The low cost and ease of removal (via aqueous work-up) make it a highly practical and economical choice for both small-scale and large-scale preparations.
-
For Specialized Applications: Lewis acid catalysis should be considered when dealing with less reactive hydrazine derivatives or when strict anhydrous conditions are necessary for other functional groups in the molecule. While effective, the higher cost and moisture sensitivity of many Lewis acids make them a more specialized choice.
Ultimately, both the uncatalyzed and acetic acid-catalyzed methods represent reliable and high-yielding pathways. The final decision rests with the researcher's specific priorities regarding time, resources, and scale.
References
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(No author given). (2024). Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. National Institutes of Health. [Link]
-
(No author given). (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
-
Ansari, A., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Institutes of Health. [Link]
-
Manferdini, M., Morelli, C. F., & Veronese, A. C. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. [Link]
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Orrego-Hernández, J., & Portilla, J. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]
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Shen, M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Shukla, P., et al. (n.d.). Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. ResearchGate. [Link]
-
Verma, S., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
-
(No author given). (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Bibliomed. [Link]
-
Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
(No author given). (n.d.). Mechanism for the formation of pyrazole. ResearchGate. [Link]
-
Al-Ostath, R. A., et al. (2023). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. National Institutes of Health. [Link]
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The Strategic Value of Ethyl 2-(hydroxyimino)-3-oxobutanoate in the Synthesis of Bioactive Heterocycles: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of a precursor is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Ethyl 2-(hydroxyimino)-3-oxobutanoate (EHO), a versatile and highly reactive molecule, has emerged as a key building block in the synthesis of a diverse range of bioactive compounds. This guide provides an in-depth technical comparison of EHO with alternative precursors, supported by experimental data and protocols, to empower informed decision-making in the synthesis of high-value chemical entities.
Introduction: The Versatility of Ethyl 2-(hydroxyimino)-3-oxobutanoate (EHO)
Ethyl 2-(hydroxyimino)-3-oxobutanoate, with the chemical formula C6H9NO4, is a keto-ester-oxime that serves as a powerful synthon for the construction of various nitrogen- and oxygen-containing heterocyclic systems.[1] Its unique arrangement of functional groups—an ester, a ketone, and a hydroxyimino moiety—provides multiple reaction sites, allowing for a wide array of chemical transformations. This inherent reactivity makes EHO a valuable precursor in the synthesis of pharmacologically relevant scaffolds, particularly pyrazoles and isoxazoles. These heterocycles are core components of numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3][4]
Comparative Analysis of Precursors for Bioactive Heterocycle Synthesis
The strategic advantage of EHO as a precursor is best understood through a direct comparison with alternative starting materials for the synthesis of key bioactive heterocycles. This section will focus on the synthesis of pyrazoles and isoxazoles, two prominent classes of compounds where EHO demonstrates significant utility.
Pyrazole Synthesis: EHO vs. Traditional and Modern Alternatives
Pyrazoles are a cornerstone of medicinal chemistry, with notable examples including the blockbuster anti-inflammatory drug Celecoxib.[5] The synthesis of the pyrazole core can be achieved through various synthetic strategies, each with its own set of advantages and limitations.
Table 1: Comparative Performance of Precursors for Pyrazole Synthesis
| Precursor/Method | Typical Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Ethyl 2-(hydroxyimino)-3-oxobutanoate (EHO) | Reaction with hydrazines in a suitable solvent (e.g., ethanol, acetic acid), often with mild heating. | 75-95% | High regioselectivity, readily available, versatile for introducing substituents. | May require careful control of reaction conditions to avoid side products. |
| 1,3-Dicarbonyl Compounds (Knorr Synthesis) | Condensation with hydrazines, typically in an acidic or basic medium.[6] | 60-85% | Well-established and widely used method. | Can lead to mixtures of regioisomers with unsymmetrical dicarbonyls. |
| α,β-Unsaturated Ketones | Reaction with hydrazines to form pyrazolines, followed by oxidation.[6] | 50-80% | Useful for accessing specific substitution patterns. | Two-step process, may require harsh oxidizing agents. |
| Multicomponent Reactions (MCRs) | One-pot reaction of an aldehyde, an active methylene compound, a β-ketoester, and a hydrazine.[6][7] | 70-90% | High atom economy, operational simplicity, rapid generation of molecular diversity. | Optimization of reaction conditions for multiple components can be complex. |
As illustrated in Table 1, EHO offers a compelling balance of high yield and excellent regioselectivity in pyrazole synthesis. The presence of the hydroxyimino group directs the cyclization with hydrazines to afford a single regioisomer, a significant advantage over the classical Knorr synthesis which can produce isomeric mixtures.
Experimental Protocol: Synthesis of a Substituted Pyrazole using EHO
This protocol details the synthesis of a 1,5-disubstituted pyrazole-4-carboxylate, a common scaffold in bioactive molecules, using EHO as the precursor.
Materials:
-
Ethyl 2-(hydroxyimino)-3-oxobutanoate (EHO)
-
Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Glacial acetic acid
-
Ethanol
-
Sodium acetate
Procedure:
-
To a solution of Ethyl 2-(hydroxyimino)-3-oxobutanoate (1.0 eq) in ethanol, add the substituted hydrazine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).
-
Add glacial acetic acid to the mixture and reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure substituted pyrazole.
Expected Yield: 85-95%
Isoxazole Synthesis: EHO as a Versatile Building Block
Isoxazoles are another class of five-membered heterocycles with significant biological activity, found in drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin.[8] EHO can be a valuable precursor for the synthesis of isoxazoles, particularly through intramolecular cyclization pathways.
Table 2: Comparative Performance of Precursors for Isoxazole Synthesis
| Precursor/Method | Typical Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Ethyl 2-(hydroxyimino)-3-oxobutanoate (EHO) derivative | Intramolecular cyclization of an O-acylated or O-alkylated EHO derivative. | 70-90% | High regioselectivity, access to diverse substitution patterns. | Requires a two-step process (derivatization followed by cyclization). |
| 1,3-Dipolar Cycloaddition (Nitrile Oxides and Alkynes) | In situ generation of nitrile oxides from aldoximes and their reaction with alkynes.[9][10] | 60-85% | Convergent and versatile approach. | Regioselectivity can be an issue with certain alkynes, nitrile oxides can be unstable. |
| Condensation of 1,3-Dicarbonyls with Hydroxylamine | Reaction of a β-diketone or β-ketoester with hydroxylamine.[11] | 50-80% | Readily available starting materials. | Can lead to isomeric mixtures with unsymmetrical dicarbonyls. |
The use of EHO derivatives for isoxazole synthesis provides a regioselective route to highly functionalized products. By first modifying the hydroxyimino group, the subsequent intramolecular cyclization is directed to form a single isoxazole isomer.
Scientific Integrity and Trustworthiness: Validation of EHO as a Precursor
In the context of drug development and manufacturing, the validation of starting materials is of paramount importance to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[12][13][14] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the selection and justification of starting materials.[15][16][17][18]
The validation of EHO as a precursor involves a multi-faceted approach:
-
Purity and Impurity Profile: A thorough characterization of EHO is required to identify and quantify any impurities. These impurities must be tracked through the synthetic process to ensure they do not compromise the quality of the final drug substance.
-
Process Consistency: The synthesis of EHO itself must be well-controlled and reproducible to guarantee a consistent quality of the starting material.[13]
-
Impact on Final API Quality: The synthetic steps from EHO to the final API must be robust and well-understood, with critical process parameters identified and controlled.
By adhering to these principles, researchers and manufacturers can confidently utilize EHO as a reliable and high-quality precursor for the synthesis of bioactive compounds.
Visualization of Synthetic Pathways
To visually represent the synthetic utility of EHO, the following diagrams illustrate the reaction pathways for the synthesis of pyrazole and isoxazole heterocycles.
Caption: Synthesis of a substituted pyrazole from EHO.
Caption: Two-step synthesis of a substituted isoxazole from EHO.
Conclusion: The Strategic Choice of EHO
Ethyl 2-(hydroxyimino)-3-oxobutanoate stands out as a highly valuable and strategic precursor for the synthesis of bioactive heterocyclic compounds. Its inherent reactivity, coupled with the ability to control regioselectivity, offers significant advantages over many alternative starting materials. When properly validated within a robust quality framework, EHO provides a reliable and efficient pathway to complex and high-value molecules, making it an indispensable tool for researchers and professionals in the field of drug discovery and development. The comparative data and protocols presented in this guide are intended to facilitate the rational selection of precursors and optimize synthetic strategies for the next generation of bioactive compounds.
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A Senior Application Scientist's Guide to Assessing and Controlling Regioselectivity in Pyrazole Synthesis
Introduction: The Regiochemical Challenge in Pyrazole Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents such as the anti-inflammatory drug Celecoxib and the PDE5 inhibitor Sildenafil.[1][2] The Knorr pyrazole synthesis, first reported in 1883, remains one of the most robust and widely utilized methods for constructing this privileged heterocycle.[3][4][5] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]
While elegant in its simplicity, the Knorr synthesis presents a significant challenge when an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine: the potential formation of two distinct regioisomers.[4][7] The ability to selectively synthesize one isomer over the other is paramount, as biological activity is often exclusive to a single regioisomer. This guide provides an in-depth comparison of how different hydrazine derivatives influence the regiochemical outcome of the Knorr synthesis, grounded in mechanistic principles and supported by experimental data. We will explore the interplay of steric and electronic factors, the profound impact of reaction conditions, and provide validated protocols for both synthesis and structural verification.
The Mechanistic Basis of Regioselectivity
The regioselectivity of the Knorr pyrazole synthesis is determined at the very first step: the nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound.[6][8] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[7][9] The initial choice of carbonyl attack dictates the final substitution pattern on the pyrazole ring.
Two primary pathways exist, leading to two potential regioisomers. The outcome is a delicate balance of several factors:
-
Steric Effects : Bulky substituents on either the hydrazine or the dicarbonyl compound can hinder the approach to a specific carbonyl group, favoring attack at the less sterically encumbered position.[8][10]
-
Electronic Effects : The electrophilicity of the carbonyl carbons is a key determinant. Electron-withdrawing groups on the dicarbonyl can activate an adjacent carbonyl, making it more susceptible to nucleophilic attack.[8] Conversely, the substituent on the hydrazine (e.g., alkyl vs. aryl) modulates the nucleophilicity of its two nitrogen atoms.
-
Reaction Conditions : The pH, solvent, and temperature can dramatically influence the reaction pathway.[8][11] Acidic conditions, for instance, can protonate a carbonyl group, altering its reactivity, or modulate the nucleophilicity of the hydrazine nitrogens.[7][8]
Caption: General mechanism of the Knorr synthesis with an unsymmetrical 1,3-dicarbonyl, illustrating the two pathways leading to regioisomers.
Comparative Analysis: The Impact of Hydrazine Substituents and Solvents
To illustrate the practical implications of these factors, we will compare the reaction of a representative unsymmetrical β-diketone, 4,4,4-trifluoro-1-phenyl-1,3-butanedione, with two common substituted hydrazines: methylhydrazine and phenylhydrazine. The trifluoromethyl group (CF₃) is a powerful electron-withdrawing group, making the adjacent carbonyl significantly more electrophilic.
A critical insight from recent studies is the dramatic influence of solvent choice. While traditional syntheses often employ ethanol, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to drastically improve regioselectivity.[12][13][14]
Table 1: Regioselectivity in the Reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with Substituted Hydrazines
| Hydrazine Derivative | Solvent | Major Regioisomer | Isomeric Ratio (Major:Minor) | Reference |
| Methylhydrazine | Ethanol | 1-methyl-3-phenyl-5-(trifluoromethyl)pyrazole | 60:40 | [13] |
| Methylhydrazine | TFE | 1-methyl-5-phenyl-3-(trifluoromethyl)pyrazole | 95:5 | [13] |
| Methylhydrazine | HFIP | 1-methyl-5-phenyl-3-(trifluoromethyl)pyrazole | >99:1 | [13] |
| Phenylhydrazine | Ethanol | 1,3-diphenyl-5-(trifluoromethyl)pyrazole | 55:45 | [13] |
| Phenylhydrazine | HFIP | 1,5-diphenyl-3-(trifluoromethyl)pyrazole | >99:1 | [13] |
Analysis of Results:
-
In Ethanol: The reaction shows poor regioselectivity with both methylhydrazine and phenylhydrazine, producing nearly inseparable mixtures.[13] This demonstrates that under standard protic conditions, the electronic preference for attack at the CF₃-activated carbonyl is not overwhelmingly dominant.
-
In Fluorinated Alcohols (TFE/HFIP): A remarkable reversal and enhancement of selectivity is observed.[12][13] The reaction overwhelmingly favors the formation of the 5-phenyl-3-(trifluoromethyl)pyrazole isomer. Fluorinated alcohols can stabilize intermediates through strong hydrogen bonding, potentially altering the reaction mechanism to favor attack by the substituted nitrogen (N1) at the more electrophilic, CF₃-activated carbonyl, leading to the observed major isomer.[13] This effect is so pronounced that it overrides the intrinsic nucleophilicity differences between the nitrogens of methylhydrazine and phenylhydrazine.[13]
This data provides a clear, actionable insight: for achieving high regioselectivity in the synthesis of trifluoromethyl-substituted pyrazoles, fluorinated solvents are the superior choice.
Decision-Making Workflow for Regioselective Synthesis
To aid researchers in experimental design, the following flowchart provides a logical pathway for selecting conditions to favor a desired regioisomer.
Caption: A workflow to guide experimental design for controlling regioselectivity in pyrazole synthesis.
Experimental Protocols
The following protocols are provided as a self-validating system. The synthesis protocol is a robust starting point, and the analytical protocol is essential for verifying the regiochemical outcome.
Protocol 1: Synthesis of 1,5-diphenyl-3-(trifluoromethyl)pyrazole (High Regioselectivity Method)
This protocol is adapted from methodologies that prioritize high regioselectivity by using a fluorinated solvent.[13]
Materials:
-
4,4,4-trifluoro-1-phenyl-1,3-butanedione
-
Phenylhydrazine
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in HFIP (approx. 0.2 M concentration).
-
Reagent Addition: Add phenylhydrazine (1.1 eq) to the solution at room temperature with stirring.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure regioisomer.
Protocol 2: Structural Verification of Regioisomers by NMR Spectroscopy
Distinguishing between the two possible regioisomers (e.g., 1,5-diphenyl-3-CF₃ vs. 1,3-diphenyl-5-CF₃) is unequivocally achieved using 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY).[15]
Procedure:
-
Sample Preparation: Prepare a solution of the purified pyrazole product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire Spectra: Obtain standard ¹H and ¹³C NMR spectra.
-
Acquire 2D NOESY Spectrum: This is the critical step. The NOESY experiment reveals through-space correlations between protons that are in close proximity (< 5 Å).
-
Analysis:
-
For the 1,5-diphenyl-3-(trifluoromethyl)pyrazole isomer, a NOESY correlation will be observed between the protons of the N-phenyl group (at the 1-position) and the protons of the C-phenyl group (at the 5-position).
-
For the 1,3-diphenyl-5-(trifluoromethyl)pyrazole isomer, a NOESY correlation will be observed between the protons of the N-phenyl group (at the 1-position) and the single pyrazole ring proton (H4). No correlation will be seen with the C-phenyl group at the distant 3-position.
-
-
Confirmation with HMBC: Heteronuclear Multiple Bond Correlation (HMBC) spectra can further confirm assignments by showing correlations between protons and carbons that are 2-3 bonds away.[15]
Caption: Standard experimental workflow from synthesis to structural verification.
Conclusion
Controlling regioselectivity in the Knorr pyrazole synthesis is a critical task for chemists in drug discovery and development. While the challenge is significant when using unsymmetrical substrates, a rational approach based on mechanistic principles can lead to the desired outcome. The choice of substituted hydrazine introduces specific steric and electronic biases, but the most powerful tool for directing the reaction is often the solvent. As demonstrated, the use of fluorinated alcohols like TFE and HFIP can dramatically enhance and even reverse the regioselectivity compared to traditional solvents, providing a highly effective strategy for accessing specific pyrazole isomers with high purity.[13][14] The protocols provided herein offer a robust framework for both the selective synthesis and the unambiguous structural verification of pyrazole regioisomers, empowering researchers to efficiently create the precise molecules required for their research.
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Yield Comparison of Precursor Strategies
For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals.[1] The efficiency of pyrazole synthesis is therefore a critical parameter in the rapid optimization of lead compounds. This guide provides a direct, data-driven comparison of classical and alternative precursor strategies for pyrazole synthesis, focusing on reaction yields and mechanistic rationale to inform your experimental design.
The traditional Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydrazine, is a foundational method.[2][3] However, its limitations, particularly with unsymmetrical dicarbonyls leading to regioisomeric mixtures, have spurred the development of alternative routes.[4][5] This guide will dissect the performance of these alternatives, offering a clear perspective on when to adhere to tradition and when to innovate.
Head-to-Head Performance: A Yield-Based Comparison
The choice of precursor has a profound impact on the yield and purity of the final pyrazole product. The following table summarizes typical yields obtained from key precursor classes, providing a quantitative basis for comparison.
| Precursor Class | Key Reactants | General Reaction Conditions | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| 1,3-Dicarbonyls | 1,3-Diketone, Hydrazine | Acid or base catalysis, often at elevated temperatures.[4] | 70–95%[2] | Readily available starting materials, straightforward procedure.[4] | Lack of regioselectivity with unsymmetrical dicarbonyls.[4][5] |
| α,β-Unsaturated Carbonyls | Chalcone, Hydrazine | Two-step process: pyrazoline formation followed by oxidation.[4] | 66–88%[4] | Wide availability of precursors.[4] | Requires an additional oxidation step, adding complexity.[4] |
| Tosylhydrazones | Tosylhydrazone, α,β-Unsaturated Carbonyl | Microwave irradiation, solvent-free conditions.[2] | High | High yields and short reaction times.[2] | Preparation of tosylhydrazone precursor is an extra step. |
| Alkynes & Diazo Compounds | Terminal Alkyne, Tosylhydrazone (in-situ diazo source) | Base-mediated 1,3-dipolar cycloaddition.[6] | 70–86%[4] | High regioselectivity, mild reaction conditions.[4] | Handling of diazo compounds or their precursors can be hazardous. |
Mechanistic Insights: Understanding the Path to Higher Yields
The observed differences in yield can be attributed to the underlying reaction mechanisms. The classical Knorr synthesis proceeds through a series of condensation and cyclization steps. While effective, the initial nucleophilic attack of an unsymmetrical hydrazine on an unsymmetrical 1,3-diketone can occur at two different carbonyl sites, necessitating often difficult chromatographic separation of the resulting regioisomers.[5]
The Knorr synthesis is a robust and widely used method. Its main drawback is the potential for regioisomer formation when using unsymmetrical precursors.
Caption: Knorr synthesis pathway with unsymmetrical precursors.
Alternative methods, such as the 1,3-dipolar cycloaddition, offer a solution to this regioselectivity problem. By generating a nitrile imine dipole in situ from a hydrazonoyl halide, its reaction with an alkyne proceeds via a concerted mechanism that typically yields a single regioisomer in high purity.[4][6] This inherent selectivity often translates to higher isolated yields by eliminating losses during purification.
This method provides excellent control over regioselectivity, leading to cleaner reactions and higher isolated yields of a single product.
Caption: Regioselective pyrazole synthesis via cycloaddition.
Experimental Protocols
To provide a practical context for the data presented, detailed methodologies for two common synthetic routes are provided below.
This protocol is adapted from established literature procedures for the condensation of a 1,3-diketone with an arylhydrazine.[2][3]
Materials:
-
1,3-Diketone (e.g., dibenzoylmethane)
-
Arylhydrazine (e.g., phenylhydrazine)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1 mmol) in ethanol (10 mL).
-
Add the arylhydrazine (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Heat the reaction mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazole.[4]
This two-step protocol involves the initial formation of a pyrazoline intermediate, followed by oxidation to the aromatic pyrazole.[4]
Materials:
-
Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol
-
Oxidizing agent (e.g., elemental sulfur, bromine, or air in DMSO)
Procedure:
-
Pyrazoline Formation: To a solution of the chalcone (1 mmol) in ethanol (5 mL) in a round-bottom flask, add phenylhydrazine (1 mmol) dropwise.[4]
-
Heat the reaction mixture at 80 °C under reflux for 4 hours.[4] Monitor the formation of the pyrazoline intermediate by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Oxidation to Pyrazole: Dissolve the crude pyrazoline intermediate in a suitable solvent (e.g., DMSO).
-
Add the chosen oxidizing agent and heat the mixture. For example, heating in DMSO under an oxygen atmosphere can afford the pyrazole.[6]
-
After the reaction is complete (monitored by TLC), pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the crude pyrazole by column chromatography or recrystallization.
Conclusion
The classical Knorr synthesis remains a valuable and high-yielding method for pyrazole synthesis, particularly when regioselectivity is not a concern.[2][4] However, for applications requiring precise control over the substitution pattern, alternative precursors offer significant advantages. Syntheses via 1,3-dipolar cycloaddition provide a powerful strategy for accessing single regioisomers in high yields.[4][6] The use of α,β-unsaturated carbonyls and tosylhydrazones also represents viable, high-yield alternatives, expanding the synthetic chemist's toolkit.[2][4] The choice of precursor should be guided by the specific target molecule, the availability of starting materials, and the desired level of regiochemical control.
References
- A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. (2025). BenchChem.
- A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods. (2025). BenchChem.
- Pyrazole synthesis. Organic Chemistry Portal.
- A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). ResearchGate.
- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC - NIH.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (2025). BenchChem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). PMC - PubMed Central.
- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Pyrazole synthesis [organic-chemistry.org]
A Comparative Guide to the Spectroscopic Analysis of Ethyl 2-(hydroxyimino)-3-oxobutanoate: Structural Verification and Isomeric Considerations
Introduction
In the landscape of synthetic chemistry and drug development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific practice. Ethyl 2-(hydroxyimino)-3-oxobutanoate, a versatile β-keto ester derivative, serves as a critical building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a combination of ester, ketone, and oxime functionalities, presents a unique spectroscopic fingerprint. However, this combination also introduces complexities, namely the potential for keto-enol tautomerism and E/Z isomerism around the C=N bond, which demand a multi-faceted analytical approach for complete characterization.
This guide provides an in-depth analysis of the spectral data supporting the structure of Ethyl 2-(hydroxyimino)-3-oxobutanoate. We will dissect its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. Furthermore, by comparing its spectroscopic profile to that of its precursor, ethyl acetoacetate, we will demonstrate how these techniques provide definitive evidence for successful chemical transformation. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.
Part 1: The Spectroscopic Signature of Ethyl 2-(hydroxyimino)-3-oxobutanoate
The structural elucidation of Ethyl 2-(hydroxyimino)-3-oxobutanoate (Molecular Formula: C₆H₉NO₄, Molecular Weight: 159.14 g/mol ) is reliably achieved through the synergistic use of NMR, IR, and MS techniques.[1][2] Each method provides a unique piece of the structural puzzle.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.[3] For Ethyl 2-(hydroxyimino)-3-oxobutanoate, the spectrum is expected to show four distinct signals, corresponding to the four chemically non-equivalent sets of protons.
-
Oxime Hydroxyl (-NOH): A characteristic, broad singlet is typically observed far downfield (δ 10.0-12.0 ppm). Its breadth is a result of hydrogen bonding and chemical exchange. The downfield shift is due to the deshielding effect of the electronegative nitrogen and oxygen atoms. The observation of this peak is strong evidence for the presence of the oxime group.
-
Ethyl Ester Group (-OCH₂CH₃): This group gives rise to two distinct signals: a quartet and a triplet. The methylene protons (-OCH₂-) are adjacent to three methyl protons, resulting in a quartet (a signal split into four lines) around δ 4.2-4.4 ppm. The methyl protons (-CH₃) are adjacent to two methylene protons, producing a triplet (a signal split into three lines) further upfield around δ 1.2-1.4 ppm. This quartet-triplet pattern is a classic signature of an ethyl group.
-
Acetyl Methyl Group (-C(O)CH₃): The three protons of the methyl group attached to the ketone carbonyl appear as a sharp singlet around δ 2.4-2.6 ppm. It is a singlet because there are no adjacent protons to cause splitting.
The existence of E/Z isomers can lead to the appearance of two distinct sets of signals for the protons, particularly those close to the C=N bond.[4] The relative integration of these sets would reveal the isomeric ratio.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. We anticipate six signals for the six unique carbon atoms in the molecule.
-
Carbonyl Carbons (C=O): The two carbonyl carbons are the most deshielded and appear furthest downfield. The ester carbonyl typically resonates around δ 160-165 ppm, while the ketone carbonyl appears slightly more downfield, around δ 195-200 ppm.
-
Iminoyl Carbon (C=N): The carbon of the oxime group is also significantly deshielded and is expected in the δ 145-155 ppm region.
-
Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-) appears around δ 60-65 ppm, while the terminal methyl carbon (-CH₃) is found much further upfield, around δ 13-15 ppm.
-
Acetyl Methyl Carbon (-C(O)CH₃): The methyl carbon of the acetyl group is expected in the δ 25-30 ppm region.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an indispensable tool for the rapid identification of functional groups, as different bonds vibrate at characteristic frequencies.[5]
-
O-H Stretch (Oxime): A strong, broad absorption band in the region of 3100-3600 cm⁻¹ is a key indicator of the oxime's hydroxyl group.[6] The broadness is due to intermolecular hydrogen bonding.
-
C=O Stretch (Ester & Ketone): The presence of two carbonyl groups is confirmed by strong absorption bands in the 1650-1750 cm⁻¹ region.[6] The ester C=O stretch typically appears at a higher wavenumber (1730-1750 cm⁻¹) than the ketone C=O stretch (1670-1690 cm⁻¹). The ketone frequency is lowered due to conjugation with the C=N double bond.
-
C=N Stretch (Oxime): A medium to weak band in the 1620-1685 cm⁻¹ region, often appearing as a shoulder on the more intense carbonyl peak, is characteristic of the imine bond.[7]
-
N-O Stretch: A distinct band for the N-O single bond is expected around 930-960 cm⁻¹.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns under ionization.[8]
-
Molecular Ion Peak [M]⁺: For Ethyl 2-(hydroxyimino)-3-oxobutanoate, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 159, corresponding to its molecular weight.[1]
-
Key Fragmentation Patterns: Electron ionization (EI) would induce fragmentation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, loss of 45 amu) or the ethyl group (-C₂H₅, loss of 29 amu). Oximes can undergo characteristic cleavages, including the McLafferty rearrangement if a gamma-hydrogen is available.[9][10] The fragmentation pattern provides a "fingerprint" that helps confirm the overall connectivity of the atoms.
Part 2: A Comparative Analysis: Verifying Chemical Transformation
To unequivocally confirm the identity of Ethyl 2-(hydroxyimino)-3-oxobutanoate, it is instructive to compare its spectral data with that of its common starting material, Ethyl Acetoacetate. This comparison highlights the specific spectral changes that occur during the oximation reaction, thereby validating the synthetic outcome.
Ethyl 2-(hydroxyimino)-3-oxobutanoate vs. Ethyl Acetoacetate
Ethyl acetoacetate exists as a mixture of keto and enol tautomers, which complicates its own spectrum but provides a clear baseline for comparison. The conversion to the oxime derivative results in several definitive spectral changes.
| Spectroscopic Feature | Ethyl Acetoacetate (Keto-Enol Mixture) | Ethyl 2-(hydroxyimino)-3-oxobutanoate | Rationale for Change |
| ¹H NMR: α-Proton | Signal for -C(O)CH₂C(O)- at ~δ 3.4 ppm (keto) | Absent | The α-methylene protons are consumed in the reaction to form the C=N bond. |
| ¹H NMR: -OH Proton | Broad enolic -OH signal at ~δ 12 ppm | Broad oxime -NOH signal at ~δ 11.5 ppm | The acidic proton is now on the oxime nitrogen, confirming the new functional group. |
| ¹³C NMR: α-Carbon | Signal for -C(O)CH₂C(O)- at ~δ 50 ppm | Absent | The sp³ hybridized α-carbon is converted to an sp² hybridized C=N carbon. |
| ¹³C NMR: C=N Carbon | Absent | Signal at ~δ 150 ppm | Appearance of this signal is direct evidence of oxime formation. |
| IR: O-H Stretch | Very broad band (2500-3300 cm⁻¹) for enol O-H | Broad band (3100-3600 cm⁻¹) for oxime O-H | The position and shape of the O-H band change, reflecting the new oxime functionality. |
| IR: C=N Stretch | Absent | Medium band at ~1650 cm⁻¹ | Direct evidence of the newly formed carbon-nitrogen double bond. |
| MS: Molecular Ion | m/z 130 | m/z 159 | The mass increases by 29 amu, corresponding to the replacement of two hydrogens with a =N-OH group (CH₂ → C=NOH). |
This comparative analysis provides a self-validating system; the disappearance of key reactant signals and the concomitant appearance of characteristic product signals build a robust, evidence-based case for the structure of Ethyl 2-(hydroxyimino)-3-oxobutanoate.
Part 3: Experimental Protocols
Scientific integrity requires reproducible methodologies. The following are detailed, best-practice protocols for acquiring the spectral data discussed.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the acidic -OH proton, making it more easily observable.
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans (typically 8 to 16) should be co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. As the ¹³C isotope has a low natural abundance, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a high-quality spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Integrate the ¹H NMR signals to determine the relative proton ratios.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Instrument Setup: Ensure the spectrometer is purged to minimize atmospheric H₂O and CO₂ interference.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any instrument and environmental artifacts.
-
Sample Scan: Acquire the sample spectrum. Co-add 16 to 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum. Label the significant peaks.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrument Setup: Set up the GC with an appropriate temperature program to ensure separation of the analyte from any impurities. For the mass spectrometer, select electron ionization (EI) mode, typically at 70 eV.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Data Acquisition: The sample will travel through the GC column, and as it elutes, it will enter the mass spectrometer to be ionized and fragmented. The detector will record the mass-to-charge ratio of the molecular ion and all fragment ions.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound. Examine the mass spectrum corresponding to that peak to identify the molecular ion and analyze the fragmentation pattern.
Part 4: Data Visualization and Summary
Visual summaries are essential for the efficient interpretation and comparison of data.
Summary of Spectroscopic Data
| Technique | Parameter | Observed Value (Expected) | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~11.5 ppm (s, 1H, broad) | -NOH |
| ~4.3 ppm (q, 2H) | -OCH₂ CH₃ | ||
| ~2.5 ppm (s, 3H) | -C(O)CH₃ | ||
| ~1.3 ppm (t, 3H) | -OCH₂CH₃ | ||
| ¹³C NMR | Chemical Shift (δ) | ~198 ppm | C =O (Ketone) |
| ~162 ppm | C =O (Ester) | ||
| ~150 ppm | C =NOH | ||
| ~62 ppm | -OC H₂CH₃ | ||
| ~28 ppm | -C(O)C H₃ | ||
| ~14 ppm | -OCH₂C H₃ | ||
| IR | Wavenumber (cm⁻¹) | ~3300 (broad, strong) | O-H Stretch |
| ~2980 (medium) | C(sp³)-H Stretch | ||
| ~1735 (strong) | C=O Stretch (Ester) | ||
| ~1680 (strong) | C=O Stretch (Ketone) | ||
| ~1650 (medium) | C=N Stretch | ||
| MS | Mass-to-Charge (m/z) | 159 | [M]⁺ |
| 114 | [M - OC₂H₅]⁺ | ||
| 130 | [M - C₂H₅]⁺ |
Diagrams for Conceptual Clarity
Caption: Molecular structure of Ethyl 2-(hydroxyimino)-3-oxobutanoate.
Caption: Workflow for spectroscopic structural elucidation.
Conclusion
The structural characterization of Ethyl 2-(hydroxyimino)-3-oxobutanoate is a clear-cut process when approached with a combination of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy provides rapid confirmation of the key functional groups (ester, ketone, oxime), and mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and connectivity. The true power of this analytical workflow is revealed in the comparative analysis against its precursor, where the specific, predictable changes in the spectra provide an internal validation of the chemical transformation. For the researcher engaged in synthesis or drug development, this comprehensive spectroscopic evidence provides the necessary confidence in the identity and purity of the material, ensuring a solid foundation for subsequent research.
References
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Laulhé, S., Bogdanov, B., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry. Available at: [Link]
-
Nelen, M. I., Goral, V., & Eliseev, A. V. (2002). Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. The Journal of Organic Chemistry. Available at: [Link]
-
SpectraBase. (2025). Ethyl 2-hydroxyimino-3-oxobutanoate. Wiley-VCH GmbH. Available at: [Link]
-
Norman, R. O. C. (1955). THE INFRARED SPECTRA OF SOME COMPLEX OXIMES. Canadian Journal of Chemistry. Available at: [Link]
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PubChem. (2025). Ethyl 2-(hydroxyimino)-3-oxobutanoate. National Center for Biotechnology Information. Available at: [Link]
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PrepChem. (2025). Synthesis of ethyl (Z)-2-(hydroxyimino)-3-oxobutyrate. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2023). IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Görbe, T., et al. (2003). Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. PubMed. Available at: [Link]
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- 10. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-(hydroxyimino)-3-oxobutanoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. Ethyl 2-(hydroxyimino)-3-oxobutanoate, a versatile building block in organic synthesis, is one such compound. However, beyond its synthetic utility lies the critical responsibility of its safe handling and disposal. This guide provides a comprehensive, step-by-step approach to the proper disposal of Ethyl 2-(hydroxyimino)-3-oxobutanoate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of rigorous scientific practice.
Understanding the Hazard Profile of Ethyl 2-(hydroxyimino)-3-oxobutanoate
Before any disposal protocol can be implemented, a thorough understanding of the compound's inherent hazards is paramount. Ethyl 2-(hydroxyimino)-3-oxobutanoate is classified with several key hazards that dictate its handling and disposal requirements.
According to GHS classifications, this compound is:
These classifications underscore the importance of utilizing appropriate personal protective equipment (PPE) at all times. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of Ethyl 2-(hydroxyimino)-3-oxobutanoate should be conducted in a well-ventilated area, preferably within a chemical fume hood[3][4].
Table 1: Hazard Summary of Ethyl 2-(hydroxyimino)-3-oxobutanoate
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4)[1][2] |
| Harmful in contact with skin | Acute toxicity, dermal (Category 4)[1][2] |
| Causes skin irritation | Skin irritation (Category 2)[1][2][3] |
| Causes serious eye irritation | Eye irritation (Category 2A)[1][2][3] |
| Harmful if inhaled | Acute toxicity, inhalation (Category 4)[1][2] |
| May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3)[2][3][4] |
A Step-by-Step Guide to the Proper Disposal of Ethyl 2-(hydroxyimino)-3-oxobutanoate
The guiding principle for the disposal of Ethyl 2-(hydroxyimino)-3-oxobutanoate is that it should be treated as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles. The following protocol outlines the necessary steps for its safe and compliant disposal.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in ensuring safe disposal.
-
Designated Waste Container: Dedicate a specific, clearly labeled, and chemically compatible container for the collection of Ethyl 2-(hydroxyimino)-3-oxobutanoate waste. The container should be in good condition with a secure, tight-fitting lid.
-
Compatibility: Do not mix Ethyl 2-(hydroxyimino)-3-oxobutanoate waste with other incompatible waste streams. Incompatible materials can lead to dangerous chemical reactions.
-
Solid vs. Liquid Waste: If you have both solid and liquid waste containing this compound, use separate, appropriately labeled containers for each.
Step 2: Labeling of Waste Containers
Accurate and thorough labeling of waste containers is a legal requirement and essential for the safety of all personnel who may handle the container.
-
Clear Identification: The label must clearly state "Hazardous Waste."
-
Chemical Name: Write out the full chemical name: "Ethyl 2-(hydroxyimino)-3-oxobutanoate." Avoid using abbreviations or chemical formulas.
-
Hazard Identification: The label should include the relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).
Step 3: Storage of Chemical Waste
Proper storage of the waste container while it is being filled is crucial to prevent accidents and exposure.
-
Secure Location: Store the waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage area.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks or spills.
-
Ventilation: The storage area should be well-ventilated.
-
Closed Containers: Keep the waste container tightly closed at all times, except when adding waste.
Step 4: Arranging for Professional Disposal
The final step is to ensure the waste is transported and disposed of by a licensed and reputable hazardous waste disposal company.
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with waste disposal vendors. They will provide you with the necessary paperwork and schedule a pickup.
-
Follow Institutional Protocols: Adhere strictly to your institution's specific procedures for waste pickup and documentation.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the decision-making and procedural flow.
Caption: Decision workflow for the proper disposal of Ethyl 2-(hydroxyimino)-3-oxobutanoate.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[4].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention[4].
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS or emergency response team.
By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory and the broader scientific community. The principles of proper chemical waste management are as fundamental to good science as the innovative research you conduct.
References
-
PubChem. (n.d.). Ethyl 2-(hydroxyimino)-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Sigma-Aldrich. (2024). Ethyl (hydroxyimino)
- Southern Illinois University. (n.d.). Chemical Waste Management Guide. Center for Environmental Health and Safety.
-
U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. EPA. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Ethyl 2-(hydroxyimino)-3-oxobutanoate
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who are at the forefront of these discoveries. This guide provides an in-depth, practical framework for the safe handling of Ethyl 2-(hydroxyimino)-3-oxobutanoate, a key building block in various synthetic pathways. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.
Understanding the Risks: Hazard Profile of Ethyl 2-(hydroxyimino)-3-oxobutanoate
Before any work commences, a comprehensive understanding of the chemical's hazard profile is paramount. Ethyl 2-(hydroxyimino)-3-oxobutanoate is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): This compound is harmful if swallowed, comes into contact with the skin, or is inhaled.[1][2]
-
Skin Irritation: It is known to cause skin irritation upon contact.[1][3][4]
-
Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][3]
A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating or minimizing hazards at their source. When handling Ethyl 2-(hydroxyimino)-3-oxobutanoate, engineering controls such as fume hoods are the first line of defense. However, the use of appropriate Personal Protective Equipment (PPE) is the final, critical barrier between the researcher and potential exposure.
Essential Personal Protective Equipment (PPE)
The selection of PPE should not be a one-size-fits-all approach. It must be tailored to the specific task and the associated risks. The following table summarizes the recommended PPE for handling Ethyl 2-(hydroxyimino)-3-oxobutanoate.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5] | Nitrile or neoprene gloves. Inspect for integrity before each use. | Standard laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Running reactions and work-up | Tightly fitting safety goggles with side-shields. A face shield is recommended if there is a splash hazard. | Nitrile or neoprene gloves. Consider double-gloving for extended operations. | Chemical-resistant laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Handling large quantities or potential for aerosolization | Face shield over tightly fitting safety goggles. | Chemical-resistant gloves (e.g., butyl rubber) with extended cuffs. | Chemical-resistant apron over a laboratory coat. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient. |
| Cleaning spills | Face shield over tightly fitting safety goggles. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant, disposable coveralls. | A NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Procedural Guidance: A Step-by-Step Approach to Safe Handling
Adherence to a well-defined protocol is crucial for minimizing the risk of exposure and ensuring the integrity of the research.
Pre-Operational Safety Checks
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly, with a valid inspection date and an airflow monitor that indicates proper operation.
-
Assemble all necessary PPE: Before handling the chemical, have all required PPE readily available and in good condition.
-
Locate Emergency Equipment: Be aware of the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Protocol
-
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don safety goggles.
-
Wash and dry hands thoroughly before putting on gloves.
-
Inspect gloves for any signs of damage or degradation before use.
-
-
Chemical Handling:
-
Conduct all manipulations of Ethyl 2-(hydroxyimino)-3-oxobutanoate, including weighing and transfers, within a certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
When transferring the substance, do so carefully to avoid generating dust or aerosols.
-
Keep containers of the chemical tightly closed when not in use.
-
-
Doffing PPE:
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Dispose of used gloves in a designated waste container.
-
Remove the laboratory coat, turning it inside out to contain any potential contamination.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Waste Disposal and Decontamination
Proper disposal is a critical component of the chemical handling lifecycle.
-
Waste Segregation: All disposable materials that have come into contact with Ethyl 2-(hydroxyimino)-3-oxobutanoate, including gloves, weigh boats, and pipette tips, should be collected in a clearly labeled, sealed waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name and associated hazards.
-
Disposal Route: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this chemical down the drain.
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Emergency Procedures: Planning for the Unexpected
Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing while under the safety shower. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.
Visualizing the Safety Workflow
To aid in the rapid comprehension of the safety protocols, the following diagram illustrates the decision-making process for the safe handling of Ethyl 2-(hydroxyimino)-3-oxobutanoate.
Caption: Workflow for Safe Handling of Ethyl 2-(hydroxyimino)-3-oxobutanoate.
By integrating this comprehensive safety framework into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.
References
- PubChem. (n.d.). Ethyl 2-(hydroxyimino)-3-oxobutanoate.
- ECHEMI. (n.d.). ethyl(3Z)-3-hydroxyiminobutanoate SDS.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Ethyl (hydroxyimino)cyanoacetate Safety Data Sheet.
- MedChemExpress. (2023, March 16). (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride-SDS.
- Santa Cruz Biotechnology. (n.d.). Ethyl (hydroxyimino)cyanoacetate Safety Data Sheet.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- 3M. (n.d.). Safety Data Sheet.
- Astech Ireland. (n.d.). Safety Data Sheet: (Ethylcyano(hydroxyimino)-acetato-O2)tri-1-pyrrolidinylphosphonium hexafluorophosphate (PyOxim).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
